Disperse orange A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[N-(2-hydroxyethyl)-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c18-10-1-11-21(12-13-23)16-6-2-14(3-7-16)19-20-15-4-8-17(9-5-15)22(24)25/h2-9,23H,1,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHAROMWUKGSDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N(CCC#N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064445 | |
| Record name | Propanenitrile, 3-[(2-hydroxyethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6657-32-5 | |
| Record name | 3-[(2-Hydroxyethyl)[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6657-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanenitrile, 3-((2-hydroxyethyl)(4-(2-(4-nitrophenyl)diazenyl)phenyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006657325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanenitrile, 3-[(2-hydroxyethyl)[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanenitrile, 3-[(2-hydroxyethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(2-hydroxyethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Disperse Orange A chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Orange 1, a monoazo dye, is a compound of significant interest in various scientific and industrial fields. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and toxicological profile. Detailed experimental protocols for its synthesis, characterization, and toxicological assessment are presented to facilitate further research and application. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using logical diagrams.
Chemical Structure and Identification
Disperse Orange 1, also known as 4-((4-nitrophenyl)azo)-N-phenylaniline, is characterized by a central azo bridge connecting a nitrophenyl and a phenylamino (B1219803) group.[1] This structure is fundamental to its chromophoric properties and its interactions at a molecular level.
Chemical Structure Diagram:
References
Disperse Orange A CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Orange 1, also known by its Colour Index name C.I. 11080, is a monoazo dye characterized by its vibrant orange hue.[1] Chemically, it is identified as 4-[(4-nitrophenyl)azo]-N-phenylaniline.[2] Due to its low water solubility, it is classified as a disperse dye, making it suitable for dyeing hydrophobic synthetic fibers such as polyester (B1180765), acetate, nylon, and acrylics.[3][4] Beyond its primary application in the textile industry, Disperse Orange 1 has garnered interest in scientific research, particularly in the study of photo-induced isomerization, owing to the trans-cis conformational changes it undergoes upon light exposure.[5][6] This guide provides a comprehensive overview of the technical specifications, synthesis, and key applications of Disperse Orange 1.
Core Properties and Identification
Disperse Orange 1 is a brownish powder or flake with a melting point in the range of 151-160°C.[1][7] It is practically insoluble in water but exhibits solubility in various organic solvents, including DMSO and methanol.[1][3]
CAS Number: 2581-69-3
Molecular Formula: C₁₈H₁₄N₄O₂
Quantitative Data Summary
The following table summarizes the key quantitative properties of Disperse Orange 1.
| Property | Value | Reference(s) |
| Molecular Weight | 318.33 g/mol | |
| Melting Point | 151 - 160 °C | [1][7] |
| Boiling Point | 457.5°C (rough estimate) | [1] |
| Density | 1.2846 g/cm³ (rough estimate) | [1] |
| Water Solubility | 0.4775 µg/L (at 25 °C) | [1][3] |
| logP | 5.5 - 6.35 | [2][3] |
| λmax | ~439 nm (calculated for trans isomer) | [4] |
| Light Fastness (ISO) | 3 | |
| Washing Fastness (Fading) | 5 | |
| Washing Fastness (Staining) | 4-5 | |
| Perspiration Fastness (Fading) | 5 | |
| Perspiration Fastness (Staining) | 4-5 | |
| Ironing Fastness | 4-5 |
Experimental Protocols
Synthesis of Disperse Orange 1
The synthesis of Disperse Orange 1 is a classic example of diazotization followed by an azo coupling reaction.
Workflow for the Synthesis of Disperse Orange 1
Caption: A diagram illustrating the key stages in the synthesis of Disperse Orange 1.
Detailed Methodology:
-
Diazotization of 4-Nitroaniline:
-
Dissolve 4-nitroaniline in concentrated sulfuric acid.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (B80452) in concentrated sulfuric acid (nitrosylsulfuric acid) dropwise while maintaining the temperature below 5°C.
-
Stir the mixture for an additional 30-60 minutes at this temperature to ensure the complete formation of the 4-nitrobenzenediazonium (B87018) salt solution.
-
-
Azo Coupling:
-
In a separate vessel, dissolve diphenylamine in a suitable solvent, such as glacial acetic acid.
-
Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the diphenylamine solution with vigorous stirring.
-
Maintain the temperature below 10°C throughout the addition.
-
Continue stirring for several hours to allow the coupling reaction to go to completion.
-
-
Isolation and Purification:
-
Pour the reaction mixture into a large volume of cold water to precipitate the crude Disperse Orange 1.
-
Collect the precipitate by filtration.
-
Wash the solid product thoroughly with water to remove any unreacted starting materials and acids.
-
Dry the purified Disperse Orange 1 in an oven at a controlled temperature (e.g., 60°C).
-
High-Temperature Dyeing of Polyester Fabric
This protocol describes a standard high-temperature exhaust dyeing method for polyester.[8][9]
Workflow for High-Temperature Polyester Dyeing
Caption: A schematic of the high-temperature exhaust dyeing process for polyester fibers.
Detailed Methodology:
-
Fabric Preparation: Scour the polyester fabric with a mild alkali and detergent solution at 80-90°C to remove any oils, waxes, or impurities.[9] Rinse thoroughly.
-
Dye Bath Preparation:
-
Prepare a paste of the required amount of Disperse Orange 1 with a dispersing agent.
-
Add this paste to the dye bath containing water.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[8]
-
-
Dyeing Process:
-
Post-Dyeing Treatment:
-
Cool the dye bath to 60°C.[8]
-
Remove the fabric and perform a hot rinse.
-
Carry out a reduction clearing process to remove unfixed dye from the fiber surface and improve wash fastness. This typically involves treating the fabric with a solution of sodium hydrosulfite and sodium hydroxide.
-
Rinse the fabric thoroughly, first with hot water and then with cold water.
-
Dry the dyed fabric.
-
Flash Photolysis for Isomerization Study
This protocol outlines an experiment to study the thermal cis-trans isomerization of Disperse Orange 1.[5][10][11]
Workflow for Flash Photolysis Experiment
Caption: The procedural flow for studying the isomerization kinetics of Disperse Orange 1.
Detailed Methodology:
-
Sample Preparation: Prepare a dilute solution of Disperse Orange 1 in a suitable HPLC-grade solvent (e.g., toluene, acetonitrile). The commercial dye may contain salts that will not dissolve and can be removed by decanting the solution.[10]
-
Spectrophotometric Measurement:
-
Transfer the solution to a cuvette and place it in a UV-Vis spectrophotometer.
-
Determine the absorption maximum (λmax) of the stable trans-isomer.
-
Set the spectrophotometer to kinetics mode to monitor the absorbance at this λmax over time.
-
-
Photoisomerization:
-
Start recording the baseline absorbance.
-
Quickly remove the cuvette from the spectrophotometer and irradiate it with a high-intensity light source, such as a camera flash, held against the cuvette window.[10] This converts a portion of the trans-isomer to the cis-isomer.
-
Immediately return the cuvette to the spectrophotometer and continue recording the absorbance.
-
-
Data Acquisition and Analysis:
-
The absorbance will decrease upon flashing and then gradually return to the initial value as the cis-isomer thermally reverts to the more stable trans-isomer.[11]
-
Monitor the absorbance until it returns to the pre-flash level.
-
The rate constant (k) for the first-order thermal isomerization can be determined by plotting the natural logarithm of the change in absorbance versus time.[10]
-
Toxicology and Safety
Disperse Orange 1 is considered a potential skin sensitizer (B1316253) and may cause contact dermatitis in susceptible individuals.[12][13] Studies have indicated that it can induce cytotoxic and genotoxic effects in vitro, including DNA damage and apoptosis in human hepatoma (HepG2) cells.[14][15] It is also classified as a questionable carcinogen with experimental tumorigenic data.[1] When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[1] Standard laboratory safety precautions, including the use of gloves and eye protection, should be observed when handling this compound.[16]
References
- 1. DISPERSE ORANGE 1 CAS#: 2581-69-3 [m.chemicalbook.com]
- 2. Disperse Orange 1 | C18H14N4O2 | CID 17414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Disperse Orange 1|lookchem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Flash Photolysis | Chem Lab [chemlab.truman.edu]
- 6. Disperse Orange 1 - Wikipedia [en.wikipedia.org]
- 7. DISPERSE ORANGE 1 | 2581-69-3 [chemicalbook.com]
- 8. textilelearner.net [textilelearner.net]
- 9. skychemi.com [skychemi.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. google.com [google.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Sensitizing capacity of Disperse Orange 1 and its potential metabolites from azo reduction and their cross-reactivity pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The azo dye Disperse Orange 1 induces DNA damage and cytotoxic effects but does not cause ecotoxic effects in Daphnia similis and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Spectral characteristics of Disperse Orange A (UV-Vis, Fluorescence)
Spectral Characteristics of Disperse Orange 1: A Technical Guide
Disperse Orange 1 (DO1), systematically named 4-anilino-4'-nitroazobenzene, is a monoazo dye recognized for its utility in coloring synthetic fibers and in scientific research, particularly in studies of photo-isomerization.[1] This technical guide provides an in-depth overview of its spectral properties, focusing on its Ultraviolet-Visible (UV-Vis) absorption and fluorescence characteristics, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
-
Chemical Formula: C₁₈H₁₄N₄O₂[2]
-
Molecular Weight: 318.33 g/mol [2]
-
CAS Number: 2581-69-3[2]
-
Appearance: Brownish powder[3]
-
Synonyms: 4-(4-Nitrophenylazo)diphenylamine, C.I. 11080
UV-Vis Absorption Spectroscopy
The UV-Vis absorption spectrum of Disperse Orange 1 is characterized by a strong absorption band in the visible region, which is attributed to the π-π* electronic transition of the conjugated azo system. The position of the maximum absorption wavelength (λmax) is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[4] This effect arises from differential solvation of the ground and excited electronic states of the dye molecule.[4]
| Solvent | Dielectric Constant (approx.) | λmax (nm)[4] | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Cyclohexane | 2.02 | 428 | Data not available |
| Benzene | 2.28 | 442 | Data not available |
| Toluene | 2.38 | 442 | Data not available |
| Tetrahydrofuran (THF) | 7.58 | 450 | Data not available |
| Acetone | 20.7 | 452 | Data not available |
| 3-Pentanol | 13.5 | 488 | Data not available |
Note: Commercial samples of Disperse Orange 1 may contain significant amounts of salts and other impurities, which can affect spectroscopic measurements.[2]
Fluorescence Spectroscopy
Azo dyes, including Disperse Orange 1, are generally known to exhibit very weak fluorescence or are considered non-fluorescent. This is primarily due to the efficient non-radiative decay pathways of the excited state, such as rapid cis-trans isomerization around the -N=N- double bond.[5] This photo-isomerization process is a highly efficient de-excitation route that outcompetes fluorescence emission.[5]
Experimental Protocols
UV-Vis Absorption Spectroscopy Protocol
This protocol outlines the procedure for determining the UV-Vis absorption spectrum and the maximum absorption wavelength (λmax) of Disperse Orange 1.
-
Disperse Orange 1 (analytical standard grade)
-
Spectroscopic grade solvents (e.g., cyclohexane, acetone, etc.)
-
Volumetric flasks and pipettes
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Stock Solution Preparation:
-
Accurately weigh a small amount of Disperse Orange 1.
-
Dissolve the dye in a known volume of the desired solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M). Ensure complete dissolution.
-
-
Working Solution Preparation:
-
Prepare a series of dilutions from the stock solution to obtain working solutions with concentrations in the range of 1 x 10⁻⁵ M to 5 x 10⁻⁵ M.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range for scanning (e.g., 300 nm to 700 nm).
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent to be used for the sample.
-
Place the cuvette in both the sample and reference holders of the spectrophotometer and record a baseline spectrum.
-
-
Sample Measurement:
-
Rinse a quartz cuvette with a small amount of the working solution and then fill it.
-
Place the cuvette in the sample holder.
-
Record the absorption spectrum of the sample.
-
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λmax) from the recorded spectrum.
-
If the molar absorptivity (ε) is to be determined, record the absorbance at λmax for the series of working solutions and plot absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting line will be the molar absorptivity.
-
References
- 1. A new and versatile fluorescence standard for quantum yield determination - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Disperse Orange 1 - Wikipedia [en.wikipedia.org]
- 3. static.horiba.com [static.horiba.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: Solubility of Disperse Orange 1 in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Scope: This document provides an in-depth guide to the solubility of Disperse Orange 1. It includes available solubility data, a detailed experimental protocol for its determination, and a visual workflow of the methodology.
Introduction to Disperse Orange 1
Disperse Orange 1 is an azo dye characterized by its low water solubility and its application in dyeing synthetic fibers, particularly polyester (B1180765) and acetate.[1] Chemically, it is known as 4-anilino-4'-nitroazobenzene or 4-((4-nitrophenyl)azo)-N-phenylaniline.[2][3] Commercial samples of the dye typically contain around 25% pure dye by weight, with the remainder consisting of salts and other additives.[3] Due to its chemical properties, it is also utilized in research experiments involving flash photolysis to study cis-trans isomerization.[3][4]
Chemical Identifiers:
-
Molecular Formula: C₁₈H₁₄N₄O₂[2]
-
Synonyms: C.I. 11080, 4-Anilino-4'-nitroazobenzene, Vonteryl Red 4G[2][3][8]
While the topic specifies "Disperse Orange A," this name is often used as a synonym or trade name. This guide focuses on the well-characterized and commonly referenced Disperse Orange 1 as the definitive subject.[8][9]
Solubility Profile of Disperse Orange 1
Disperse dyes are, by design, sparingly soluble in aqueous media and exhibit varied solubility in organic solvents.[1][10] Quantitative public data on the maximum solubility (saturation point) of Disperse Orange 1 in a wide range of organic solvents is limited. However, available information and experimental usage provide a qualitative and, in some cases, quantitative understanding. The dye is generally described as being soluble in most organic solvents.[1][8]
The table below summarizes the available solubility data for Disperse Orange 1.
| Solvent | CAS Number | Solubility Data | Temperature (°C) | Source |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly soluble (sonication may be required) | Not Specified | [1] |
| Methanol | 67-56-1 | Slightly soluble (sonication may be required) | Not Specified | [1] |
| Acetonitrile | 75-05-8 | ≥ 100 µg/mL (0.1 g/L) | Not Specified | [11] |
| Cyclohexane | 110-82-7 | Soluble (used in kinetic studies) | Not Specified | [12] |
| Toluene | 108-88-3 | Soluble (used in kinetic studies) | Not Specified | [12] |
| Acetone | 67-64-1 | Soluble (used in kinetic studies) | Not Specified | [12] |
| Tetrahydrofuran (THF) | 109-99-9 | Soluble (used in kinetic studies) | Not Specified | [12] |
| Water | 7732-18-5 | 0.4775 µg/L | 25 | [1] |
Experimental Protocol: Solubility Determination via Isothermal Shake-Flask Method
The following protocol details a standard and reliable method for determining the equilibrium solubility of a compound like Disperse Orange 1 in an organic solvent. This method combines isothermal equilibration with UV-Vis spectrophotometric analysis.
3.1. Principle An excess amount of the solid dye is agitated in the solvent at a constant temperature for a sufficient period to allow the solution to reach equilibrium (saturation). After separating the undissolved solid, the concentration of the dye in the clear supernatant is quantified using UV-Vis spectrophotometry, based on a pre-determined calibration curve.
3.2. Materials and Equipment
-
Disperse Orange 1 (analytical standard grade)
-
Organic solvents (HPLC grade)
-
Thermostatic shaker bath or incubator
-
Centrifuge with temperature control
-
Calibrated analytical balance
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
UV-Vis spectrophotometer
-
Glass vials with screw caps
3.3. Methodology
Step 1: Preparation of Calibration Curve
-
Prepare a primary stock solution of Disperse Orange 1 by accurately weighing a small amount of the dye and dissolving it in a known volume of the chosen solvent in a volumetric flask.
-
From the primary stock, prepare a series of at least five standard solutions of decreasing concentrations via serial dilution.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for Disperse Orange 1 in that solvent.
-
Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.
Step 2: Equilibration
-
Add an excess amount of solid Disperse Orange 1 to a series of glass vials (in triplicate for each solvent). An amount that is clearly in excess of what will dissolve is required to ensure saturation.
-
Add a precisely known volume of the organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a period sufficient to reach equilibrium (typically 48-72 hours).
Step 3: Sample Processing
-
After equilibration, remove the vials from the shaker and let them stand at the same constant temperature to allow the excess solid to settle.
-
To ensure complete separation of the solid phase, centrifuge the vials at the same temperature for approximately 20 minutes.
-
Carefully withdraw a clear aliquot of the supernatant using a pipette or syringe. Immediately filter the aliquot through a syringe filter (pre-warmed to the experimental temperature) to remove any remaining micro-particulates.
Step 4: Analysis
-
Accurately dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the predetermined λmax.
-
Using the absorbance value and the equation from the calibration curve, calculate the concentration of the diluted sample.
-
Apply the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of Disperse Orange 1 in that solvent at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of Disperse Orange 1.
Caption: Workflow for solubility determination using the isothermal shake-flask method.
References
- 1. DISPERSE ORANGE 1 CAS#: 2581-69-3 [m.chemicalbook.com]
- 2. Disperse Orange 1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Disperse Orange 1 - Wikipedia [en.wikipedia.org]
- 4. The kinetics of the cis-to-trans thermal isomerization of disperse orange: A simple undergraduate experiment for the physical chemistry lab [morressier.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Disperse Orange 1 | CAS 2581-69-3 | LGC Standards [lgcstandards.com]
- 7. Disperse Orange 1 analytical standard 2581-69-3 [sigmaaldrich.com]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. DISPERSE ORANGE 1 | 2581-69-3 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. Disperse Orange 1 | C18H14N4O2 | CID 17414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fadibouabdallah.wordpress.com [fadibouabdallah.wordpress.com]
An In-depth Technical Guide to the Thermogravimetric Analysis of Disperse Orange 3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of Disperse Orange 3 (C.I. 11005), a monoazo dye. The document details the thermal decomposition behavior of this compound, supported by quantitative data and a thorough experimental protocol. Visualizations of the analytical workflow and the proposed thermal degradation pathway are included to facilitate a deeper understanding of the material's properties under thermal stress.
Introduction to the Thermal Stability of Disperse Orange 3
Disperse Orange 3, with the chemical formula C₁₂H₁₀N₄O₂, is a disperse dye used in the textile industry. Its thermal stability is a critical parameter, influencing its application in dyeing processes and the safety of the final products. Thermogravimetric analysis is an essential technique for evaluating this stability by monitoring the mass of the substance as a function of temperature.
The thermal degradation of azobenzene (B91143) dyes like Disperse Orange 3 is a complex process. It typically involves the cleavage of the azo bond, which is the chromophoric group responsible for the dye's color, leading to the formation of various aromatic compounds. Understanding the temperatures at which this degradation occurs and the nature of the decomposition products is crucial for both quality control and risk assessment.
Quantitative Thermogravimetric Data
The thermal decomposition of Disperse Orange 3 has been investigated, revealing a single primary stage of weight loss under an inert atmosphere. The key quantitative data from the thermogravimetric and derivative thermogravimetric analysis are summarized in the table below.
| Parameter | Value | Reference |
| Decomposition Temperature Range | 120 - 800 °C | [1] |
| Peak Decomposition Temperature (T_peak) | 294.7 °C | [1] |
| Max. Rate of Weight Loss at T_peak | 69.85 %/min | [1] |
Table 1: Summary of Thermogravimetric Analysis Data for Disperse Orange 3.
Thermal Decomposition Products
Analysis of the gases evolved during the thermogravimetric analysis of Disperse Orange 3 has identified several decomposition products. The formation of these products provides insight into the degradation mechanism of the dye molecule.
| Decomposition Product | Chemical Formula |
| Aniline | C₆H₇N |
| Nitrobenzene | C₆H₅NO₂ |
| Nitroaniline | C₆H₅N₂O₂ |
| Diaminobenzene | C₆H₈N₂ |
Table 2: Identified Thermal Decomposition Products of Disperse Orange 3 from TGA-GC/MS Analysis.
Experimental Protocol
The data presented in this guide were obtained using a standardized methodology for the thermogravimetric analysis of azobenzene dyes, coupled with gas chromatography-mass spectrometry (TGA-GC/MS) for product identification.
4.1. Instrumentation
-
Thermogravimetric Analyzer: NETZSCH TGA (209 F1) or equivalent.[2]
-
Gas Chromatograph-Mass Spectrometer: Agilent 7890B/5977A GCMSD system or equivalent for evolved gas analysis.
-
Sample Pans: Alumina (Al₂O₃) or platinum crucibles.[2]
4.2. Sample Preparation A small, representative sample of Disperse Orange 3 (typically 5-10 mg) is accurately weighed and placed into the sample pan.[2]
4.3. TGA Method
-
Atmosphere: The analysis is conducted under a continuous purge of high-purity nitrogen gas at a constant flow rate to ensure an inert environment and prevent oxidative degradation.[2]
-
Heating Program: The sample is heated from ambient temperature to 800 °C at a constant heating rate of 20 °C/min.[2]
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.
4.4. Evolved Gas Analysis (GC/MS) The gases released during the thermal decomposition are transferred to the GC/MS system via a heated capillary line for separation and identification of the constituent products.[2]
Visualizations
5.1. Experimental Workflow
References
Electrochemical Properties of Disperse Orange A Dyes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical properties of Disperse Orange A dyes, a class of azo dyes. Due to a scarcity of specific electrochemical data for this compound (3-[(2-hydroxyethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile, CAS No. 6657-32-5), this document focuses on the well-documented electrochemical behavior of other structurally related Disperse Orange dyes. The principles and methodologies described herein are broadly applicable to the study of this compound and other similar azo dyes.
Introduction to Disperse Orange Dyes and Their Electrochemical Significance
Disperse dyes are non-ionic colorants with low water solubility, primarily used for dyeing synthetic fibers like polyester.[1][2] Their molecular structure is characterized by the presence of one or more azo groups (-N=N-), which are the primary chromophores responsible for their color.[2] The electrochemical behavior of these dyes is of significant interest for several reasons:
-
Environmental Remediation: Electrochemical methods are being explored for the degradation and decolorization of textile wastewater containing these dyes.[1][3]
-
Toxicology and Metabolism: The reduction of the azo bond can lead to the formation of potentially carcinogenic aromatic amines. Understanding the electrochemical reduction pathways can provide insights into their metabolic fate.[2]
-
Industrial Applications: Electrochemical processes can be utilized in dyeing and finishing processes.[4] Furthermore, some disperse dyes exhibit photo-thermal properties relevant to electrochemical devices.[5]
The core of their electrochemical activity lies in the reduction and oxidation of the azo and other functional groups, such as nitro groups, present in the molecule.[1][2]
Electrochemical Behavior of Disperse Orange Dyes
The electrochemical properties of Disperse Orange dyes are typically investigated using techniques such as cyclic voltammetry (CV) and square wave voltammetry. These methods provide valuable information about the reduction and oxidation potentials, the number of electrons transferred, and the reversibility of the electrochemical reactions.
Cathodic Reduction
The primary electrochemical process for azo dyes is the irreversible reduction of the azo group. This process typically involves the transfer of multiple electrons and protons, leading to the cleavage of the -N=N- bond and the formation of corresponding amines.[6] In many Disperse Orange dyes, a nitro group is also present, which is also susceptible to electrochemical reduction.[1][2]
The reduction of C.I. Disperse Orange 62, for example, involves the reduction of both the azo and nitro groups.[1] Similarly, Disperse Orange 1 exhibits three irreversible reduction peaks, corresponding to the reduction of its nitro and azo groups.[2]
Anodic Oxidation
While less commonly the primary focus for degradation studies, the anodic oxidation of Disperse Orange dyes can also occur. This process can lead to the mineralization of the dye into simpler, less harmful compounds. For instance, the electrochemical degradation of Disperse Orange 29 has been studied using β-PbO2 anodes.[1][3]
Quantitative Electrochemical Data
The following tables summarize the key quantitative electrochemical data for various Disperse Orange dyes as reported in the literature.
Table 1: Cyclic Voltammetry Data for Disperse Orange Dyes
| Dye | Electrode | Supporting Electrolyte | Anodic Peak Potential (V) | Cathodic Peak Potential (V) | Reference |
| Disperse Orange 3 | Glassy Carbon | 0.1M KCl | 0.1613 | -0.7556 | [4] |
| Disperse Orange 13 | Glassy Carbon | 0.1M KCl | - | -0.521 | [4] |
| Disperse Orange 62 | Platinum | LiCl/DMF | - | (Multiple peaks observed) | [1] |
| Disperse Orange 62 | HMDE | Na2SO4/NaOH | - | (Multiple peaks observed) | [1] |
Table 2: Peak Current Data from Cyclic Voltammetry
| Dye | Anodic Peak Current (A) | Cathodic Peak Current (A) | Reference |
| Disperse Orange 3 | 5.696 x 10⁻⁶ | -1.402 x 10⁻⁵ | [4] |
| Disperse Orange 13 | - | -7.362 x 10⁻⁶ | [4] |
Experimental Protocols
The following sections detail the typical experimental methodologies employed in the electrochemical analysis of Disperse Orange dyes.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to investigate the electrochemical properties of an analyte in solution.
Typical Experimental Setup:
-
Potentiostat/Galvanostat: An instrument used to control the potential and measure the resulting current.
-
Three-Electrode Cell:
-
Working Electrode: The electrode at which the reaction of interest occurs. Common choices include Glassy Carbon (GC), Platinum (Pt), and Hanging Mercury Drop Electrode (HMDE).[1][4]
-
Reference Electrode: An electrode with a stable and well-known electrode potential, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.[1][4]
-
Counter (or Auxiliary) Electrode: An electrode that completes the electrical circuit, typically made of an inert material like platinum wire.[1][4]
-
-
Supporting Electrolyte: An electrochemically inert salt added to the solution to increase its conductivity and minimize the iR drop. Common examples include potassium chloride (KCl) and sodium sulfate (B86663) (Na2SO4).[1][4]
-
Solvent: Due to the low water solubility of disperse dyes, organic solvents like dimethylformamide (DMF) or aqueous solutions containing dispersants are often used.[1][2]
General Procedure:
-
A solution of the Disperse Orange dye is prepared in the chosen solvent containing the supporting electrolyte.
-
The solution is placed in the electrochemical cell, and the three electrodes are immersed.
-
The solution is often deoxygenated by purging with an inert gas (e.g., nitrogen or argon) to prevent interference from oxygen reduction.[4][7]
-
The potential of the working electrode is swept linearly with time between two set potential limits, and the resulting current is measured. The potential sweep is then reversed back to the initial potential.
-
The resulting plot of current versus potential is known as a cyclic voltammogram.
Visualizing Electrochemical Pathways
The following diagrams, generated using Graphviz, illustrate the general electrochemical reduction pathways for azo dyes, which are applicable to the Disperse Orange class.
Conclusion
This technical guide has summarized the key electrochemical properties of Disperse Orange dyes, drawing upon available data for several members of this class. The primary electrochemical process is the irreversible reduction of the azo and, if present, nitro groups. The provided experimental protocols and reaction pathways offer a foundational understanding for researchers and scientists working with these compounds. While specific data for this compound remains limited in the public domain, the methodologies and general principles outlined here provide a robust framework for its electrochemical investigation. Future research should focus on elucidating the specific electrochemical behavior of this compound to better understand its environmental fate and potential toxicological implications.
References
- 1. Cyclic Voltammetry of C.I. Disperse Orange 62 in an Aqueous Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy Disperse Orange 29 | 61902-11-2 [smolecule.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Cas 31482-56-1,Disperse Orange 25 | lookchem [lookchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Toxicological Profile of Disperse Orange A and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Orange A dyes, particularly Disperse Orange 1 (DO1) and Disperse Orange 3 (DO3), are synthetic azo dyes widely used in the textile industry. Growing evidence indicates their potential for toxicity, including cytotoxicity, genotoxicity, and skin sensitization. This technical guide provides a comprehensive overview of the toxicological profile of this compound and its metabolites. It includes a summary of quantitative toxicological data, detailed experimental protocols for key assays, and a description of the metabolic pathways and associated signaling cascades involved in their toxicity. This document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the safety assessment of chemicals and the development of safer alternatives.
Introduction
Azo dyes represent the largest class of synthetic colorants used in various industries. Due to their chemical stability, they can persist in the environment and pose potential risks to human health. This compound dyes are of particular concern due to their lipophilic nature, which facilitates their absorption through the skin. Once absorbed, these dyes can be metabolized by skin and gut microbiota through azo reduction, leading to the formation of potentially harmful aromatic amines. This guide focuses on the toxicological properties of the parent dyes and their primary metabolites, providing a detailed analysis of their adverse effects at the cellular and molecular levels.
Quantitative Toxicological Data
The following tables summarize the quantitative data from various toxicological studies on Disperse Orange 1 and its metabolites.
Table 1: Cytotoxicity Data for Disperse Orange 1
| Cell Line | Assay | Concentration | Exposure Time | Effect | Reference |
| HepG2 | MTT | Not specified | 72 h | Reduced mitochondrial activity | [1] |
| HepG2 | CCK-8 | Not specified | 72 h | Reduced dehydrogenase activity | [1] |
| HepG2 | Cell Viability | Not specified | 72 h | Induced apoptosis | [2][3] |
Table 2: Genotoxicity Data for Disperse Orange 1
| Test System | Assay | Concentration (µg/mL) | Metabolic Activation (S9) | Result | Reference |
| S. typhimurium TA98, YG1041 | Ames Test | Not specified | With and without | Mutagenic (induces frameshift mutations) | [2][3] |
| HepG2 cells | Comet Assay | 0.2, 0.4, 1.0, 2.0, 4.0 | N/A | Genotoxic (DNA damage) | [2][3] |
| Human Lymphocytes | Micronucleus Assay | 0.2 - 1.0 | N/A | Increased micronuclei frequency (dose-dependent up to 1.0 µg/mL) | [4] |
| HepG2 cells | Micronucleus Assay | Up to 2.0 | N/A | Increased micronuclei frequency (dose-dependent up to 2.0 µg/mL) | [4] |
Table 3: Skin Sensitization Data for Disperse Orange 1 and its Metabolite
| Substance | Test System | Result | Reference |
| Disperse Orange 1 | Guinea Pig Maximization Test | Strong sensitizer (B1316253) | [5][6] |
| p-Aminodiphenylamine (metabolite) | Guinea Pig Maximization Test | Strong sensitizer | [5][6] |
| 4-Nitroaniline (metabolite) | Guinea Pig Maximization Test | Not a sensitizer at equimolar concentrations to DO1 | [5][6] |
Metabolism of this compound
The primary metabolic pathway for this compound dyes is the reductive cleavage of the azo bond (-N=N-). This biotransformation is primarily carried out by azoreductases produced by bacteria residing on the skin and in the gastrointestinal tract.[7][8] This process breaks the dye molecule into smaller aromatic amines, which are often more toxic than the parent compound.
For Disperse Orange 1 , azo reduction yields p-aminodiphenylamine and 4-nitroaniline .[5][6]
For Disperse Orange 3 , the identified metabolites from microbial degradation include p-nitroaniline , p-phenylenediamine , acetanilide , and catechol .[9]
The formation of these aromatic amines is a critical step in the manifestation of the toxic effects of this compound dyes.
Signaling Pathways of Toxicity
The toxicity of this compound and its metabolites is mediated through complex signaling pathways, primarily involving the induction of apoptosis and a DNA damage response.
Apoptosis Signaling Pathway
The metabolite of Disperse Orange 3, p-phenylenediamine (p-PD) , has been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[9][10] ROS production leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway. This involves the activation of stress-activated protein kinases (SAPK)/c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinase (MAPK).[9][10] The activation of these pathways ultimately leads to the activation of executioner caspases, such as caspase-3, which cleave cellular substrates and execute apoptosis.
DNA Damage Response Pathway
Disperse Orange 1 has been demonstrated to cause DNA damage.[2][3][11] This damage can trigger the DNA Damage Response (DDR) pathway. The primary sensors of DNA damage are the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases. Upon activation, these kinases phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53. Phosphorylated p53 is stabilized and activated, leading to the transcriptional activation of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis. This provides the cell with an opportunity to repair the damage or, if the damage is too severe, to undergo programmed cell death.
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below. These protocols are based on standard procedures and can be adapted for the evaluation of this compound and its metabolites.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (this compound or its metabolites) and incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Ames Test (Bacterial Reverse Mutation Assay)
This assay is used to assess the mutagenic potential of a chemical.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
Minimal glucose agar (B569324) plates
-
Top agar
-
S9 fraction (for metabolic activation)
-
Test compound and positive/negative controls
Procedure:
-
Prepare overnight cultures of the S. typhimurium tester strains.
-
In a test tube, mix the tester strain culture, the test compound at various concentrations, and either S9 mix or a buffer (for tests with and without metabolic activation).
-
Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (his+) on each plate.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Micronucleus Assay
This assay detects chromosomal damage or aneuploidy.
Materials:
-
Human peripheral blood lymphocytes or a suitable cell line (e.g., HepG2, TK6)
-
Cell culture medium
-
Cytochalasin B (to block cytokinesis)
-
Test compound and positive/negative controls
-
Microscope slides
-
Staining solution (e.g., Giemsa)
Procedure:
-
Culture the cells and treat them with various concentrations of the test compound.
-
Add cytochalasin B to the culture to arrest cytokinesis, resulting in binucleated cells.
-
Incubate for a period equivalent to 1.5-2.0 normal cell cycle lengths.
-
Harvest the cells, treat with a hypotonic solution, and fix them.
-
Drop the cell suspension onto microscope slides and air dry.
-
Stain the slides with a suitable dye.
-
Score the frequency of micronuclei in binucleated cells under a microscope.
-
A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.
Conclusion
The available evidence strongly suggests that this compound dyes and their metabolites possess cytotoxic and genotoxic properties. The metabolic activation of these dyes into aromatic amines is a key step in their mechanism of toxicity. These metabolites can induce apoptosis through ROS-mediated mitochondrial pathways and can cause DNA damage, triggering a p53-dependent cellular response. The detailed toxicological data and experimental protocols provided in this guide are intended to aid researchers in the safety assessment of these and other related compounds and to facilitate the development of safer alternatives in the future. Further research is warranted to fully elucidate the in vivo toxicity and long-term health effects of exposure to this compound dyes.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The azo dye Disperse Orange 1 induces DNA damage and cytotoxic effects but does not cause ecotoxic effects in Daphnia similis and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Sensitizing capacity of Disperse Orange 1 and its potential metabolites from azo reduction and their cross-reactivity pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of azo dyes by human skin microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis induced by para-phenylenediamine involves formation of ROS and activation of p38 and JNK in chang liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unveiling the Toxicological Profile of Disperse Orange 1: A Technical Guide to its Genotoxicity and Cytotoxicity
For Immediate Release
This technical guide provides a comprehensive overview of the genotoxic and cytotoxic effects of the azo dye Disperse Orange 1 (DO1). Aimed at researchers, scientists, and drug development professionals, this document synthesizes key findings from multiple studies, detailing the experimental protocols used to assess the dye's toxicity and presenting quantitative data in a clear, comparative format. The guide also includes visualizations of experimental workflows and metabolic activation pathways to facilitate a deeper understanding of the toxicological mechanisms of Disperse Orange 1.
Executive Summary
Disperse Orange 1, a widely used azo dye in the textile industry, has been the subject of several toxicological studies to determine its potential harm to human health and the environment. Research has demonstrated that DO1 exhibits both genotoxic and cytotoxic properties. It has been shown to induce DNA damage, cause mutations, and trigger programmed cell death in various cell models. This guide consolidates the existing data on these effects and the methodologies employed in their discovery.
Genotoxicity of Disperse Orange 1
Disperse Orange 1 has been found to be genotoxic, meaning it can damage DNA and lead to mutations. The primary assays used to determine its genotoxicity include the Ames test, the comet assay, and the micronucleus assay.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method for identifying chemical substances that can cause genetic mutations. In the case of Disperse Orange 1, the assay revealed its mutagenic potential.
Experimental Protocol: Ames Test
The mutagenicity of Disperse Orange 1 was evaluated using Salmonella typhimurium strains TA98 and YG1041.[1][2] These strains are specifically designed to detect frameshift mutations. The protocol, with and without metabolic activation (S9 mix), is as follows:
-
Strain Selection: S. typhimurium strains TA98 and YG1041, which have different levels of nitroreductase and O-acetyltransferase activity, were used.[1][2]
-
Metabolic Activation: The test was performed in the presence and absence of a liver S9 fraction from rats pre-treated with an enzyme inducer. This is to mimic the metabolic processes in mammals.
-
Exposure: The bacterial strains were exposed to various concentrations of Disperse Orange 1 on a minimal glucose agar (B569324) plate.
-
Incubation: The plates were incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies (his+ revertants) was counted. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Findings:
Greater mutagenic responses were observed with strains TA98 and YG1041, indicating that Disperse Orange 1 primarily induces frameshift mutations.[1][2] The mutagenicity was significantly enhanced in strains that overproduce nitroreductase and O-acetyltransferase, highlighting the crucial role of these enzymes in the metabolic activation of the dye into its mutagenic form.[1][2]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells. Studies have shown that Disperse Orange 1 induces DNA damage in human hepatoma (HepG2) cells.[1][2]
Experimental Protocol: Comet Assay
-
Cell Culture: Human hepatoma (HepG2) cells were cultured in an appropriate medium.
-
Exposure: The cells were treated with various concentrations of Disperse Orange 1 (0.2, 0.4, 1.0, 2.0, and 4.0 μg/mL) for a specific duration.[1][2]
-
Cell Embedding: The treated cells were mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides were immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: The slides were placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA and then subjected to an electric field. Damaged DNA, containing strand breaks, migrates further from the nucleus, forming a "comet tail."
-
Staining and Visualization: The DNA was stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualized using a fluorescence microscope.
-
Data Analysis: Image analysis software was used to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail.
Findings:
Disperse Orange 1 was found to be genotoxic to HepG2 cells at concentrations ranging from 0.2 to 4.0 μg/mL, as evidenced by increased DNA migration in the comet assay.[1][2] This indicates that the dye is capable of inducing DNA strand breaks.
Micronucleus Assay
The micronucleus assay is used to detect chromosomal damage. It identifies micronuclei, which are small, extra-nuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.
Experimental Protocol: Micronucleus Assay
-
Cell Culture: Human lymphocytes and HepG2 cells were used.[3] For lymphocytes, whole blood cultures were stimulated to divide using a mitogen.
-
Exposure: The cells were exposed to different concentrations of Disperse Orange 1. A dose-response was observed up to 1.0 µg/mL in lymphocytes and 2.0 µg/mL in HepG2 cells.[3]
-
Cytokinesis Block: Cytochalasin B was added to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the specific scoring of micronuclei in cells that have completed one nuclear division.
-
Harvesting and Staining: The cells were harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronuclei in binucleated cells was scored under a microscope.
Findings:
Disperse Orange 1 increased the frequency of micronuclei in both human lymphocytes and HepG2 cells, demonstrating its clastogenic (chromosome-breaking) and/or aneugenic (chromosome loss) potential.[3][4] A dose-dependent increase in micronuclei formation was observed up to a certain concentration, after which the frequency decreased, possibly due to cytotoxicity at higher doses.[3]
Cytotoxicity of Disperse Orange 1
In addition to its genotoxic effects, Disperse Orange 1 has also been shown to be cytotoxic, causing cell death. The primary mechanism of cytotoxicity identified is apoptosis.
MTT Assay (Cell Viability Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Protocol: MTT Assay
-
Cell Seeding: HepG2 cells were seeded in 96-well plates and allowed to attach.
-
Treatment: The cells were treated with different concentrations of Disperse Orange 1 for 24, 48, and 72 hours.[5]
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals were solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (usually around 570 nm). The absorbance is directly proportional to the number of viable cells.
Findings:
Disperse Orange 1 reduced the mitochondrial activity in HepG2 cells grown in a monolayer after 72 hours of incubation, indicating a cytotoxic effect.[5]
Apoptosis Induction
Apoptosis, or programmed cell death, is a controlled process of cell dismantling that avoids inflammation. Disperse Orange 1 has been shown to induce apoptosis in HepG2 cells.[1]
Experimental Protocol: Apoptosis Detection (General)
While the specific method used in the cited study is not detailed in the abstract, common methods for detecting apoptosis include:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis. Assays can measure the activity of specific caspases (e.g., caspase-3, -8, -9).
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Findings:
Disperse Orange 1 induced apoptosis in HepG2 cells after 72 hours of contact.[1] The specific signaling pathway (intrinsic vs. extrinsic) has not been fully elucidated in the available literature.
Quantitative Data Summary
| Assay | Cell Line/Organism | Concentration(s) | Effect | Reference |
| Genotoxicity | ||||
| Comet Assay | HepG2 | 0.2, 0.4, 1.0, 2.0, 4.0 µg/mL | DNA damage (strand breaks) | [1][2] |
| Ames Test | S. typhimurium TA98, YG1041 | Not specified | Frameshift mutations; mutagenicity enhanced by nitroreductase and O-acetyltransferase | [1][2] |
| Micronucleus Assay | Human lymphocytes | Dose-response up to 1.0 µg/mL | Increased frequency of micronuclei | [3] |
| Micronucleus Assay | HepG2 | Dose-response up to 2.0 µg/mL | Increased frequency of micronuclei | [3] |
| Cytotoxicity | ||||
| MTT Assay | HepG2 (monolayer) | Not specified | Reduced mitochondrial activity after 72 hours | [5] |
| Apoptosis | HepG2 | Not specified | Induction of apoptosis after 72 hours | [1] |
Conclusion
The available scientific evidence clearly indicates that Disperse Orange 1 possesses both genotoxic and cytotoxic properties. It is capable of inducing DNA damage, causing frameshift mutations, and promoting chromosomal damage. Furthermore, it can lead to cell death via apoptosis. The metabolic activation by enzymes such as nitroreductase and O-acetyltransferase appears to be a critical step in its mutagenic activity. These findings underscore the need for careful handling and disposal of Disperse Orange 1 to mitigate potential risks to human health and the environment. Further research is warranted to fully elucidate the specific molecular pathways involved in its toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. The azo dye Disperse Orange 1 induces DNA damage and cytotoxic effects but does not cause ecotoxic effects in Daphnia similis and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei frequencies in human lymphocytes and in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hepatotoxicity assessment of the azo dyes disperse orange 1 (DO1), disperse red 1 (DR1) and disperse red 13 (DR13) in HEPG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Environmental Persistence of Disperse Orange Dyes: A Technical Overview
An in-depth guide for researchers and scientists on the environmental fate and biodegradability of select Disperse Orange colorants.
The term "Disperse Orange A" lacks specific designation in scientific literature; it is more likely a general classification for dyes within the Disperse Orange class. This guide, therefore, focuses on several well-documented dyes from this category: Disperse Orange 1, Disperse Orange 3, and Disperse Orange 25. These azo dyes are primarily utilized in the textile industry for coloring synthetic fibers like polyester.[1] Their chemical stability, a desirable trait for dyeing, presents a significant challenge to their environmental remediation.[1]
Environmental Fate and Transport
Disperse dyes, characterized by their low water solubility and hydrophobic nature, exhibit a strong tendency to partition from water into sediment and sludge in aquatic environments.[2] This behavior is a key factor in their environmental persistence, as it removes them from the water column where degradation processes might be more rapid, and sequesters them in compartments where they can accumulate.[3] Their potential for bioaccumulation is also a concern due to their lipophilic (fat-loving) properties.[2] Volatilization is generally not a significant environmental fate process for these large, complex molecules.[2]
Abiotic Degradation
While biotic processes are the primary drivers of degradation for many organic compounds, abiotic factors can also play a role in the environmental fate of disperse dyes. Photodegradation, the breakdown of molecules by light, can occur, particularly in the presence of photocatalysts like titanium dioxide (TiO2) and zinc oxide (ZnO).[4][5] However, in the absence of such catalysts, many disperse dyes are stable to light.[6] Hydrolytic stability is another characteristic of these dyes, meaning they are resistant to breakdown by water.[2]
Biodegradability of Disperse Orange Dyes
The biodegradability of disperse dyes, including the orange variants, is generally low under standard aerobic conditions.[1][7] Their complex aromatic structures are not readily attacked by the enzymes of many microorganisms.[1] However, under anaerobic (oxygen-deficient) conditions, the azo bond (-N=N-) that characterizes these dyes can be reductively cleaved by microorganisms, leading to the formation of aromatic amines.[8][9] While this represents a form of degradation, the resulting aromatic amines can be more toxic and carcinogenic than the parent dye molecule.[8][10]
Some studies have identified specific microorganisms capable of degrading Disperse Orange dyes. For instance, an alkaliphilic strain of Pseudomonas, designated DL17, has been shown to completely mineralize Disperse Orange 3 within 24 hours under specific laboratory conditions.[9] The degradation pathway involved the breakdown of the dye into metabolites such as p-nitroaniline, p-phenylenediamine, acetanilide, and catechol.[9]
Ecotoxicity of Disperse Orange Dyes
The ecotoxicological effects of Disperse Orange dyes vary depending on the specific compound and the organism being tested. For example, Disperse Orange 1 has been shown to induce DNA damage and cytotoxicity in human hepatoma (HepG2) cells at concentrations as low as 0.2 µg/mL.[8][10] It was also found to cause frameshift mutations in Salmonella typhimurium strains.[8][10] Interestingly, in the same study, no toxic effects were observed for the aquatic invertebrate Daphnia similis or the bacterium Vibrio fischeri.[8][10]
In contrast, chronic toxicity of Disperse Orange S-4RL to Daphnia magna has been observed, with negative impacts on reproduction and longevity at concentrations as low as 6 µg/L.[11] This highlights the importance of assessing the toxicity of each dye individually, as their effects can vary significantly.[10]
Quantitative Data on Environmental Fate and Biodegradability
| Parameter | Disperse Orange 1 | Disperse Orange 3 | Disperse Orange 25 | Source |
| Log Kow (Octanol-Water Partition Coefficient) | Data not available | Data not available | 3.63 (for a representative disperse dye) | [2] |
| Water Solubility | Low | Low | Low (approx. 30 mg/L for suitable disperse dyes) | [1][2] |
| Vapor Pressure | Low | Low | Low | [2] |
| Bioaccumulation Potential | Potential risk indicated by lipophilicity | Potential risk indicated by lipophilicity | Potential risk indicated by lipophilicity | [2] |
Table 1: Physicochemical Properties and Environmental Fate of Select Disperse Orange Dyes
| Experimental Condition | Disperse Orange 1 | Disperse Orange 3 | Disperse Orange 25 | Source |
| Aerobic Biodegradation | Resistant to aerobic treatment | Not readily biodegradable | Not readily biodegradable | [2][8] |
| Anaerobic Biodegradation | Cleavage of azo bond to form aromatic amines | Complete mineralization by Pseudomonas DL17 in 24 hrs | Potential for anaerobic degradation | [8][9] |
| Photodegradation | Permanent degradation in liquid solution | Degradation with Ag nanoparticles and NaBH4 | Data not available | [5][7] |
Table 2: Biodegradability of Select Disperse Orange Dyes
| Endpoint | Organism | Disperse Orange 1 | Disperse Orange S-4RL | Source |
| Genotoxicity (Comet Assay) | HepG2 cells | Genotoxic at 0.2, 0.4, 1.0, 2.0, and 4.0 µg/mL | Data not available | [8][10] |
| Mutagenicity (Ames Test) | Salmonella typhimurium (TA98, YG1041) | Induces frameshift mutations | Data not available | [8] |
| Cytotoxicity (Apoptosis) | HepG2 cells | Induced after 72h contact | Data not available | [8][10] |
| Acute Toxicity | Daphnia similis | No toxic effects observed | Data not available | [8] |
| Acute Toxicity | Vibrio fischeri | No toxic effects observed | Data not available | [8] |
| Chronic Toxicity | Daphnia magna | Data not available | Reduced reproduction and longevity at 6 µg/L | [11] |
Table 3: Ecotoxicity of Select Disperse Orange Dyes
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of protocols used in the cited studies.
Biodegradation of Disperse Orange 3 by Pseudomonas DL17 [9]
-
Microorganism: Pseudomonas DL17, an alkaliphilic strain isolated from Lonar Crater Lake, India.
-
Culture Conditions: The strain was grown in an alkaline broth medium at a pH of 9.0 and a temperature of 37°C.
-
Experimental Setup: 250 ml conical flasks containing 100 ml of the broth were inoculated with a 1% (v/v) 24-hour grown culture. The flasks were incubated for 24 hours in a shaking incubator at 110 rpm.
-
Dye Addition: After the initial 24-hour growth period, Disperse Orange 3 was added to the flasks at concentrations ranging from 100-300 mg/L. An abiotic control flask without the inoculum was also prepared.
-
Monitoring: The degradation of the dye was monitored at six-hour intervals by measuring the absorbance of the culture medium.
-
Metabolite Analysis: The metabolites of the degradation process were extracted using a solvent and analyzed by UV-Vis spectroscopy, FTIR, NMR, and GCMS.
Genotoxicity and Ecotoxicity of Disperse Orange 1 [8]
-
Genotoxicity (Comet Assay):
-
Cell Line: Human hepatoma (HepG2) cells.
-
Exposure: Cells were exposed to Disperse Orange 1 at concentrations of 0.2, 0.4, 1.0, 2.0, and 4.0 µg/mL.
-
Methodology: The standard comet assay protocol was followed to assess DNA damage.
-
-
Mutagenicity (Ames Test):
-
Strains: Salmonella typhimurium strains TA98 and YG1041, which are sensitive to frameshift mutagens.
-
Methodology: The standard plate incorporation method was used to evaluate the mutagenic potential of the dye.
-
-
Ecotoxicity:
-
Daphnia similis Acute Toxicity Test: Conducted according to standard protocols to assess the effect of the dye on the mobility of the organisms over a 48-hour period.
-
Vibrio fischeri (Microtox®) Assay: The effect of the dye on the luminescence of the bacteria was measured to determine its acute toxicity.
-
Visualizing Degradation and Assessment Pathways
To better understand the processes involved in the environmental fate and assessment of Disperse Orange dyes, the following diagrams are provided.
References
- 1. Can Disperse Orange 25 be biodegraded? - Blog [m.etowndyes.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scialert.net [scialert.net]
- 7. researchgate.net [researchgate.net]
- 8. The azo dye Disperse Orange 1 induces DNA damage and cytotoxic effects but does not cause ecotoxic effects in Daphnia similis and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciensage.info [sciensage.info]
- 10. researchgate.net [researchgate.net]
- 11. dpi-journals.com [dpi-journals.com]
An In-depth Technical Guide to the Photodegradation Mechanism of Disperse Orange Dyes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photodegradation mechanisms of Disperse Orange dyes, with a particular focus on Disperse Orange 11 (1-amino-2-methylanthraquinone) as a representative compound of this class. The document synthesizes findings from various studies to elucidate the degradation pathways, experimental methodologies used for their investigation, and quantitative data on degradation kinetics.
Introduction to Disperse Orange Dyes and Photodegradation
Disperse dyes, including Disperse Orange, are a class of synthetic organic colorants with low water solubility. They are primarily used for dyeing synthetic fibers such as polyester, nylon, and acrylics. However, the release of these dyes into the environment from industrial effluents is a significant concern due to their potential toxicity and persistence.[1] Photodegradation, a process involving the breakdown of chemical compounds by light, is a key mechanism for the removal of these dyes from aquatic environments. Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), are often employed to enhance the photodegradation of these recalcitrant molecules.[2][3][4]
The photodegradation of disperse dyes can be influenced by several factors, including the chemical structure of the dye, the intensity and wavelength of light, the presence of photosensitizers or photocatalysts, and the surrounding environmental conditions such as pH and the presence of oxygen.
Photodegradation Mechanisms
The photodegradation of Disperse Orange dyes can proceed through different mechanisms depending on the specific conditions.
2.1. Reversible vs. Irreversible Photodegradation
A notable characteristic observed in some Disperse Orange dyes, particularly Disperse Orange 11 (DO11) doped in a poly(methyl methacrylate) (PMMA) polymer matrix, is the phenomenon of reversible photodegradation.[5][6][7] This process involves the photo-induced formation of a state that can revert to the original dye molecule in the absence of light. Studies suggest that this reversible pathway is concentration-dependent and involves the formation of dimers or other aggregates.[5][6] In contrast, in liquid solutions, the photodegradation of DO11 is typically permanent and irreversible.[7][8]
2.2. Proposed Energy Level Diagram for Reversible Photodegradation of DO11 in PMMA
A proposed energy level diagram illustrates the complex processes involved in the reversible photodegradation of DO11 in a PMMA matrix. This model suggests that upon photoexcitation, the dye molecule can transition to an excited state which may then relax to form a non-emissive species (e.g., a tautomer or a dimer), leading to a decrease in amplified spontaneous emission (ASE). The recovery process involves the dissociation of this species back to the original dye molecule.
Caption: Proposed energy level diagram for the photodegradation of Disperse Orange 11.
2.3. Photocatalytic Degradation using Advanced Oxidation Processes (AOPs)
In aqueous solutions, the degradation of Disperse Orange dyes is often facilitated by AOPs, which involve the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH).[9] A common AOP involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO2) or zinc oxide (ZnO).[10][11]
The general mechanism of heterogeneous photocatalysis is as follows:
-
Photoexcitation: When the semiconductor photocatalyst is irradiated with light of energy greater than its band gap, an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the VB.
-
Generation of Reactive Species: The photogenerated holes (h⁺) can react with water or hydroxide (B78521) ions to produce hydroxyl radicals (•OH). The electrons (e⁻) in the conduction band can reduce molecular oxygen to form superoxide (B77818) radical anions (O₂•⁻).
-
Dye Degradation: These highly reactive radicals then attack the dye molecules, leading to the cleavage of chromophoric groups (like the azo bond in some orange dyes) and subsequent mineralization into simpler, less harmful compounds like CO₂, H₂O, and inorganic ions.
Caption: General mechanism of photocatalytic degradation of Disperse Orange dye.
Experimental Protocols
The study of photodegradation mechanisms involves a variety of experimental techniques to monitor the disappearance of the parent dye molecule and the formation of degradation products.
3.1. Sample Preparation and Photoreaction
A typical experimental setup involves the preparation of an aqueous solution of the Disperse Orange dye at a known concentration. For photocatalytic studies, a specific amount of the photocatalyst (e.g., TiO₂) is added to the solution. The suspension is then irradiated with a light source (e.g., a UV lamp or a solar simulator) under constant stirring. Aliquots of the solution are withdrawn at regular time intervals for analysis.
Caption: General experimental workflow for a photodegradation study.
3.2. Analytical Techniques
-
UV-Visible Spectroscopy: This is the most common technique to monitor the degradation of the dye.[12] The concentration of the dye is determined by measuring the absorbance at its maximum absorption wavelength (λmax) at different time intervals. The degradation efficiency can be calculated from the decrease in absorbance.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify the parent dye and its degradation intermediates. This provides more detailed information about the degradation pathway.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is employed to identify the chemical structures of the degradation products by providing information on their molecular weights and fragmentation patterns.
-
Total Organic Carbon (TOC) Analysis: TOC analysis measures the total amount of organically bound carbon in a sample. A decrease in TOC indicates the mineralization of the organic dye into inorganic compounds like CO₂.[2]
Quantitative Data
The efficiency of the photodegradation process is often quantified by parameters such as the degradation rate constant and the percentage of degradation.
| Dye | Experimental Conditions | Degradation Efficiency | Rate Constant (k) | Reference |
| Disperse Orange 30 | Ag-CdZnSO/zeolitic matrix photocatalyst, UV illumination | 99.5% in 90 min | Not specified | [1] |
| Disperse Violet 26 | TiO₂ photocatalyst, UV irradiation | ~80% in 60 min | Not specified | [10] |
| Disperse Violet 26 | ZnO photocatalyst, UV irradiation | ~95% in 60 min | Not specified | [10] |
| Orange G | TiO₂ photocatalyst, ultrasound (213 kHz) | Followed first-order kinetics | Not specified | [2] |
Note: The provided data is for illustrative purposes, as direct quantitative data for "Disperse Orange A" was not available in the initial search. The degradation efficiency and rate constants are highly dependent on the specific experimental conditions.
Conclusion
The photodegradation of Disperse Orange dyes is a complex process that can occur through various mechanisms, including reversible and irreversible pathways, as well as photocatalytic degradation via advanced oxidation processes. The efficiency of degradation is influenced by numerous factors, and a combination of analytical techniques is necessary to fully elucidate the degradation pathways and identify the resulting byproducts. Further research is needed to investigate the specific photodegradation mechanism of a wider range of Disperse Orange dyes under various environmental conditions to develop more effective and sustainable methods for their removal from wastewater.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Degradation of orange-G by advanced oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of reversible photodegradation in disperse orange 11 dye doped in PMMA polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Utilization of TiO2 Nanoparticles for Methylene Blue Degradation | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
Health and Safety Considerations for Handling Disperse Orange 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the health and safety considerations for the handling of Disperse Orange 1 (DO1), an azo dye. The information is compiled from safety data sheets and scientific literature to ensure a comprehensive resource for laboratory personnel.
Chemical and Physical Properties
Disperse Orange 1 is a brownish powder with the chemical name 4-((4-nitrophenyl)azo)-N-phenylaniline.[1][2] While it is insoluble in water, it is soluble in many organic solvents.[2][3] Commercial samples of Disperse Orange 1 may contain approximately 25% of the dye by weight, with the remainder being composed of sodium chloride and other salts.[4]
| Property | Value | Reference(s) |
| Chemical Formula | C18H14N4O2 | [2] |
| Molecular Weight | 318.33 g/mol | [2] |
| CAS Number | 2581-69-3 | [1][5] |
| Appearance | Brownish powder | [1][2] |
| Melting Point | 151-160 °C | [2][6] |
| Water Solubility | Insoluble (0.4775 µg/L at 25 °C) | [2][3] |
| Organic Solvent Solubility | Soluble in many organic solvents | [2] |
Hazard Identification and GHS Classification
Disperse Orange 1 is classified as a hazardous substance. The primary health concern associated with this chemical is skin sensitization.[5][7][8]
GHS Classification:
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[7][8]
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[5]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[5]
Hazard Statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Toxicological Information
Genotoxicity and Mutagenicity
In vitro studies have demonstrated that Disperse Orange 1 can induce DNA damage and has cytotoxic effects.[1] It has been shown to cause frameshift mutations in Salmonella typhimurium strains, and this mutagenicity is enhanced by nitroreductase and o-acetyltransferase enzymes.[1]
Cytotoxicity and Apoptosis
Disperse Orange 1 has been observed to induce apoptosis in human hepatoma (HepG2) cells after 72 hours of contact.[1] Studies have also indicated that it can reduce mitochondrial activity in these cells.[9]
Experimental Protocols
The following are summaries of methodologies used in key toxicological studies of Disperse Orange 1.
Comet Assay for Genotoxicity
-
Cell Line: Human hepatoma (HepG2) cells.
-
Procedure: Cells are exposed to various concentrations of Disperse Orange 1. After exposure, the cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. The resulting "comet-like" shapes, with tails of fragmented DNA, are analyzed to quantify the extent of DNA damage.[1]
Salmonella/Microsome Mutagenicity Assay (Ames Test)
-
Bacterial Strains: Salmonella typhimurium strains TA98 and YG1041 (with and without metabolic activation systems like S9 mix).
-
Procedure: The bacterial strains, which are engineered to be unable to synthesize histidine, are exposed to Disperse Orange 1. The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenicity.[1]
Cell Viability Assays (MTT and CCK-8)
-
Cell Line: HepG2 cells.
-
Procedure:
-
MTT Assay: Measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength.[9]
-
CCK-8 Assay: A more sensitive assay where the tetrazolium salt WST-8 is reduced by cellular dehydrogenases to a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of living cells and is measured spectrophotometrically.[9]
-
Micronucleus Assay
-
Cell Lines: Human lymphocytes and HepG2 cells.
-
Procedure: Cells are exposed to Disperse Orange 1. After an appropriate incubation period, the cells are harvested and stained to visualize the nucleus and any micronuclei. Micronuclei are small, extra-nuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronuclei indicates chromosomal damage.[6][7]
Signaling Pathways
While the precise signaling pathways of Disperse Orange 1-induced toxicity are not fully elucidated, its known ability to cause DNA damage and induce apoptosis suggests the involvement of key cellular stress response pathways.
Caption: Potential apoptotic pathway induced by Disperse Orange 1.
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure safety.
-
Handling: Use with adequate ventilation and minimize dust generation.[1] Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible substances such as strong oxidizing agents.[1]
Caption: Recommended workflow for safely handling Disperse Orange 1.
Exposure Controls and Personal Protective Equipment
-
Engineering Controls: Work in a well-ventilated area. A safety shower and eyewash station should be readily available.[1]
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator should be worn.[1]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][5]
-
Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes.[1][5] Remove contaminated clothing.[1] Seek medical attention if irritation or a rash occurs.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[1] Seek immediate medical attention.[1]
Firefighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][5]
-
Specific Hazards: During a fire, irritating and highly toxic gases such as nitrogen oxides and carbon monoxide may be generated.[1]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5]
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment.[1][5] Avoid breathing dust.[5]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[5]
-
Methods for Cleaning Up: Vacuum or sweep up the material and place it into a suitable disposal container.[1] Avoid generating dust.[1] Clean the spill area thoroughly.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. Toxicity of Metal Oxides, Dyes, and Dissolved Organic Matter in Water: Implications for the Environment and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The azo dye Disperse Orange 1 induces DNA damage and cytotoxic effects but does not cause ecotoxic effects in Daphnia similis and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei frequencies in human lymphocytes and in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Allergenic potential of Disperse Orange dyes in textiles
An In-Depth Technical Guide to the Allergenic Potential of Disperse Orange Dyes in Textiles
Introduction
Disperse dyes are a class of synthetic organic colorants with low water solubility, primarily used for dyeing hydrophobic textile fibers such as polyester, nylon, and acetate. Their small molecular size and lipophilic nature facilitate their diffusion into the fibers under high temperature and pressure. However, these same properties also allow for their migration from the textile onto human skin, particularly under conditions of friction and perspiration[1][2][3]. This migration can lead to allergic contact dermatitis (ACD), an immunological skin reaction, in sensitized individuals[4][5]. Among the various classes of disperse dyes, certain azo dyes, including several within the Disperse Orange group, have been identified as significant contact allergens[5][6][7].
This technical guide provides a comprehensive overview of the allergenic potential of Disperse Orange dyes. It consolidates quantitative data from toxicological assays, details the experimental protocols used for sensitization assessment, and illustrates the underlying metabolic and immunological mechanisms involved in the development of ACD. This document is intended for researchers, toxicologists, and professionals in the fields of dermatology and drug development.
Allergenic Potential and Sensitization Data
Several Disperse Orange dyes have been implicated in textile dye dermatitis. The sensitizing potential of these dyes has been evaluated using both animal models and human studies.
Animal Studies (Local Lymph Node Assay)
The murine Local Lymph Node Assay (LLNA) is a validated method for assessing the skin sensitization potential of chemicals. It measures the proliferation of lymphocytes in the draining lymph nodes following topical application of a test substance. A biphasic LLNA protocol, involving both a sensitization and a challenge phase, has been shown to be effective for studying textile dyes[8][9][10].
Data from these studies allow for the classification of dyes based on their sensitizing potency. Disperse Orange 37 has been classified as a weak sensitizer (B1316253), while Disperse Orange 3 is considered a very weak sensitizer in these assays[8][10].
| Dye | Vehicle | Lowest Concentration Causing Significant Increase in Lymph Node Cell Number | Sensitizing Potency Classification | Reference |
| Disperse Orange 37 | Acetone:Olive Oil (4:1) | 10% | Weak | [8] |
| Disperse Orange 3 | Acetone:Olive Oil (4:1) | >30% (increase at 30% or no increase at 30%) | Very Weak | [8] |
| Disperse Blue 124 | Acetone:Olive Oil (4:1) | 0.003% | Strong | [8] |
| Disperse Blue 106 | Acetone:Olive Oil (4:1) | 0.003% | Strong | [8] |
| Disperse Red 1 | Acetone:Olive Oil (4:1) | 3% | Moderate | [8] |
| Disperse Yellow 3 | Acetone:Olive Oil (4:1) | >30% (increase at 30% or no increase at 30%) | Very Weak | [8] |
Table 1: Sensitizing Potency of Disperse Dyes in the Biphasic Murine Local Lymph Node Assay (LLNA).
Human Studies (Patch Testing)
Patch testing is the gold standard for diagnosing ACD in humans. It involves applying suspected allergens to the skin under occlusion and observing for a delayed hypersensitivity reaction. Disperse Orange dyes are often included in specialized textile dye patch test series.
Studies have shown that Disperse Orange 3 is one of the most frequent allergens identified in patients with suspected textile dermatitis[5][11]. A review of studies published between 1990 and 2012 found an average prevalence of over 1% for positive patch test reactions to Disperse Orange 3 in screening studies[5][12].
| Dye | Patient Population | No. of Patients Tested | Prevalence of Positive Reactions | Reference |
| Disperse Orange 3 | Dermatitis patients (multicentre study) | 1481 | 1.75% (26 patients) | [13] |
| Disperse Orange 3 | TDM-positive patients | 164 | 16% | [11] |
| Disperse Orange 1 | Dermatitis patients (multicentre study) | 2907 | Not specified individually | [14] |
| Textile Dye Mix (TDM) 6.6% | Dermatitis patients (multicentre study) | 2250 | 2.4% | [15] |
| Textile Dye Mix (TDM) 6.6% | Dermatitis patients (multicentre study) | 2907 | 3.7% | [14] |
TDM 6.6% contains Disperse Orange 1 and Disperse Orange 3, each at 1.0% concentration.[13][14][15] Table 2: Prevalence of Allergic Contact Dermatitis to Disperse Orange Dyes in Human Patch Test Studies.
Cross-Reactivity with p-Phenylenediamine (B122844) (PPD)
A significant finding is the high rate of co-reactivity between Disperse Orange 3 and p-phenylenediamine (PPD), a well-known potent contact allergen used in hair dyes[13][15][16]. Studies have reported that around 85% of PPD-allergic patients also show positive patch test reactions to Disperse Orange 3[13][15][16]. Conversely, over 90-97% of patients allergic to Disperse Orange 3 also react to PPD[13][15]. This strong association suggests either a metabolic conversion of the dye to PPD-like substances in the skin or a true immunological cross-reaction[16]. This has led to discussions about using PPD as a screening marker for Disperse Orange 3 allergy[13].
Mechanism of Action
The development of ACD from Disperse Orange dyes is a complex process involving metabolic activation of the dye on the skin and a subsequent T-cell mediated immune response.
Metabolic Activation of Azo Dyes
Disperse Orange dyes are predominantly azo dyes, characterized by one or more nitrogen-nitrogen double bonds (-N=N-). These dyes are not typically allergenic in their intact form. However, they can undergo metabolic transformation into sensitizing aromatic amines through the reductive cleavage of the azo bond[17][18][19][20]. This process, known as azo reduction, can be mediated by azoreductase enzymes produced by the natural microflora of the human skin[17][19][21]. The resulting aromatic amines, such as p-aminodiphenylamine (PADPA) from Disperse Orange 1, can be potent sensitizers[22].
Caption: Metabolic cleavage of Disperse Orange 1 by skin microbiota azoreductases.
Immunological Signaling Pathway
The aromatic amine metabolites function as haptens—small molecules that must bind to larger carrier proteins in the skin (e.g., albumin, cytokeratins) to become immunogenic. This hapten-protein complex is recognized and processed by antigen-presenting cells (APCs) in the epidermis, primarily Langerhans cells.
The Langerhans cells then migrate to the regional lymph nodes, where they present the processed antigen to naive T-cells. This interaction leads to the activation and clonal expansion of allergen-specific T-helper (Th1) and cytotoxic T-lymphocytes. This is the sensitization phase.
Upon subsequent exposure to the same dye (challenge phase), the now-sensitized memory T-cells in the skin recognize the hapten-protein complex. This triggers a rapid and amplified inflammatory response, characterized by the release of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α), recruitment of other immune cells, and subsequent tissue damage, which manifests clinically as ACD[4].
Caption: Immunological signaling pathway of Allergic Contact Dermatitis (ACD).
Experimental Protocols
Standardized methods are crucial for assessing the allergenic potential of textile dyes. The following protocols are commonly cited in the literature.
Biphasic Murine Local Lymph Node Assay (LLNA)
This modified LLNA protocol is designed to enhance the detection of weak sensitizers like some textile dyes[8][9][23].
Objective: To determine the sensitizing potential of a test substance by measuring lymphocyte proliferation in auricular lymph nodes.
Methodology:
-
Animals: Female BALB/c mice are typically used.
-
Sensitization Phase (Induction):
-
On days 1, 2, and 3, a 50 µL aliquot of the test substance (dissolved in a suitable vehicle like 4:1 acetone/olive oil) at various concentrations is applied to a shaved area (approx. 2 cm²) on the mouse's back[8][9]. A vehicle control group is also included.
-
Animals are left untreated from days 4 to 14[8].
-
-
Challenge Phase:
-
On days 15, 16, and 17, a 25 µL aliquot of the same test substance concentration is applied to the dorsum of both ears[9].
-
-
Endpoint Measurement (Day 19):
-
Animals are euthanized.
-
The draining auricular lymph nodes are excised and weighed.
-
A single-cell suspension of lymph node cells (LNCs) is prepared.
-
The total LNC count per mouse is determined.
-
Additional endpoints can include ear thickness and weight, and flow cytometric analysis of lymphocyte subpopulations (e.g., CD4+, CD8+, CD19+)[8][9].
-
-
Data Analysis: A stimulation index (SI) is calculated by dividing the mean LNC count of a test group by the mean LNC count of the vehicle control group. An SI ≥ 3 is typically considered a positive result, indicating sensitization. The lowest concentration causing a significant increase in LNC number is used for potency classification[8].
Guinea Pig Maximization Test (GPMT)
The GPMT (Magnusson-Kligman method) is a robust adjuvant-type test designed to maximize the detection of a substance's sensitizing potential[22][24][25].
Objective: To assess the potential of a test substance to induce delayed contact hypersensitivity in guinea pigs.
Methodology:
-
Animals: Young adult albino guinea pigs are used.
-
Induction Phase:
-
Day 0 (Intradermal Injections): Three pairs of intradermal injections are made into a shaved area of the shoulder region:
-
-
Freund's Complete Adjuvant (FCA) emulsified with water (1:1).
-
-
-
The test substance in a suitable vehicle.
-
-
-
The test substance emulsified with FCA (1:1).
-
-
-
Day 7 (Topical Application): The test substance, prepared in a concentration that causes mild irritation, is applied topically to the injection site and covered with an occlusive patch for 48 hours[24].
-
-
Challenge Phase:
-
Day 21: A non-irritating concentration of the test substance is applied under an occlusive patch to a naive, shaved site on the flank of both test and control animals for 24 hours.
-
-
Endpoint Measurement:
-
The challenge sites are observed for erythema and edema at 48 and 72 hours after the start of the challenge application.
-
Reactions are scored using a standardized scale (e.g., 0-4).
-
-
Data Analysis: The incidence and severity of the skin reactions in the test group are compared to the control group. A substance is classified as a sensitizer if the reaction incidence is significantly higher than in the control group[24]. Disperse Orange 1 has been identified as a strong sensitizer using this method[22].
Human Patch Testing
Objective: To identify the causative agent of ACD in a patient.
Methodology:
-
Allergen Preparation: Allergens (e.g., Disperse Orange 1 at 1.0%, Disperse Orange 3 at 1.0%) are incorporated into a suitable vehicle, typically petrolatum (pet.)[13][15]. These can be applied individually or as part of a Textile Dye Mix (TDM)[14].
-
Application: A small amount of the allergen preparation is applied to a small chamber or disc, which is then affixed to the patient's back using hypoallergenic adhesive tape.
-
Occlusion: The patches remain in place for 48 hours, during which time the patient should avoid activities that cause excessive sweating and should not get their back wet[26].
-
Reading:
-
First Reading: The patches are removed after 48 hours, and an initial reading is performed approximately 30-60 minutes later.
-
Second Reading: A second reading is typically performed at 72 or 96 hours. A late reading at day 7 may also be conducted[13].
-
-
Scoring: Reactions are scored according to an international standard system (e.g., International Contact Dermatitis Research Group - ICDRG), ranging from negative (-) to doubtful (?), weak positive (+), strong positive (++), and extreme positive (+++). An irritant reaction (IR) is also noted.
-
Interpretation: A positive allergic reaction typically presents as erythema, infiltration, and possibly papules or vesicles at the application site. The clinical relevance of a positive test is then determined based on the patient's history of exposure[14].
Caption: Experimental workflow for assessing the allergenic potential of textile dyes.
Conclusion
Disperse Orange dyes, particularly Disperse Orange 1, 3, and 37, are recognized contact allergens in textiles. Their allergenic potential stems from their ability to be metabolically reduced by skin flora into sensitizing aromatic amines. The subsequent immune response follows the classical pathway of delayed-type hypersensitivity. Quantitative assessment using animal models like the LLNA classifies Disperse Orange 37 and 3 as weak to very weak sensitizers, respectively, while the GPMT identifies Disperse Orange 1 as a strong sensitizer. Human patch test data confirm their clinical relevance, with Disperse Orange 3 being a frequent cause of textile dermatitis, showing a strong correlation with PPD sensitivity. A thorough understanding of these mechanisms and the application of standardized testing protocols are essential for accurate hazard identification, risk assessment, and the clinical management of textile dye allergy.
References
- 1. qforquinn.com [qforquinn.com]
- 2. doctorkatta.com [doctorkatta.com]
- 3. Allergic Contact Dermatitis to Textile Dyes [escholarship.org]
- 4. wyndly.com [wyndly.com]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. Allergic and Irritant Contact Dermatitis Explained — NYC Allergy Doctor | Dr. Arthur Lubitz MD [nycallergydoctor.com]
- 8. Study of the sensitising potential of various textile dyes using a biphasic murine local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
- 13. Exclusion of Disperse Orange 3 is possible from the textile dye mix present in the Swedish baseline patch test series. A study by the Swedish Contact Dermatitis Research Group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemotechnique.se [chemotechnique.se]
- 15. Patch testing with a textile dye mix with and without Disperse Orange 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Metabolism of azo dyes by human skin microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ec.europa.eu [ec.europa.eu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Sensitizing capacity of Disperse Orange 1 and its potential metabolites from azo reduction and their cross-reactivity pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Sensitising potential of four textile dyes and some of their metabolites in a modified local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Guinea pig maximisation test - Wikipedia [en.wikipedia.org]
- 25. theraindx.com [theraindx.com]
- 26. bdng.org.uk [bdng.org.uk]
In Vitro Toxicology of Disperse Orange 1: A Technical Guide for Researchers
An examination of the cellular impacts of the azo dye, Disperse Orange 1, reveals significant cytotoxic, genotoxic, and mutagenic potential in human cell lines. This technical guide synthesizes findings from multiple in vitro studies, presenting key data, experimental methodologies, and mechanistic insights to inform future research and drug development safety assessments.
Disperse Orange 1 (DO1), an azo dye commonly used in the textile industry, has come under scientific scrutiny for its potential adverse effects on human health. In vitro research has been pivotal in elucidating the mechanisms of its toxicity, primarily focusing on human hepatoma (HepG2) cells and human lymphocytes. These studies collectively indicate that DO1 can induce cellular damage, including DNA mutations and apoptosis.
Cytotoxicity and Genotoxicity Profile
Disperse Orange 1 has demonstrated dose-dependent toxicity in various cell-based assays. The primary cell lines utilized for these investigations have been HepG2 and human lymphocytes, providing insights into both liver cell and systemic toxicity.
Quantitative Analysis of Cytotoxic and Genotoxic Effects
The following table summarizes the key quantitative findings from in vitro studies on Disperse Orange 1.
| Cell Line | Assay | Concentration Range | Key Findings | Reference |
| HepG2 | Micronucleus Assay | 0.2 - 4.0 µg/mL | Dose-dependent increase in micronuclei frequency up to 2.0 µg/mL.[1][2] | [1][2] |
| Human Lymphocytes | Micronucleus Assay | 0.2 - 4.0 µg/mL | Dose-dependent increase in micronuclei formation up to 1.0 µg/mL.[1][2] | [1][2] |
| HepG2 | Comet Assay | 0.2 - 4.0 µg/mL | Genotoxic effects observed across the tested concentration range.[3][4] | [3][4] |
| HepG2 | Cell Viability (MTT Assay) | Not Specified | Reduction in mitochondrial activity observed after 72 hours of exposure.[5] | [5] |
| HepG2 | Apoptosis Assay | Not Specified | Induction of apoptosis after 72 hours of contact.[3][4] | [3][4] |
| Salmonella typhimurium (TA98, YG1041) | Mutagenicity Assay | Not Specified | Induced frameshift mutations, with enhanced mutagenicity in strains overproducing nitroreductase and o-acetyltransferase.[3][4] | [3][4] |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and extension of these findings. The following sections outline the core methodologies employed in the cited studies.
Cell Culture and Exposure
-
HepG2 Cells: The human hepatoma cell line HepG2 was cultured in appropriate media, such as MEM or DMEM, supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were seeded in multi-well plates and exposed to various concentrations of Disperse Orange 1.[2][3][4][5]
-
Human Lymphocytes: Peripheral blood lymphocytes were obtained from healthy donors and cultured in RPMI-1640 medium supplemented with fetal bovine serum and phytohemagglutinin to stimulate cell division.[1][2]
Key Assays
-
Micronucleus Assay: This assay was used to detect chromosomal damage. After exposure to Disperse Orange 1, cytochalasin B was added to block cytokinesis, resulting in binucleated cells. The cells were then harvested, fixed, and stained. The frequency of micronuclei in binucleated cells was scored under a microscope.[1][2]
-
Comet Assay (Single Cell Gel Electrophoresis): This technique was employed to detect DNA strand breaks. Following treatment with the dye, cells were embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA migrates further from the nucleus, forming a "comet tail," which was visualized by fluorescence microscopy and quantified.[3][4]
-
MTT Assay: To assess cell viability and mitochondrial activity, cells were incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals, which were then solubilized and the absorbance was measured spectrophotometrically.[5]
-
Salmonella/Microsome Mutagenicity Assay (Ames Test): This test was used to evaluate the mutagenic potential of Disperse Orange 1. Salmonella typhimurium strains with pre-existing mutations in the histidine operon (e.g., TA98) were exposed to the dye with and without a metabolic activation system (S9 mix). The number of revertant colonies, capable of growing on a histidine-deficient medium, was counted as an indicator of mutagenicity.[3][4] The use of strains overproducing nitroreductase and O-acetyltransferase (e.g., YG1041) helped to elucidate the metabolic pathways involved in the mutagenic activity of the dye.[3][4]
Mechanistic Insights and Signaling Pathways
The genotoxicity of Disperse Orange 1 is linked to its metabolic activation. The azo bond in the dye can be cleaved by enzymes such as nitroreductase and O-acetyltransferase, leading to the formation of potentially carcinogenic aromatic amines.[3][4] These reactive metabolites can then interact with DNA, causing mutations and other forms of genetic damage. The induction of apoptosis suggests that the cellular damage caused by Disperse Orange 1 can trigger programmed cell death pathways.
The following diagrams illustrate the experimental workflow for assessing the genotoxicity of Disperse Orange 1 and a proposed mechanism of its action.
References
- 1. researchgate.net [researchgate.net]
- 2. The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei frequencies in human lymphocytes and in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The azo dye Disperse Orange 1 induces DNA damage and cytotoxic effects but does not cause ecotoxic effects in Daphnia similis and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hepatotoxicity assessment of the azo dyes disperse orange 1 (DO1), disperse red 1 (DR1) and disperse red 13 (DR13) in HEPG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Disperse Orange Dyes Using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing synthetic fibers such as polyester, nylon, and cellulose (B213188) acetate.[1][2] Concerns over the potential allergenic and carcinogenic properties of some disperse dyes have led to increased scrutiny and the establishment of regulatory limits in consumer products like textiles.[1][3] Consequently, robust and sensitive analytical methods are crucial for the accurate quantification of these compounds to ensure product safety and regulatory compliance.[1][4] This application note details a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Disperse Orange A.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the preferred technique for analyzing disperse dyes due to its high sensitivity, selectivity, and ability to handle the complex matrices often associated with textile and environmental samples.[1][4] This method allows for the accurate identification and quantification of target analytes at trace levels.
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 1.0 mg of the this compound reference standard. Dissolve the standard in a 10 mL volumetric flask using methanol (B129727). Sonicate for 10 minutes to ensure complete dissolution.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with an appropriate solvent mixture (e.g., 50:50 v/v methanol/water) to construct a calibration curve.
Sample Preparation
The sample preparation protocol may vary depending on the matrix. Below are protocols for textile and water samples.
2.1. Textile Samples
This protocol is adapted from established methods for disperse dye extraction from textiles.[3][4][5]
-
Cut the textile sample into small pieces (approximately 5 mm x 5 mm).
-
Accurately weigh 1.0 g of the cut textile into a 50 mL polypropylene (B1209903) centrifuge tube.[4]
-
Sonicate the sample for 30 minutes at 50°C in an ultrasonic bath.[3][4]
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean glass vial.[3][4]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1.0 mL of 50:50 (v/v) methanol/water.[4]
-
Vortex for 30 seconds to ensure the residue is fully dissolved. The sample is now ready for HPLC-MS/MS analysis.
2.2. Environmental Water Samples (using Solid-Phase Extraction - SPE)
This protocol is suitable for the extraction and concentration of disperse dyes from water samples.[6][7]
-
Acidify the water sample to an appropriate pH.[6]
-
Condition a solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.
-
Load a known volume of the water sample onto the SPE cartridge.[6]
-
Wash the cartridge to remove interfering substances.
-
Elute the retained disperse dyes with a suitable solvent (e.g., methanol).[6]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.[6]
HPLC-MS/MS Analysis
The following are typical instrumental parameters. Optimization may be required depending on the specific instrument and column used.
HPLC Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[3] |
| Mobile Phase A | Water with 0.1% formic acid[3] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Flow Rate | 0.3 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | A gradient program should be optimized to ensure adequate separation of the analyte from matrix interferences. |
MS/MS Conditions
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI), positive mode[7][8] |
| Ion Spray Voltage | 5500 V[8] |
| Source Temperature | 550°C[8] |
| Curtain Gas | 40 psi[8] |
| Collision Gas | Medium[8] |
| Nebulizing Gas | 40 psi[8] |
| Heater Gas | 40 psi[8] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Disperse Orange Dyes (Examples)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Disperse Orange 1 | 315.0 | 134.3 / 106.0[7] |
| Disperse Orange 149 | 459.0 | 399.0[9] |
Note: Specific MRM transitions for "this compound" should be determined by infusing a standard solution of the specific isomer into the mass spectrometer.
Data Presentation
The quantitative performance of the method should be evaluated by determining the limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery. The following table summarizes typical performance data for the analysis of various disperse dyes by HPLC-MS/MS.
| Parameter | Disperse Orange 1[7] | Disperse Orange 149[9] |
| LOD | ~2.0 ng/L (in water) | 1.0 µg/kg (in textile) |
| LOQ | ~8.0 ng/L (in water) | - |
| Linearity (r²) | >0.99 (2.0-100.0 ng/mL) | >0.995 (0.5-200 µg/L) |
| Recovery | >70% (in water) | 92.1% - 98.7% (in textile) |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Logic diagram for method validation and quality control.
References
- 1. benchchem.com [benchchem.com]
- 2. youngin.com [youngin.com]
- 3. shimadzu.com [shimadzu.com]
- 4. benchchem.com [benchchem.com]
- 5. SATRA TM459: The Quantitative Analysis of Disperse Dyes by LC-MS [satra.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. sciex.com [sciex.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Disperse Orange Dyes in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "Disperse Orange A" is a general descriptor and does not refer to a unique chemical entity. Scientific literature predominantly references specific numbered compounds within the Disperse Orange family of azo dyes, such as Disperse Orange 1 and Disperse Orange 3. These dyes are characterized by their azo linkages (-N=N-) and are primarily used in the textile industry. While their properties have been explored for various applications, their use as fluorescent probes in routine cell imaging is not well-established in peer-reviewed literature.
This document provides an overview of the known biological effects, particularly the cytotoxicity, of Disperse Orange 1 and Disperse Orange 3 on cultured cells. Furthermore, in light of the user's interest in cell imaging, a hypothetical protocol is provided as a starting point for researchers wishing to evaluate the potential of these dyes as fluorescent probes, emphasizing that this is an area requiring significant validation.
Physicochemical and Cytotoxicity Data of Disperse Orange Dyes
The following tables summarize the available quantitative data for Disperse Orange 1 and Disperse Orange 3.
Table 1: Physicochemical Properties of Disperse Orange 1 and Disperse Orange 3
| Property | Disperse Orange 1 | Disperse Orange 3 |
| Synonyms | 4-Anilino-4'-nitroazobenzene, C.I. 11080 | 4-(4-Nitrophenylazo)aniline, C.I. 11005 |
| Molecular Formula | C₁₈H₁₄N₄O₂ | C₁₂H₁₀N₄O₂ |
| Molecular Weight | 318.33 g/mol | 242.23 g/mol |
| Absorption Max (λmax) | ~439-483 nm | ~415-443 nm |
| Appearance | Orange powder | Orange powder |
Application of Disperse Orange A in dyeing synthetic fibers like polyester
<_>
For Use By: Researchers, scientists, and textile professionals.
Introduction
Disperse Orange 1 (C.I. 11080) is a non-ionic monoazo disperse dye characterized by its low water solubility.[1][2][3] It is primarily used in the dyeing of hydrophobic synthetic fibers, most notably polyester (B1180765).[1][3][4] Due to polyester's crystalline structure and lack of ionic sites, disperse dyes like Disperse Orange 1 are effective as they can penetrate the fiber matrix under high-temperature conditions.[1][5][6] The dyeing process is essentially a transfer of the dye from an aqueous dispersion to the solid polyester fiber, where it is held by van der Waals forces and hydrogen bonds.[7][8][9] This document provides detailed protocols for applying Disperse Orange 1 to polyester fabrics using standard industry methods.
Properties of Disperse Orange 1
A summary of the key physical and chemical properties of Disperse Orange 1 is provided below.
| Property | Value | Reference |
| C.I. Name | Disperse Orange 1 | [10] |
| CAS Number | 2581-69-3 | [3] |
| Molecular Formula | C₁₈H₁₄N₄O₂ | [3] |
| Molecular Weight | 318.33 g/mol | [3][10] |
| Appearance | Brownish powder / Red-light orange | [3][4] |
| Melting Point | 151 °C | [4] |
| Solubility | Sparingly soluble in water, soluble in most organic solvents. | [1][4] |
| Chemical Class | Monoazo Dye |
Mechanism of Dyeing Polyester
The application of disperse dyes to polyester is a diffusion-controlled process. The dye, which exists as a fine dispersion in the dyebath, gradually dissolves into individual molecules.[5][7] Heat is critical as it increases the thermal energy of the dye molecules and swells the amorphous regions of the polyester fibers.[5][8][9] This swelling opens up the polymer structure, allowing the dye molecules to diffuse from the surface into the fiber's interior, where they become physically trapped after cooling.[6][8] The entire process can be summarized in three main steps:
-
Dispersion & Dissolution: The dye is dispersed in water with the aid of a dispersing agent. A small amount of dye dissolves in the water.[7]
-
Adsorption: Dissolved dye molecules are adsorbed onto the surface of the polyester fiber.[7][9]
-
Diffusion: With the application of high heat (typically >100°C), the fiber swells, and the adsorbed dye molecules diffuse into the amorphous regions of the polymer.[7][8][9]
Experimental Protocols
Two primary industrial methods for dyeing polyester with disperse dyes are the High-Temperature Exhaust Method and the Continuous Thermosol Method.
Protocol 1: High-Temperature (HT) Exhaust Dyeing
This batchwise process is conducted in a high-temperature, high-pressure dyeing machine.[11]
Methodology:
-
Fabric Preparation: Scour the polyester fabric to remove any oils, sizes, or impurities. An alkaline scour with a suitable detergent is recommended.[11]
-
Dye Bath Preparation:
-
Prepare a paste with the required amount of Disperse Orange 1 dye powder and a dispersing agent.[2][7]
-
Add this paste to the dyeing machine, which contains water softened to prevent issues with hardness.
-
Add acetic acid to adjust the pH of the dyebath to the optimal range of 4.5-5.5.[7][8]
-
A leveling agent can be added to ensure uniform dyeing.[11]
-
-
Dyeing Cycle:
-
Load the prepared fabric into the machine.
-
Set the initial temperature to 60°C and circulate for 15 minutes.[2][7]
-
Raise the temperature to 130°C at a rate of 1-2°C per minute.[2][7][12]
-
Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[2][7][11]
-
Cool the bath slowly to 70-80°C before draining.[11]
-
-
Post-Dyeing Treatment (Reduction Clearing):
-
To remove unfixed dye from the fiber surface and improve wash fastness, a reduction clearing process is essential.[11]
-
Treat the dyed fabric in a fresh bath containing Sodium Hydrosulfite (1-2 g/L) and Caustic Soda (1-2 g/L) at 70-80°C for 15 minutes.[11]
-
Rinse the fabric thoroughly, neutralize with acetic acid, and then rinse again.[11]
-
-
Drying: Dry the fabric at 100-130°C.[13]
Typical Parameters for Exhaust Dyeing:
| Parameter | Recommended Value | Reference |
| Dye Concentration | 0.5 - 3.0% (o.w.f.) | [11] |
| Liquor Ratio | 1:10 | [14] |
| pH | 4.5 - 5.5 (Adjusted with Acetic Acid) | [7][8][11] |
| Dispersing Agent | 1 - 2 g/L | [15] |
| Dyeing Temperature | 130 °C | [2][7][16] |
| Dyeing Time | 30 - 60 minutes at 130°C | [2][7][11] |
| Reduction Clearing | 2 g/L NaOH, 2 g/L Sodium Hydrosulfite | [11][13] |
| Clearing Temperature | 70 - 80 °C | [11] |
| Clearing Time | 15 minutes | [11] |
| o.w.f. = on weight of fabric |
Protocol 2: Continuous Thermosol Dyeing
The Thermosol process is a continuous method ideal for long fabric runs, particularly for polyester-cotton blends.[15][17] Dye fixation is achieved using dry heat.[1][18]
Methodology:
-
Padding:
-
Prepare a padding liquor containing Disperse Orange 1, an anti-migration agent (e.g., sodium alginate), and a wetting agent.
-
Pass the fabric through the padding mangle to achieve a wet pick-up of 60-70%.
-
-
Drying:
-
Thermofixation:
-
Post-Dyeing Treatment:
-
After thermofixation, the fabric is washed to remove unfixed dye and auxiliaries.[19]
-
A reduction clearing step, as described in the exhaust protocol, is performed to achieve optimal fastness.
-
Finally, the fabric is rinsed and dried.
-
Typical Parameters for Thermosol Dyeing:
| Parameter | Recommended Value | Reference |
| Padding Liquor pH | 4.5 - 5.5 | [7] |
| Anti-migration Agent | As per manufacturer's recommendation | - |
| Drying Temperature | 100 - 120 °C | [15][19] |
| Thermofixation Temp. | 190 - 220 °C | [17] |
| Thermofixation Time | 60 - 90 seconds | [15][19] |
| Dye Fixation Rate | 75 - 90% | [15][19] |
Typical Fastness Properties
The performance of the dyed fabric is assessed by its fastness to various agents. The following table summarizes typical fastness ratings for disperse dyes on polyester.
| Fastness Property | Typical Rating (ISO Scale) | Description |
| Washing Fastness | 4 - 5 | High resistance to color loss during washing.[13][20] |
| Light Fastness | 4 - 6 | Good to very good resistance to fading upon light exposure.[13][20] |
| Rubbing (Crocking) | 3 - 4 | Moderate to good resistance to color transfer by rubbing.[13] |
| Sublimation Fastness | 2 - 4 | Varies with dye; indicates resistance to color loss at high temperatures (e.g., during ironing or storage).[13] |
Note: Ratings are on a scale of 1 to 5 (or 1-8 for light fastness), where a higher number indicates better fastness.
Visualizations
Chemical Structure and Process Diagrams
Caption: Chemical structure of C.I. Disperse Orange 1.
Caption: Dye-fiber interaction model in disperse dyeing.
Caption: High-temperature exhaust dyeing process workflow.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scribd.com [scribd.com]
- 3. DISPERSE ORANGE 1 CAS#: 2581-69-3 [m.chemicalbook.com]
- 4. DISPERSE ORANGE 1 | 2581-69-3 [chemicalbook.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. textilelearner.net [textilelearner.net]
- 8. The Polyester Carrier Dyeing Process Using Disperse Dyes [colourinn.in]
- 9. scribd.com [scribd.com]
- 10. Disperse Orange 1 | C18H14N4O2 | CID 17414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. autumnchem.com [autumnchem.com]
- 12. organicdye.com [organicdye.com]
- 13. betakim.com.tr [betakim.com.tr]
- 14. researchgate.net [researchgate.net]
- 15. resiltextiles.com [resiltextiles.com]
- 16. Disperse dyeing | PPTX [slideshare.net]
- 17. How to dye and procedure of dyeing for textile: The Thermosol process of polyester fyeing with disperse dyes [dyes4dyeing.blogspot.com]
- 18. aatcc.org [aatcc.org]
- 19. scribd.com [scribd.com]
- 20. How to dye and procedure of dyeing for textile: FASTNESS PROPERTIES OF DISPERSE DYES [dyes4dyeing.blogspot.com]
Application Notes and Protocol for Allergic Patch Testing with Disperse Orange 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Orange 1 is an azo dye commonly used in the textile industry to color synthetic fibers such as polyester, nylon, and acrylics.[1] It is a known contact allergen and a significant cause of textile-related allergic contact dermatitis.[2][3] Patch testing is the primary diagnostic tool for identifying sensitization to Disperse Orange 1. These application notes provide a detailed protocol for researchers and clinicians to perform patch testing with Disperse Orange 1 to investigate allergic contact dermatitis.
Data Presentation
Table 1: Prevalence of Positive Patch Test Reactions to a Textile Dye Mix Containing Disperse Orange 1
| Study Population | Number of Patients Tested | Allergen Mix Used | Concentration of Disperse Orange 1 in Mix | Prevalence of Positive Reactions to the Mix |
| Dermatitis Patients in Sweden and Belgium | 2,546 | Textile Dye Mix (TDM) | 1.0% | 2.6% |
Data extracted from a study by Ryberg et al. (2011).[3]
Experimental Protocols
1. Materials
-
Allergen: Disperse Orange 1, 1.0% in petrolatum (pet.).
-
Patch Test Chambers: Standard Finn Chambers® on Scanpor® tape or equivalent.
-
Control: Petrolatum vehicle alone (negative control).
-
Skin Marking Pen: Waterproof and hypoallergenic.
-
Occlusive Dressing: Hypoallergenic surgical tape.
-
Documentation Tools: Patient records, camera for photographic documentation.
2. Patient Selection
-
Inclusion Criteria: Patients with a clinical history suggestive of allergic contact dermatitis, particularly with a suspected link to textiles or clothing.
-
Exclusion Criteria:
-
Dermatitis at the planned test site.
-
Use of topical corticosteroids at the test site within the last week.
-
Use of systemic corticosteroids or immunosuppressants.
-
Pregnancy or breastfeeding.
-
Known history of severe reaction to patch testing.
-
3. Patch Test Application
-
Site Selection: The upper back is the preferred site for patch testing due to its large, flat surface area and minimal friction. The skin should be clean, dry, and free of hair.
-
Allergen Preparation: A small, consistent amount of the Disperse Orange 1 (1.0% in pet.) and the negative control (petrolatum) are applied to the respective patch test chambers.
-
Application: The patch test units are applied to the patient's back, ensuring good adhesion. The location of each allergen should be carefully mapped and recorded.
-
Marking: The corners of the patch test unit are marked with a skin-safe marker to ensure accurate reading upon removal.
-
Instructions to Patient: The patient is instructed to keep the test area dry and to avoid activities that may cause excessive sweating or friction, which could dislodge the patches. The patches should remain in place for 48 hours.
4. Reading and Interpretation of Results
-
Patch Removal: The patches are removed after 48 hours. The test sites should be allowed to settle for 30-60 minutes before the first reading to avoid pressure-induced erythema.
-
Reading Schedule:
-
First Reading (Day 2 or D2): 48 hours after application.
-
Second Reading (Day 3 or D4): 72 to 96 hours after application.[4][5]
-
Optional Third Reading (Day 7 or D7): A later reading around day 7 may be beneficial, as some individuals may exhibit delayed reactions to certain allergens, including disperse dyes.[4][5][6]
-
-
Scoring System: The International Contact Dermatitis Research Group (ICDRG) criteria are used to grade the reactions:[7][8]
| Score | Description |
| - | Negative reaction |
| ?+ | Doubtful reaction; faint macular erythema only |
| + | Weak positive reaction; erythema, infiltration, possibly papules |
| ++ | Strong positive reaction; erythema, infiltration, papules, vesicles |
| +++ | Extreme positive reaction; intense erythema, infiltration, coalescing vesicles, bullae |
| IR | Irritant reaction; may present as erythema, pustules, or necrosis without infiltration |
-
Interpretation: A positive reaction (graded as +, ++, or +++) to Disperse Orange 1 in the absence of a reaction to the negative control indicates an allergic sensitization. The clinical relevance of a positive patch test should be determined by correlating the result with the patient's clinical history and exposure to textiles.
5. Potential Cross-Reactions and Metabolites
Disperse Orange 1 is an azo dye, and its metabolism in the skin by bacteria can lead to the formation of sensitizing aromatic amines.[9][10] Research has shown that individuals sensitized to Disperse Orange 1 may also react to its metabolite, p-aminodiphenylamine (PADPA).[11] There is also a noted association between sensitivity to disperse dyes and p-phenylenediamine (B122844) (PPD), a common component in hair dyes.[12][13] Therefore, in patients with a positive reaction to Disperse Orange 1, concurrent patch testing with PPD and its related compounds may be warranted to identify potential cross-sensitization.
Mandatory Visualization
Caption: Experimental workflow for Disperse Orange 1 patch testing.
References
- 1. chemotechnique.se [chemotechnique.se]
- 2. The prevalence and relevance of patch testing with textile dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicaljournalssweden.se [medicaljournalssweden.se]
- 4. Timing of interpretation of allergy patch testing [aaaai.org]
- 5. jtad.org [jtad.org]
- 6. Late patch test reaction to Disperse Orange 1 not related to active sensitization | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Patch testing with the textile dyes Disperse Orange 1 and Disperse Yellow 3 and some of their potential metabolites, and simultaneous reactions to para-amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitizing capacity of Disperse Orange 1 and its potential metabolites from azo reduction and their cross-reactivity pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High frequency of simultaneous sensitivity to Disperse Orange 3 in patients with positive patch tests to para-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Disperse Orange 1: Application Notes for Use as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Orange 1 is a monoazo dye belonging to the disperse class of dyes, characterized by its low water solubility and its use in dyeing synthetic fibers such as polyester.[1] In the realm of analytical chemistry, Disperse Orange 1 serves as a crucial reference standard for the identification and quantification of this dye in various matrices, including textiles and environmental samples. Its well-defined chemical and physical properties, when certified as a reference material, ensure the accuracy and reliability of analytical measurements. This document provides detailed application notes and protocols for the use of Disperse Orange 1 as a reference standard.
Physicochemical Properties and Specifications
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct application.
Table 1: Physicochemical Properties of Disperse Orange 1
| Property | Value | Reference |
| Chemical Name | 4-((4-Nitrophenyl)azo)-N-phenylaniline | [2] |
| Synonyms | C.I. 11080, 4-(p-Nitrophenylazo)diphenylamine | [3] |
| CAS Number | 2581-69-3 | [3] |
| Molecular Formula | C₁₈H₁₄N₄O₂ | [2] |
| Molecular Weight | 318.33 g/mol | [2] |
| Appearance | Orange to red crystalline powder | |
| Melting Point | 160.0 °C | [1] |
| Calculated λmax | 439 nm | [4] |
| Purity (as a reference standard) | ≥96.0% (HPLC) |
Applications in Analytical Chemistry
Disperse Orange 1 is primarily utilized as a reference standard in chromatographic and spectrophotometric techniques for the following applications:
-
Quality control of textiles: To ensure compliance with regulations regarding the use of certain disperse dyes.
-
Environmental monitoring: To detect and quantify the presence of Disperse Orange 1 in water and soil samples, assessing the environmental impact of textile industry effluents.
-
Method validation: To validate the performance of analytical methods developed for the analysis of disperse dyes.
Experimental Protocols
Quantitative Analysis in Textiles by UHPSFC-MS/MS
Ultra-High Performance Supercritical Fluid Chromatography coupled with Tandem Mass Spectrometry (UHPSFC-MS/MS) is a powerful technique for the rapid and sensitive analysis of disperse dyes in textiles.
Experimental Workflow for UHPSFC-MS/MS Analysis
Caption: Workflow for the analysis of Disperse Orange 1 in textiles.
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of Disperse Orange 1 reference standard in methanol (B129727) (e.g., 100 µg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to construct a calibration curve (e.g., 2-50 µg/mL).
-
-
Sample Preparation:
-
Cut a representative portion of the textile sample into small pieces (approx. 1 cm x 1 cm).
-
Accurately weigh about 1.0 g of the sample into a conical flask.
-
Add 10 mL of methanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at 70°C.
-
Allow the extract to cool to room temperature and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
-
UHPSFC-MS/MS Conditions:
Table 2: UHPSFC-MS/MS Parameters for Disperse Dye Analysis
| Parameter | Value |
| UHPSFC System | Acquity UPC² System or equivalent |
| Column | Acquity UPC² BEH C18 (3.0 x 100 mm, 1.7 µm) |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Methanol |
| Gradient | 5% B for 0.5 min, 5-40% B in 3.5 min, hold at 40% B for 0.5 min, return to 5% B in 0.5 min |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 40°C |
| Back Pressure | 1500 psi |
| Injection Volume | 2 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 319.1 |
| Product Ions (m/z) | 168.1, 181.1 |
-
Quantification:
-
Construct a calibration curve by plotting the peak area of Disperse Orange 1 against the concentration of the working standard solutions.
-
Determine the concentration of Disperse Orange 1 in the sample extract from the calibration curve.
-
Calculate the amount of Disperse Orange 1 in the original textile sample (mg/kg).
-
Analysis in Environmental Water Samples by SPE-LC-ESI-MS/MS
Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a highly sensitive and selective method for the determination of trace levels of Disperse Orange 1 in environmental water samples.
Experimental Workflow for SPE-LC-ESI-MS/MS Analysis
Caption: Workflow for the analysis of Disperse Orange 1 in water.
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of Disperse Orange 1 in methanol (e.g., 100 µg/mL).
-
Prepare working standards by diluting the stock solution in methanol to create a calibration curve (e.g., 0.1 - 100 ng/mL).
-
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Pass 500 mL of the water sample through the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 2 x 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of methanol:water (1:1, v/v).
-
-
LC-ESI-MS/MS Conditions:
Table 3: LC-ESI-MS/MS Parameters for Disperse Orange 1 Analysis
| Parameter | Value |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | 50% B to 100% B in 10 min, hold at 100% B for 5 min, return to 50% B in 1 min |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 319.1 |
| Product Ions (m/z) | 168.1, 181.1 |
-
Quantification:
-
Generate a calibration curve by analyzing the working standard solutions.
-
Determine the concentration of Disperse Orange 1 in the prepared sample.
-
Calculate the original concentration in the water sample, accounting for the pre-concentration factor.
-
Purity Determination by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a standard method for assessing the purity of the Disperse Orange 1 reference standard.
Protocol:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the Disperse Orange 1 reference standard in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a known concentration (e.g., 100 µg/mL).
-
Prepare the sample to be tested at the same concentration.
-
-
HPLC-UV Conditions:
Table 4: HPLC-UV Parameters for Purity Assessment
| Parameter | Value |
| HPLC System | Standard HPLC with UV/Vis or DAD detector |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 100% B in 20 minutes, hold at 100% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 439 nm |
-
Purity Calculation:
-
Calculate the purity of the sample by the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Quantification by UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simple and rapid method for the quantification of Disperse Orange 1 in solution, provided the sample matrix is not complex.
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of Disperse Orange 1 in a suitable solvent (e.g., methanol) of a known concentration.
-
Prepare a series of dilutions from the stock solution to create a set of calibration standards.
-
-
Measurement:
-
Set the spectrophotometer to measure the absorbance at the wavelength of maximum absorption (λmax) of Disperse Orange 1, which is approximately 439 nm.[4]
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution.
-
-
Quantification:
-
Create a calibration curve by plotting absorbance versus the concentration of the standards (Beer's Law plot).
-
Determine the concentration of the sample from the calibration curve.
-
Stability Indicating Method and Forced Degradation Studies
A stability-indicating method is crucial for a reference standard to ensure its integrity over time and under various conditions. Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method in separating the analyte from its degradants. Disperse Orange 1 is known to undergo photoelectrocatalytic oxidation and can be susceptible to thermal and photo-isomerization.[5][6] Bacterial degradation can lead to the formation of p-nitroaniline and p-phenylenediamine.[7]
Forced Degradation Protocol Overview
Caption: General workflow for forced degradation studies.
General Protocol:
-
Stress Conditions:
-
Acidic: Treat a solution of Disperse Orange 1 with 0.1 M HCl at 60°C for a specified time.
-
Basic: Treat a solution of Disperse Orange 1 with 0.1 M NaOH at 60°C for a specified time.
-
Oxidative: Treat a solution of Disperse Orange 1 with 3% H₂O₂ at room temperature.
-
Thermal: Expose a solid sample of Disperse Orange 1 to dry heat (e.g., 80°C).
-
Photolytic: Expose a solution of Disperse Orange 1 to light as per ICH Q1B guidelines.
-
-
Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method (as described in section 4.3, with an optimized gradient to separate all degradation products).
-
Evaluate peak purity of the Disperse Orange 1 peak in the presence of degradation products using a photodiode array (PDA) detector.
-
Perform mass balance calculations to account for the degraded material.
-
-
Degradation Product Identification:
-
Utilize LC-MS to identify the major degradation products by analyzing their mass-to-charge ratios and fragmentation patterns.
-
Storage and Handling
-
Storage: Disperse Orange 1 reference standard should be stored in a well-closed container, protected from light, at a controlled room temperature.
-
Handling: Use appropriate personal protective equipment (gloves, safety glasses, lab coat) when handling the reference standard. Avoid inhalation of dust.
Conclusion
Disperse Orange 1 is a valuable reference standard for the accurate and reliable analysis of this dye in various applications. The protocols provided in this document offer a comprehensive guide for its use in modern analytical laboratories. Adherence to these methodologies will ensure the generation of high-quality, reproducible data for research, quality control, and regulatory purposes.
References
- 1. Disperse Orange 1 - Wikipedia [en.wikipedia.org]
- 2. Disperse Orange 1 | C18H14N4O2 | CID 17414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Disperse Orange 1 | Chemotechnique Diagnostics [chemotechnique.se]
- 4. chemtube3d.com [chemtube3d.com]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. The kinetics of the cis-to-trans thermal isomerization of disperse orange: A simple undergraduate experiment for the physical chemistry lab [morressier.com]
- 7. sciensage.info [sciensage.info]
Application Notes and Protocols for Electrochemical Sensing of Disperse Orange Dyes in Wastewater
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Orange dyes, a class of synthetic azo dyes, are extensively used in the textile industry for coloring polyester (B1180765) fibers.[1] Due to their low water solubility and the nature of the dyeing process, a significant amount of these dyes can be released into industrial effluents, posing a considerable environmental concern.[2] Electrochemical methods offer a rapid, sensitive, and cost-effective alternative to traditional analytical techniques for monitoring these pollutants in wastewater.[3] These notes provide a comprehensive overview and detailed protocols for the electrochemical detection of Disperse Orange dyes, focusing on Disperse Orange 1 and Disperse Orange 3, which are common analytes in environmental monitoring.
The principle behind the electrochemical detection of Disperse Orange dyes lies in the redox activity of the azo group (-N=N-) present in their structure.[4] This group can be electrochemically reduced at an electrode surface by applying a specific potential, generating a measurable current signal that is proportional to the dye's concentration. Various voltammetric techniques, such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV), are employed to enhance the sensitivity and selectivity of the detection.[3]
Signaling Pathway and Detection Mechanism
The electrochemical detection of Disperse Orange dyes primarily involves the irreversible reduction of the azo group. This process is typically diffusion-controlled. The general mechanism at the electrode surface can be visualized as follows:
Caption: Electrochemical detection of Disperse Orange dye.
Quantitative Data Summary
The performance of various electrochemical sensors for the detection of Disperse Orange dyes is summarized in the table below. This allows for a direct comparison of different methodologies.
| Disperse Orange Analyte | Electrode Modification | Analytical Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Disperse Orange 1 | Boron-Doped Diamond Electrode | Square Wave Voltammetry (SWV) | 5.0 x 10⁻⁷ - 5.0 x 10⁻⁶ mol L⁻¹ | - | [5] |
| Disperse Orange 1 | Antibody-functionalized Magnetic Particles & Gold Electrode | Amperometry (Immunosensor) | Not specified | 0.87 ng mL⁻¹ | [4][6] |
| Disperse Orange 3 | Unmodified Glassy Carbon Electrode | Cyclic Voltammetry (CV) | Not specified | - | [1] |
| Disperse Orange 62 | Hanging Mercury Drop Electrode | Cyclic Voltammetry (CV) | Not specified | - | [2][7] |
Experimental Protocols
Protocol 1: Fabrication of a Nanomaterial-Modified Electrode for Disperse Orange Detection
This protocol describes the general steps for modifying a glassy carbon electrode (GCE) with nanomaterials to enhance its sensing performance for Disperse Orange dyes.
Caption: Workflow for nanomaterial-modified GCE fabrication.
Materials:
-
Glassy Carbon Electrode (GCE)
-
Alumina powder (0.05 µm)
-
Ethanol
-
Deionized water
-
Nanomaterial (e.g., multi-walled carbon nanotubes, graphene oxide)
-
Dispersing agent (e.g., Nafion, DMF)
Procedure:
-
GCE Polishing: Polish the GCE surface with a 0.05 µm alumina slurry on a polishing cloth for 5 minutes to obtain a mirror-like finish.
-
Cleaning: Sonicate the polished GCE in ethanol and deionized water for 5 minutes each to remove any residual alumina particles.
-
Drying: Dry the cleaned GCE surface with a gentle stream of nitrogen.
-
Nanomaterial Dispersion Preparation: Prepare a stable dispersion of the chosen nanomaterial (e.g., 1 mg/mL) in a suitable solvent or with a dispersing agent.
-
Modification: Drop-cast a small volume (typically 5-10 µL) of the nanomaterial dispersion onto the GCE surface and allow it to dry at room temperature.
-
Ready for Use: The modified GCE is now ready for electrochemical measurements.
Protocol 2: Voltammetric Determination of Disperse Orange in Wastewater
This protocol outlines the procedure for the quantitative analysis of a Disperse Orange dye in a wastewater sample using a modified electrode and Differential Pulse Voltammetry (DPV).
Caption: Experimental workflow for wastewater analysis.
Materials:
-
Modified GCE (from Protocol 1)
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Electrochemical workstation
-
Supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0)
-
Wastewater sample (filtered)
-
Nitrogen gas
Procedure:
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of the modified GCE as the working electrode, an Ag/AgCl electrode as the reference, and a platinum wire as the counter electrode.
-
Electrolyte Addition: Add a known volume of the supporting electrolyte to the electrochemical cell.
-
Sample Addition: Spike the electrolyte with a known volume of the filtered wastewater sample.
-
Deoxygenation: Purge the solution with high-purity nitrogen gas for 5-10 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
DPV Measurement: Perform the DPV scan within a pre-determined potential window where the Disperse Orange dye exhibits a reduction peak.
-
Data Analysis: Measure the peak current from the resulting voltammogram.
-
Quantification: Determine the concentration of the Disperse Orange dye in the wastewater sample by comparing the measured peak current to a previously established calibration curve.
Concluding Remarks
Electrochemical sensors, particularly those with modified electrodes, provide a powerful tool for the sensitive and selective detection of Disperse Orange dyes in wastewater. The protocols outlined above offer a foundational methodology for researchers to develop and validate their own analytical procedures. The choice of electrode modifier and voltammetric technique can be further optimized to achieve lower detection limits and wider linear ranges, catering to specific environmental monitoring needs. The continuous development of novel nanomaterials and biosensing strategies promises to further enhance the capabilities of electrochemical methods for tracking these and other emerging pollutants.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Cyclic Voltammetry of C.I. Disperse Orange 62 in an Aqueous Electrolyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Photocatalytic Degradation of Disperse Orange A using Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Disperse Orange A is a type of azo dye, a class of synthetic organic compounds widely used in the textile, food, and cosmetic industries.[1] Due to their complex aromatic structures, azo dyes are often resistant to conventional wastewater treatment methods, posing a significant environmental concern due to their potential toxicity and carcinogenicity.[1] Nanotechnology offers a promising solution through photocatalysis, an advanced oxidation process that utilizes semiconductor nanoparticles to degrade these recalcitrant pollutants into less harmful substances.[2][3] This application note provides a detailed overview and experimental protocols for the photocatalytic degradation of this compound using various nanoparticles, such as titanium dioxide (TiO2), zinc oxide (ZnO), and silver (Ag) nanoparticles.
Principle of Photocatalysis
Photocatalysis is initiated when a semiconductor nanoparticle, such as TiO2 or ZnO, absorbs photons of light with energy equal to or greater than its band gap.[2][4] This excites an electron (e-) from the valence band (VB) to the conduction band (CB), leaving a positive hole (h+) in the valence band.[2][4] These electron-hole pairs are powerful redox agents. The holes can oxidize water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH), while the electrons can reduce adsorbed oxygen to superoxide (B77818) radicals (•O2-).[4][5] These reactive oxygen species (ROS) are non-selective and can effectively break down the complex chromophore structure of this compound, leading to its decolorization and mineralization into CO2, H2O, and inorganic ions.[4][6]
Experimental Protocols
This section details the methodologies for nanoparticle synthesis, characterization, and the photocatalytic degradation of this compound.
Synthesis of Photocatalytic Nanoparticles
a) Synthesis of Titanium Dioxide (TiO2) Nanoparticles (Sol-Gel Method) [7][8]
-
Precursor Solution: Prepare a solution of titanium isopropoxide (TTIP) in ethanol (B145695).
-
Hydrolysis: Slowly add this solution to a mixture of deionized water and ethanol under vigorous stirring. The hydrolysis of TTIP leads to the formation of a TiO2 sol. An acidic catalyst (e.g., HNO3 or HCl) can be added to control the hydrolysis and condensation rates.[9]
-
Peptization: The resulting suspension is peptized by heating, which helps in the formation of a stable colloid.[8]
-
Gelation: The sol is then aged to form a gel.
-
Drying and Calcination: The gel is dried to remove the solvent and then calcined at a high temperature (e.g., 400-600 °C) to crystallize the TiO2 nanoparticles, typically in the anatase phase, which is known for its high photocatalytic activity.[8]
b) Synthesis of Zinc Oxide (ZnO) Nanoparticles (Co-Precipitation Method) [10]
-
Precursor Solution: Prepare an aqueous solution of a zinc salt, such as zinc nitrate (B79036) or zinc acetate.
-
Precipitation: Slowly add a precipitating agent, such as sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH4OH), to the zinc salt solution under constant stirring. This will lead to the formation of a white precipitate of zinc hydroxide (Zn(OH)2).
-
Washing: The precipitate is then washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying and Calcination: The washed precipitate is dried in an oven and then calcined at a specific temperature to form crystalline ZnO nanoparticles.[10]
c) Green Synthesis of Silver (Ag) Nanoparticles [1][11]
-
Plant Extract Preparation: Prepare an aqueous extract from a plant source known to contain reducing and capping agents (e.g., leaves of Cicer arietinum).[11]
-
Reduction: Add an aqueous solution of silver nitrate (AgNO3) to the plant extract under constant stirring. The biomolecules in the extract will reduce the silver ions (Ag+) to silver nanoparticles (Ag0).
-
Color Change: The formation of Ag nanoparticles is often indicated by a color change in the solution (e.g., to yellowish-brown).
-
Purification: The synthesized nanoparticles can be purified by centrifugation and washing.
Characterization of Nanoparticles
To ensure the desired properties of the synthesized nanoparticles for efficient photocatalysis, a thorough characterization is essential.[12]
| Characterization Technique | Information Obtained |
| X-ray Diffraction (XRD) | Crystalline structure, phase composition (e.g., anatase, rutile for TiO2), and crystallite size.[12] |
| Scanning Electron Microscopy (SEM) | Surface morphology, particle shape, and size distribution.[13] |
| Transmission Electron Microscopy (TEM) | Particle size, shape, and internal structure at a higher resolution.[13] |
| UV-Vis Diffuse Reflectance Spectroscopy (DRS) | Band gap energy of the semiconductor nanoparticles.[10] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups on the nanoparticle surface.[12][13] |
| Brunauer-Emmett-Teller (BET) Analysis | Specific surface area and pore size distribution. |
Photocatalytic Degradation of this compound
-
Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water of a known concentration. The molecular formula of Disperse Orange 25 is C17H17N5O2.[14]
-
Photocatalytic Reactor Setup: The experiment is typically carried out in a batch reactor equipped with a light source (e.g., UV lamp or solar simulator), a magnetic stirrer, and a cooling system to maintain a constant temperature.
-
Adsorption-Desorption Equilibrium: Before irradiation, a specific amount of the synthesized nanoparticles (catalyst) is added to the dye solution. The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye molecules and the catalyst surface.[5][13]
-
Photocatalytic Reaction: The light source is then turned on to initiate the photocatalytic reaction.
-
Sampling: Aliquots of the suspension are withdrawn at regular time intervals.
-
Analysis: The collected samples are centrifuged or filtered to remove the catalyst nanoparticles. The concentration of the remaining this compound in the supernatant is determined using a UV-Vis spectrophotometer by measuring the absorbance at its maximum wavelength (λmax).[13][15] The degradation efficiency can be calculated using the following equation: Degradation (%) = [(C0 - Ct) / C0] x 100 where C0 is the initial concentration of the dye and Ct is the concentration at time t.
-
Mineralization Analysis (Optional): The extent of mineralization can be assessed by measuring the Total Organic Carbon (TOC) of the solution over time.[16]
Data Presentation
The following tables summarize typical quantitative data obtained from photocatalytic degradation experiments of azo dyes using nanoparticles.
Table 1: Effect of Catalyst Type on Degradation Efficiency of Azo Dyes
| Nanoparticle | Target Dye | Initial Concentration (ppm) | Catalyst Dosage (g/L) | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| TiO2 | Orange G | 15 | 1.4 | - | ~94 | [17] |
| ZnO | Methylene Blue | 11 | 0.5 | 180 | 88.35 | [10] |
| CuO | Methyl Orange | - | - | 60 | 65.08 | [13] |
| Ag | Disperse Orange 3 | - | - | - | Rapid degradation | [1] |
| α-Fe2O3 | Methyl Orange | - | - | 120 | 96.8 |
Table 2: Kinetic Parameters for Azo Dye Degradation
| Nanoparticle | Target Dye | Kinetic Model | Rate Constant (k) (min-1) | R² | Reference |
| TiO2 | Acid Orange 52 | Pseudo-first-order | 0.0029 - 0.0391 | - | [6] |
| TiO2 | Methyl Orange | Pseudo-first-order | -0.0593 | 0.957 | [18][19] |
| α-Fe2O3 | Methyl Orange | Langmuir-Hinshelwood | 0.02689 | - | |
| Iron Oxide | Orange II | Pseudo-first-order | - | > Pseudo-second-order | [20] |
Table 3: Influence of Experimental Parameters on Azo Dye Degradation
| Parameter | Condition | Effect on Degradation |
| Catalyst Dosage | Increasing dosage up to an optimum level | Increases degradation rate due to more active sites.[17] |
| Dosage above optimum | Decreases degradation rate due to light scattering and particle agglomeration.[17] | |
| Initial Dye Concentration | Increasing concentration | Decreases degradation efficiency as active sites become saturated.[17][20] |
| pH | Varies with dye and catalyst | Affects the surface charge of the catalyst and the dye molecule, influencing adsorption.[17][20] |
| Light Intensity | Increasing intensity | Generally increases the degradation rate by promoting the generation of more electron-hole pairs.[17] |
Visualization of Experimental Workflow and Reaction Mechanism
Experimental Workflow
Caption: Experimental workflow for the photocatalytic degradation of this compound.
Photocatalytic Reaction Mechanism
Caption: General mechanism of photocatalytic degradation of organic dyes.
The photocatalytic degradation using nanoparticles is a highly effective method for the removal of this compound and other azo dyes from wastewater. The efficiency of the process is dependent on the type of nanoparticle used, as well as various experimental parameters such as catalyst dosage, initial dye concentration, and pH. The provided protocols offer a comprehensive guide for researchers to conduct and optimize these experiments. Further research can focus on developing novel nanocomposites to enhance photocatalytic activity under visible light, thereby making the process more energy-efficient and sustainable.
References
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. Role of Nanotechnology in Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Unraveling the Photocatalytic Performance of La2O3 Nanoparticles for the Degradation of Six Organic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic study on photocatalytic degradation of Acid Orange 52 in a baffled reactor using TiO2 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review on Green Synthesis of TiO2 NPs: Photocatalysis and Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) DOI:10.1039/C8NR02278J [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. iwaponline.com [iwaponline.com]
- 15. Nanomaterials applied to dye degradation – Rauwel [rauwel.eu]
- 16. researchgate.net [researchgate.net]
- 17. STUDY THE ACTIVITY OF TITANIUM DIOXIDE NANOPARTICLE USING ORANGE G DYE | Malaysian Journal of Science [jpmm.um.edu.my]
- 18. sid.ir [sid.ir]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Azo Dyes in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye-sensitized solar cells (DSSCs) represent a promising frontier in photovoltaic technology, offering a low-cost and environmentally friendly alternative to conventional silicon-based solar cells. The sensitizing dye is a pivotal component, responsible for harvesting light and initiating the process of converting solar energy into electrical energy. Azo dyes, a class of organic compounds characterized by the functional group R-N=N-R', have been explored as potential sensitizers in DSSCs due to their strong absorption in the visible spectrum and synthetic versatility.
This document provides a comprehensive overview of the application of azo dyes, with a conceptual focus on Disperse Orange 1, in the fabrication and characterization of DSSCs. While specific performance data for Disperse Orange 1 in DSSCs is not extensively documented in peer-reviewed literature, this guide offers a generalized protocol based on the established methodologies for similar organic dyes.
Photovoltaic Performance of Azo Dye-Sensitized Solar Cells
The performance of a DSSC is evaluated by several key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and overall power conversion efficiency (η). The following table summarizes representative performance data for DSSCs fabricated with different azo dyes to provide a contextual baseline.
| Dye Name | Jsc (mA/cm²) | Voc (V) | FF | η (%) | Reference |
| Dye 1 (Azo-based) | - | - | - | 2.11 | |
| Dye 2 (Azo-based) | - | - | - | 2.32 | |
| Dye 3 (Azo-based) | - | - | - | 2.17 |
Note: Data for Disperse Orange 1 is not available in the provided search results. The data presented is for other azo dyes to illustrate a potential performance range.
Experimental Protocols
This section details the methodology for fabricating a DSSC using a generic azo dye like Disperse Orange 1.
Preparation of the TiO₂ Photoanode
-
Substrate Cleaning: Begin with Fluorine-doped Tin Oxide (FTO) coated glass substrates. Clean the substrates by sonicating them sequentially in a detergent solution (such as Hellmanex), deionized water, and isopropanol, each for 15 minutes at 40°C. Dry the substrates with a stream of nitrogen or clean air.
-
Application of TiO₂ Paste: A mesoporous layer of titanium dioxide is applied to the conductive side of the FTO glass. The doctor-blade technique is a common method. Use adhesive tape to control the thickness of the film. Spread a commercially available TiO₂ paste (e.g., P25) evenly across the defined area.
-
Sintering of the TiO₂ Film: Air-dry the TiO₂ film for 10-15 minutes at room temperature. Subsequently, sinter the film in a furnace. A typical sintering program involves heating to 500°C for 30 minutes. Allow the photoanode to cool down slowly to room temperature. The resulting film should be opaque white.
-
Post-treatment (Optional but Recommended): For improved performance, the sintered TiO₂ film can be treated with a 40 mM aqueous solution of TiCl₄ at 70°C for 30 minutes. After treatment, rinse the film with deionized water and anneal it again at 500°C for 15 minutes.
Preparation of the Azo Dye Solution and Sensitization
-
Dye Solution Preparation: Prepare a dye solution of Disperse Orange 1. A typical concentration for organic dyes is in the range of 0.3 to 0.5 mM. The solvent system is crucial for preventing dye aggregation; a common choice is a 1:1 (v/v) mixture of acetonitrile (B52724) and tert-butanol.
-
Photoanode Immersion: Immerse the cooled TiO₂ photoanode into the prepared dye solution. The immersion should be carried out in a sealed, dark container to prevent exposure to light and moisture. A typical immersion time is between 2 to 12 hours.
-
Rinsing and Drying: After sensitization, remove the photoanode from the dye solution and rinse it with fresh acetonitrile to remove any non-adsorbed dye molecules. Dry the sensitized photoanode gently with a stream of nitrogen or air.
Preparation of the Counter Electrode
-
Platinum Deposition: The counter electrode is typically prepared by depositing a thin layer of platinum on the conductive side of another FTO glass substrate. This can be achieved by applying a few drops of a platinum precursor solution (e.g., 5 mM H₂PtCl₆ in isopropanol) and then heating the substrate to 350-400°C for approximately 1 hour.
Assembly of the DSSC
-
Sealing: Place a thermoplastic sealant, such as Surlyn®, around the TiO₂ film on the photoanode.
-
Assembly: Position the platinum counter electrode on top of the photoanode, slightly offset to allow for electrical contacts.
-
Heating: Gently press the two electrodes together and heat them on a hot plate at approximately 100-120°C to melt the Surlyn® and create a seal.
Electrolyte Injection
-
Electrolyte Composition: A common liquid electrolyte consists of 0.5 M lithium iodide (LiI) and 0.05 M iodine (I₂) in an organic solvent like acetonitrile.
Application Notes and Protocols for Coloring Polymers and Plastics with Disperse Orange 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Orange 1 (C.I. 11080) is a monoazo dye characterized by its non-ionic nature and low water solubility.[1][2][3] Primarily utilized in the textile industry for dyeing hydrophobic fibers such as polyester (B1180765) and acetate, it also finds applications in the coloring of various plastics.[1][2] Its molecular structure allows it to be dispersed in a medium and to color materials from within the polymer matrix. These application notes provide a comprehensive overview of the properties of Disperse Orange 1 and detailed protocols for its incorporation into polymers and plastics for research and development purposes.
Physical and Chemical Properties
Disperse Orange 1 is a brownish powder with a melting point in the range of 151-160°C.[1][3] As an azo dye, it is soluble in most organic solvents but has very limited solubility in water.[1][3] When heated to decomposition, it is known to emit toxic fumes of nitrogen oxides (NOx).[1][2]
Table 1: Physical and Chemical Properties of Disperse Orange 1
| Property | Value | Reference(s) |
| CI Name | Disperse Orange 1 | |
| CI Number | 11080 | |
| CAS Number | 2581-69-3 | |
| Molecular Formula | C₁₈H₁₄N₄O₂ | |
| Molecular Weight | 318.33 g/mol | |
| Appearance | Brownish powder | [1][2] |
| Melting Point | 151-160 °C | [1][3] |
| Boiling Point | ~535 °C (estimated) | [3] |
| Flash Point | ~277.4 °C | [3] |
Table 2: Solubility of Disperse Orange 1
| Solvent | Solubility | Reference(s) |
| Water | 0.4775 µg/L at 25°C | [3] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble (with sonication) | [1][3] |
| Methanol | Slightly soluble (with sonication) | [1][3] |
| General Organic Solvents | Soluble | [1] |
Performance in Polymers and Plastics
The performance of Disperse Orange 1 in a polymer matrix is dependent on the polymer type and the processing conditions. Key performance indicators include heat stability, lightfastness, and migration resistance. While extensive quantitative data for Disperse Orange 1 in various plastics is limited in publicly available literature, some performance characteristics can be inferred from its use in textiles and the general behavior of disperse dyes.
Table 3: Performance Characteristics of Disperse Orange 1
| Property | Polymer Matrix | Rating/Value | Notes | Reference(s) |
| Heat Stability | General Plastics | Data not available | Azo disperse dyes can have varying heat stability. It is crucial to conduct thermal analysis (e.g., TGA) of the dye and the specific polymer to be used to determine the maximum processing temperature and avoid degradation. Processing temperatures for PET masterbatches can reach up to 280-300°C. | [4] |
| Lightfastness | Textiles (Polyester) | ISO: 5 | The Blue Wool Scale is a standard measure of lightfastness, with 1 being very poor and 8 being excellent. The rating of 5 suggests moderate lightfastness in textiles, but this may vary in different polymer matrices. | |
| Weather Fastness | General Plastics | Data not available | Weather fastness depends on resistance to UV light, temperature, and humidity. This is a critical parameter for outdoor applications and must be determined experimentally. | |
| Migration Resistance | General Plastics | Data not available | The tendency of a dye to migrate to the surface of a plastic part is a key consideration, especially for food contact or skin contact applications. This is influenced by the polymer, the dye concentration, and the presence of other additives. | [5] |
Experimental Protocols
The following are detailed protocols for the incorporation of Disperse Orange 1 into polymers for research purposes.
Protocol 1: Melt Compounding for Thermoplastics
This protocol is suitable for incorporating Disperse Orange 1 into thermoplastics such as PET, PC, PMMA, and ABS using a laboratory-scale twin-screw extruder to create a masterbatch or a fully compounded colored material.
Materials and Equipment:
-
Disperse Orange 1 powder
-
Thermoplastic polymer pellets (e.g., PET, PC, PMMA, ABS)
-
Carrier resin (if preparing a masterbatch, typically a compatible polymer with a lower melting point)
-
Dispersant (optional, to improve dye distribution)
-
Laboratory-scale twin-screw extruder with a temperature-controlled barrel
-
Pelletizer
-
Drying oven
-
Injection molding machine or film extrusion line for sample preparation
Procedure:
-
Drying: Dry the polymer pellets and Disperse Orange 1 powder in a vacuum oven at a temperature appropriate for the specific polymer to remove any residual moisture. For PET, drying at 120-150°C for 4-6 hours is typical.
-
Pre-mixing: In a sealed container, pre-mix the Disperse Orange 1 powder with the polymer pellets at the desired concentration (typically 0.1% to 1.0% for direct compounding, or 20-40% for a masterbatch). Tumble mixing is recommended for uniform distribution. If using a dispersant, add it during this step.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder. The temperature should be high enough to melt the polymer but below the degradation temperature of the dye. For PET, a melt temperature of 280-290°C is common.[6]
-
Start the extruder at a low screw speed (e.g., 100-150 rpm).
-
Feed the pre-mixed material into the extruder hopper at a constant rate.
-
The molten, colored polymer will be extruded through a die.
-
-
Pelletizing: Cool the extruded strand in a water bath and feed it into a pelletizer to produce colored pellets.
-
Drying: Dry the resulting pellets to remove surface moisture.
-
Sample Preparation: Use an injection molding machine or a film extruder to prepare standardized samples (e.g., plaques, films) for color measurement and performance testing.
Protocol 2: Solvent Casting for Laboratory-Scale Film Preparation
This method is ideal for preparing small, uniform polymer films with dispersed dye for spectroscopic and preliminary performance evaluation.
Materials and Equipment:
-
Disperse Orange 1 powder
-
Polymer powder or pellets (e.g., PMMA, PC)
-
A suitable solvent in which both the polymer and the dye are soluble (e.g., Toluene, MEK, Dichloromethane).
-
Glass petri dish or a flat glass plate
-
Magnetic stirrer and hot plate
-
Ultrasonic bath (optional)
-
Leveling table
-
Drying oven or vacuum oven
Procedure:
-
Polymer Solution Preparation:
-
Dissolve a known amount of the polymer in a suitable solvent to achieve a desired concentration (e.g., 10-20% w/v).
-
Stir the mixture on a magnetic stirrer until the polymer is fully dissolved. Gentle heating may be required for some polymers.
-
-
Dye Dispersion:
-
Accurately weigh the Disperse Orange 1 powder to achieve the target concentration in the final film.
-
Add the dye to a small amount of the polymer solution and stir or sonicate to ensure good dispersion.
-
Add the dye dispersion to the bulk polymer solution and stir until a homogenous colored solution is obtained.
-
-
Casting:
-
Place the glass petri dish or plate on a leveling table to ensure a uniform film thickness.
-
Pour the colored polymer solution into the dish.
-
Cover the dish with a lid that has small openings to allow for slow solvent evaporation. This helps to prevent the formation of defects in the film.
-
-
Drying:
-
Allow the solvent to evaporate at room temperature in a fume hood for 24-48 hours.
-
Once the film is solid, transfer it to a vacuum oven and dry at a moderate temperature (e.g., 60-80°C) to remove any residual solvent.
-
-
Film Removal: Carefully peel the dried film from the glass substrate.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for coloring plastics with Disperse Orange 1 via melt compounding.
Caption: Workflow for coloring polymers using melt compounding.
Safety Information
Disperse Orange 1 should be handled with appropriate safety precautions. It is a potential carcinogen and has been identified as a skin sensitizer, which may cause an allergic skin reaction.[2][7] When handling the powder, use personal protective equipment (PPE), including gloves, safety glasses, and a dust mask to avoid inhalation and skin contact.[8] Work in a well-ventilated area or a fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.[8]
References
- 1. DISPERSE ORANGE 1 CAS#: 2581-69-3 [m.chemicalbook.com]
- 2. DISPERSE ORANGE 1 | 2581-69-3 [chemicalbook.com]
- 3. Disperse Orange 1|lookchem [lookchem.com]
- 4. kerkeextruder.com [kerkeextruder.com]
- 5. Analysis of The Thermal Migration Issue in Disperse Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 6. CN103709665A - PET color master batch and preparation method thereof - Google Patents [patents.google.com]
- 7. Disperse Orange 1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Experimental protocol for assessing Disperse Orange A photostability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Orange 1, also known as 4-anilino-4'-nitroazobenzene, is an azo dye characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) which forms its chromophore.[1] Azo dyes are widely used in various industrial applications. Understanding the photostability of such molecules is crucial, particularly for applications involving light exposure, as photodegradation can lead to loss of color and the formation of potentially reactive byproducts. This application note provides a detailed experimental protocol for assessing the photostability of Disperse Orange 1, including methods for determining key quantitative parameters and an overview of the primary photochemical processes involved.
Key Photostability Parameters
A thorough assessment of a dye's photostability involves quantifying its response to light exposure. The two primary metrics for this are:
-
Photodegradation Quantum Yield (Φd): This value measures the efficiency of a photochemical degradation reaction. It is defined as the number of molecules that have undergone degradation divided by the total number of photons absorbed by the solution in the same timeframe.[1]
-
Photobleaching Half-Life (t1/2): This is the time required for the absorbance or concentration of the dye to decrease to half of its initial value under specific and constant illumination conditions.[1]
Experimental Protocols
This section outlines the methodologies for determining the photostability of Disperse Orange 1.
Protocol 1: Determination of Photodegradation Quantum Yield and Photobleaching Half-Life
This protocol details the steps to measure the efficiency and rate of photodegradation of Disperse Orange 1 in a specific solvent under controlled irradiation.
Materials and Equipment:
-
Disperse Orange 1
-
Spectroscopic grade solvent (e.g., cyclohexane, acetone (B3395972), tetrahydrofuran)
-
Volumetric flasks and pipettes
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
-
Light source with a specific wavelength output (e.g., lamp with a monochromator or bandpass filter)
-
Stirred quartz cuvette holder
-
Magnetic stirrer and stir bars
-
Chemical actinometer (for quantum yield determination) or a calibrated photodiode
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of Disperse Orange 1 of a known concentration in the chosen solvent.
-
From the stock solution, prepare a dilute working solution with an initial absorbance at the wavelength of maximum absorbance (λmax) between 0.8 and 1.2. The λmax for Disperse Orange 1 varies with the solvent.[2]
-
-
Initial Absorbance Measurement:
-
Record the initial UV-Vis absorption spectrum of the working solution to determine the precise λmax in the chosen solvent and record the initial absorbance (A₀).[1]
-
-
Irradiation:
-
Place a known volume of the working solution in a quartz cuvette and place it in the stirred cuvette holder within the irradiation setup.
-
Ensure the solution is continuously stirred to maintain homogeneity.[1]
-
Irradiate the solution at a constant wavelength, typically the λmax, and a constant light intensity.
-
-
Monitoring Degradation:
-
At regular time intervals, stop the irradiation and record the full UV-Vis absorption spectrum of the solution.[1]
-
The decrease in absorbance at λmax is proportional to the decrease in the dye concentration.
-
-
Data Analysis for Half-Life (t1/2):
-
Plot the absorbance at λmax (At) as a function of irradiation time (t).
-
Determine the time at which the absorbance reaches half of its initial value (A₀/2). This time is the photobleaching half-life.
-
-
Data Analysis for Quantum Yield (Φd):
-
The photodegradation quantum yield is calculated using the following formula: Φd = (Number of molecules degraded) / (Number of photons absorbed)
-
The number of molecules degraded can be determined from the change in concentration, calculated from the absorbance data using the Beer-Lambert law.
-
The number of photons absorbed can be measured using a chemical actinometer or a calibrated photodiode.
-
The photodegradation of Disperse Orange 1 often follows pseudo-first-order kinetics.[3]
-
Quantitative Data
The photostability of Disperse Orange 1 is highly dependent on its environment, particularly the solvent. The primary photochemical event upon light absorption is a reversible trans-cis isomerization, followed by irreversible degradation.[2]
| Parameter | Solvent | Value | Reference |
| Isomerization Rate Constant (k) | Cyclohexane | 0.0016 s⁻¹ | [2] |
| Tetrahydrofuran (THF) | 0.025 s⁻¹ | [2] | |
| Acetone | 0.14 s⁻¹ | [2] | |
| Wavelength of Maximum Absorbance (λmax) | Cyclohexane | 435 nm | [2] |
| Tetrahydrofuran (THF) | 465 nm | [2] | |
| Acetone | 460 nm | [2] | |
| Photodegradation Quantum Yield (Φd) | Acetone/Water (0.25 v/v, alkaline) | Optimum observed, but specific value for Disperse Orange 1 not provided. (For the related Disperse Orange 11, an optimum was found under these conditions). | [3][4] |
Signaling Pathways and Mechanisms
The primary photoprocess for Disperse Orange 1 is the reversible photo-isomerization from the more stable trans isomer to the less stable cis isomer. This is then followed by irreversible photodegradation. The degradation of azo dyes often involves the cleavage of the azo bond.[1] For Disperse Orange 1, the isomerization can proceed via either a rotation or an inversion mechanism, with the rotational pathway being influenced by solvent polarity.[5]
Visualizations
Caption: Experimental workflow for assessing the photostability of Disperse Orange 1.
Caption: Photo-isomerization and degradation pathway of Disperse Orange 1.
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Quantum yield study of the photodegradation of hydrophobic dyes in the presence of acetone sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.polyu.edu.hk [research.polyu.edu.hk]
- 5. [PDF] The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4’-Nitroazobenzene are Highly Influenced by Solvent Polarity | Semantic Scholar [semanticscholar.org]
Solid-Phase Extraction of Disperse Orange Dyes from Environmental Samples: An Application Note and Protocol
Introduction
Disperse Orange dyes, a class of synthetic organic colorants with low water solubility, are extensively used in the textile industry for coloring synthetic fibers such as polyester (B1180765) and acetate.[1] Due to incomplete exhaustion during the dyeing process and inadequate wastewater treatment, these dyes are frequently released into aquatic environments, posing a potential risk to ecosystems and human health. Some Disperse Orange dyes and their degradation products have been shown to be toxic, with the potential to cause DNA damage and apoptosis.[2] Consequently, the development of sensitive and reliable analytical methods for their monitoring in environmental matrices is of significant importance.
This application note details a robust method for the solid-phase extraction (SPE) of Disperse Orange dyes from environmental water samples, followed by quantitative analysis. The protocol is primarily based on the methodology described by Zocolo et al. (2015) for a range of disperse dyes, including Disperse Orange 1, 3, and 25, and is suitable for researchers in environmental science, analytical chemistry, and toxicology.[3]
Physicochemical Properties of Selected Disperse Orange Dyes
A summary of the key physicochemical properties of representative Disperse Orange dyes is presented in Table 1. This information is crucial for understanding their environmental fate and for the optimization of extraction and chromatographic conditions.
| Parameter | Disperse Orange 1 | Disperse Orange 3 | Disperse Orange 25 |
| C.I. Name | Disperse Orange 1 | Disperse Orange 3 | Disperse Orange 25 |
| C.I. Number | 11080 | 11005 | Not Available |
| CAS Number | 2581-69-3 | 730-40-5 | 31482-56-1 |
| Molecular Formula | C₁₈H₁₄N₄O₂ | C₁₂H₁₀N₄O₂ | C₁₇H₁₇N₅O₂ |
| Molecular Weight | 318.33 g/mol | 242.23 g/mol | 323.35 g/mol |
| Melting Point | ~200 °C (dec.) | ~200 °C (dec.) | 170 °C (dec.) |
| Water Solubility | Very low | 290.7 µg/L (25 °C) | Insoluble |
| Appearance | Reddish-brown powder | Red to dark brown powder | Orange-red uniform powder |
Data compiled from various sources.[1][4][5]
Experimental Workflow
The overall experimental workflow for the solid-phase extraction and analysis of Disperse Orange dyes from environmental water samples is depicted in the following diagram.
References
Application Note: GC-MS Analysis of Aromatic Amines from the Reductive Cleavage of Disperse Orange Dyes
Audience: Researchers, scientists, and professionals in analytical chemistry and textile safety.
Abstract
Azo dyes, including various Disperse Orange dyes, are widely used in the textile industry. However, under reductive conditions, the azo linkage (-N=N-) can cleave to form aromatic amines, some of which are known or suspected carcinogens.[1] Regulatory bodies, such as the European Commission, have banned the use of azo colorants that can release these harmful amines.[2][3] This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of carcinogenic aromatic amines derived from the breakdown of Disperse Orange dyes in textile samples. The protocol is based on established European standards (e.g., EN 14362-1) and involves solvent extraction, reductive cleavage with sodium dithionite (B78146), liquid-liquid extraction of the resulting amines, and subsequent GC-MS analysis.[3][4]
Introduction
Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing synthetic fibers like polyester.[5] Disperse Orange dyes, such as Disperse Orange 1 and Disperse Orange 3, belong to the azo class of dyes, characterized by one or more azo groups linking aromatic rings. The primary concern with these dyes is their potential to break down into constituent aromatic amines. This reductive cleavage can occur through contact with skin bacteria, leading to dermal absorption of potentially harmful substances.[2]
Due to the health risks, regulations strictly limit the presence of specific aromatic amines in consumer products to levels typically below 30 mg/kg.[1][6] Therefore, a sensitive and specific analytical method is required for monitoring compliance and ensuring consumer safety. GC-MS is a powerful technique for this purpose, offering excellent chromatographic separation and definitive identification based on mass spectra.[7]
Experimental Protocol
This protocol outlines the procedure for extracting and analyzing aromatic amines from a textile sample dyed with Disperse Orange colorants.
Materials and Reagents
-
Solvents: Chlorobenzene (B131634), tert-Butyl methyl ether (MTBE), Methanol (HPLC or GC grade)
-
Reagents: Sodium dithionite (Na₂S₂O₄), Sodium citrate (B86180), Sodium hydroxide, Anhydrous sodium sulfate (B86663)
-
Standards: Analytical standards of target aromatic amines (e.g., 4-Nitroaniline (B120555), p-Aminoazobenzene, 4-Aminodiphenylamine)
-
Sample: Textile material (~1.0 g)
-
GC-MS Vials: 2 mL amber glass vials with PTFE-lined septa
Sample Preparation (Reductive Cleavage)
The sample preparation follows the principles outlined in the EN 14362-1 standard method.[4]
-
Dye Extraction (for disperse dyes): Place 1.0 g of the textile sample into a flask. Add 10 mL of chlorobenzene and reflux for 30 minutes to extract the disperse dye. Evaporate the chlorobenzene extract to dryness under a gentle stream of nitrogen.[8]
-
Reduction: To the dried extract residue, add 15 mL of 0.06 M citrate buffer (pH 6.0). Heat the solution to 70°C in a water bath.[1]
-
Cleavage: Add 5 mL of freshly prepared sodium dithionite solution (20% w/v in water) to the flask. Seal the flask and maintain at 70°C for 30 minutes with occasional shaking. This step reduces the azo bond, releasing the aromatic amines.[1]
-
Cooling: After 30 minutes, cool the reaction mixture rapidly in an ice bath.
-
Liquid-Liquid Extraction (LLE): Transfer the cooled solution to a separatory funnel. Add 15 mL of MTBE and shake vigorously for 1 minute. Allow the layers to separate.
-
Collection: Collect the upper organic (MTBE) layer. Repeat the extraction of the aqueous layer with a fresh 15 mL portion of MTBE.
-
Drying and Concentration: Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water. Concentrate the dried extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Final Preparation: Transfer the final concentrated extract to a 2 mL GC vial for analysis.
GC-MS Instrumentation and Analysis
The analysis is performed using a gas chromatograph coupled to a mass spectrometer. The parameters provided in Table 1 are typical for the separation of aromatic amines.
Table 1: GC-MS Instrumentation and Operating Conditions
| Parameter | Setting |
|---|---|
| Gas Chromatograph | |
| Column | Rxi-35Sil MS or DB-5MS (30 m x 0.25 mm, 0.25 µm film)[3] |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium or Hydrogen[6] |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 60°C, hold 2 min |
| Ramp 1: 15°C/min to 200°C | |
| Ramp 2: 25°C/min to 310°C, hold 5 min | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| MS Source Temperature | 230 °C |
| MS Quad Temperature | 150 °C |
| Acquisition Mode | Full Scan (m/z 40-450) and/or SIM |
| Solvent Delay | 4 min |
Results and Discussion
Breakdown Pathway of Disperse Orange Dyes
The core of the analysis is the identification of aromatic amines formed from the reductive cleavage of the azo bond. For example, Disperse Orange 1 (4-anilino-4'-nitroazobenzene) breaks down into 4-nitroaniline and N-phenyl-p-phenylenediamine (also known as 4-aminodiphenylamine).[9][10] Similarly, Disperse Orange 3 (4-((4-nitrophenyl)azo)aniline) cleaves to form 4-nitroaniline and p-phenylenediamine.[11][12]
Caption: Reductive cleavage pathways for Disperse Orange 1 and 3.
Identification of Breakdown Products
The separated compounds are identified by comparing their retention times and mass spectra with those of known analytical standards. Aromatic amines are good candidates for GC-MS analysis as they often produce intense molecular ions (M⁺) under electron ionization, which serves as a key identifier.[3] Table 2 lists the expected primary breakdown products for Disperse Orange 1 and 3, along with their characteristic mass fragments.
Table 2: Key Data for Identifying Primary Breakdown Products
| Compound | Parent Dye | Molecular Weight ( g/mol ) | Retention Time (min) | Key Mass Fragments (m/z) |
|---|---|---|---|---|
| 4-Nitroaniline[13] | Disperse Orange 1 & 3 | 138.12 | ~10-12 | 138 (M⁺), 108, 92, 65[12][14] |
| N-phenyl-p-phenylenediamine | Disperse Orange 1 | 184.24 | ~14-16 | 184 (M⁺), 183, 92, 77 |
| p-Phenylenediamine | Disperse Orange 3 | 108.14 | ~8-10 | 108 (M⁺), 80, 53 |
Note: Retention times are approximate and will vary based on the specific GC column and conditions used.
Quantitative Analysis
For quantitative analysis, an internal standard (e.g., 2,4,5-trichloroaniline) is added to the sample before extraction.[15] A calibration curve is generated by analyzing a series of standard solutions of the target amines at known concentrations. The concentration of each amine in the sample extract is determined from this curve. The final concentration in the original textile sample is then calculated and reported in mg/kg.
Table 3: Representative Quantitative Data and Quality Control
| Analyte | Concentration in Sample (mg/kg) | Regulatory Limit (mg/kg) | % Recovery |
|---|---|---|---|
| 4-Nitroaniline | 45.2 | 30 | 95.8% |
| N-phenyl-p-phenylenediamine | < 5.0 (Not Detected) | 30 | 91.2% |
| p-Phenylenediamine | < 5.0 (Not Detected) | 30 | 88.5% |
Note: This data is for illustrative purposes only. A result exceeding the regulatory limit, like the one shown for 4-Nitroaniline, would indicate a non-compliant sample.
Experimental Workflow Diagram
The entire process from sample receipt to final report is summarized in the workflow diagram below.
Caption: Workflow for the analysis of banned amines from azo dyes.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the detection and quantification of carcinogenic aromatic amines released from Disperse Orange dyes in textiles. The protocol, which includes reductive cleavage followed by GC-MS analysis, is essential for regulatory compliance and helps ensure the safety of consumer goods. The high specificity of mass spectrometry allows for unambiguous identification of banned substances, making this a critical tool for quality control in the textile industry.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. Overview of test methods for aromatic amines derived from azo colorants using GC-MS | Separation Science [sepscience.com]
- 3. Excellent Resolution of EU-Regulated Azo Dye Aryl Amines by GC-MS on the Rxi-35Sil MS GC Column [restek.com]
- 4. scribd.com [scribd.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. peakscientific.com [peakscientific.com]
- 7. theseus.fi [theseus.fi]
- 8. glsciences.com [glsciences.com]
- 9. Sensitizing capacity of Disperse Orange 1 and its potential metabolites from azo reduction and their cross-reactivity pattern. | Lund University [lunduniversity.lu.se]
- 10. Disperse Orange 1 - Wikipedia [en.wikipedia.org]
- 11. Disperse Orange 3 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 14. spectrabase.com [spectrabase.com]
- 15. patents.google.com [patents.google.com]
Application Notes and Protocols: Disperse Orange Dyes in Nematic Liquid Crystal Research
Disclaimer: The specific designation "Disperse Orange A" is not commonly found in the reviewed literature. This document focuses on several well-characterized "Disperse Orange" dyes, such as Disperse Orange 3, 11, 13, and 25, which are representative of azo and anthraquinone (B42736) dyes used in nematic liquid crystal research. The principles and protocols described herein are broadly applicable to this class of dyes.
Introduction: The Guest-Host Effect
In nematic liquid crystal (LC) research, dichroic dyes are frequently employed as "guests" within a liquid crystal "host." This "guest-host" system is the fundamental principle behind a type of liquid crystal display (LCD) that offers a wide viewing angle and high brightness.[1] Disperse Orange dyes, typically belonging to the azo or anthraquinone chemical classes, are notable for their utility in these applications.[2][3]
When dissolved in a nematic liquid crystal host, the elongated dye molecules tend to align their long axis with the local average orientation of the LC molecules, known as the director.[3] When an external electric field is applied, the LC molecules reorient themselves, taking the dye molecules with them. This reorientation changes the absorption of polarized light, allowing the system to switch between a colored (light-absorbing) state and a transparent (light-transmitting) state.[4]
Key Applications of Disperse Orange Dyes
The primary applications of Disperse Orange dyes in this field include:
-
Guest-Host Displays: As the colorant in guest-host LCDs, where their alignment properties dictate the display's contrast and color saturation.[3]
-
Polymer-Dispersed Liquid Crystals (PDLCs): As a dopant to create colored PDLC films for smart windows and displays, which can be switched from an opaque, colored state to a transparent state.[5][6]
-
Photo-alignment Layers: Certain Disperse Orange dyes, like Disperse Orange 3, are used in polymer films where light-induced isomerization can control the alignment of adjacent liquid crystal layers.[7]
Quantitative Data Summary
The performance of a dichroic dye in a nematic host is quantified by several key parameters, including the dichroic ratio and the order parameter. The dichroic ratio (D) is the ratio of the absorbance of light polarized parallel (A∥) to the liquid crystal director to the absorbance of light polarized perpendicular (A⊥) to the director.[2]
The orientational order parameter (S) describes how well the guest dye molecules are aligned with the host liquid crystal director. It is calculated from the dichroic ratio using the formula:
S = (D - 1) / (D + 2)[3]
An S value of 1 indicates perfect alignment, while a value of 0 represents random orientation.[2]
The following tables summarize key electro-optical and physical properties for various Disperse Orange dyes and related systems as reported in the literature.
Table 1: Properties of Disperse Orange Dyes in Nematic Hosts
| Dye | Nematic Host | Key Findings | Reference |
| Disperse Orange 11 | E63 | Achieved the highest order parameter among the tested combinations. | [1] |
| Disperse Orange 13 | ZLI-1132 | Showed the highest solubility among the tested combinations. | [1] |
| Disperse Orange 11 & 13 (co-dopants) | E7 | Demonstrated high solubility and a notable increase in order parameter. | [1] |
| Disperse Orange 3 | N/A (in Polyimide) | Used as a photosensitive dopant to create stable photo-alignment layers for liquid crystals. | [7] |
Table 2: Electro-Optical Properties of Dye-Doped PDLC Systems
| Dye | System Components | Key Findings | Reference |
| Azo Dye (General) | Nematic LC / Polymer Matrix | Threshold electric field (E_th) decreased from ~8 V/µm (pure PDLC) to 1.0 V/µm (0.5% dye). The contrast ratio increased by a factor of ~2.55 with dye doping. | [8] |
| Disperse Orange 25 | NOA 65 / E7 Nematic LC | Investigated for morphological, electro-optical, and dielectric properties in DPDLC films. | [5] |
Experimental Protocols
Protocol for Preparation and Characterization of a Guest-Host Liquid Crystal (GH-LC) Cell
This protocol outlines the steps to create a simple GH-LC cell to measure the dichroic properties of a Disperse Orange dye.
Materials:
-
Nematic liquid crystal (e.g., 5CB, E7)
-
Disperse Orange dye (e.g., Disperse Orange 11)
-
Indium Tin Oxide (ITO) coated glass slides
-
Polyimide (PI) alignment layer solution
-
Spacers of desired thickness (e.g., 20 µm)
-
UV-curable epoxy
-
Solvent for dye and LC (e.g., chloroform, if needed for mixing)
-
UV-Vis Spectrophotometer with a polarizer
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass slides with solvents like acetone (B3395972) and isopropanol.
-
Alignment Layer Coating: Spin-coat a thin layer of polyimide solution onto the ITO surface of each slide.
-
Curing and Rubbing: Cure the polyimide according to the manufacturer's instructions (typically involving heating). After cooling, gently rub the PI surface in one direction with a velvet cloth to create micro-grooves for planar alignment.
-
Guest-Host Mixture Preparation: Prepare a solution of the Disperse Orange dye in the nematic liquid crystal host at a low concentration (e.g., 0.5-1.0 wt%). Gentle heating and sonication can aid dissolution.[9]
-
Cell Assembly: Assemble the two ITO slides with their rubbed surfaces facing each other and the rubbing directions parallel. Use spacers to maintain a uniform cell gap. Seal the edges with UV-curable epoxy, leaving a small opening for filling.
-
Filling the Cell: Fill the cell with the guest-host mixture via capillary action in its isotropic phase (heated above the nematic-isotropic transition temperature).[1]
-
Sealing: Seal the filling port with epoxy.
-
Spectroscopic Measurement:
-
Place the filled cell in the sample holder of a UV-Vis spectrophotometer equipped with a polarizer.
-
Orient the cell so the rubbing direction is parallel to the polarization axis of the incident light and record the absorbance spectrum (A∥).
-
Rotate the cell by 90 degrees so the rubbing direction is perpendicular to the polarization axis and record the absorbance spectrum (A⊥).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λ_max).
-
Calculate the dichroic ratio (D) at λ_max: D = A∥ / A⊥.
-
Calculate the order parameter (S): S = (D - 1) / (D + 2).
-
Protocol for Fabrication of a Dye-Doped Polymer-Dispersed Liquid Crystal (DPDLC) Film
This protocol describes the Polymerization-Induced Phase Separation (PIPS) method for creating a DPDLC film.
Materials:
-
UV-curable prepolymer (e.g., Norland Optical Adhesive 65, NOA 65)
-
Nematic liquid crystal (e.g., E7)
-
Disperse Orange dye (e.g., Disperse Orange 25)
-
Photoinitiator (if not included in the prepolymer)
-
ITO-coated glass slides
-
Spacers
Procedure:
-
Mixture Preparation: Prepare a homogeneous mixture of the prepolymer, nematic liquid crystal, and Disperse Orange dye. A typical ratio might be 40% LC and 60% prepolymer, with the dye added at a concentration of 0.1-1.0 wt% relative to the total mixture.
-
Cell Assembly: Place spacers onto one ITO slide. Deposit a small amount of the DPDLC syrup onto the slide.
-
Lamination: Carefully place the second ITO slide on top, ensuring no air bubbles are trapped. The mixture should spread to fill the gap defined by the spacers.
-
UV Curing (PIPS): Expose the cell to UV light of appropriate intensity and wavelength to initiate polymerization of the prepolymer. This process causes the liquid crystal to phase-separate and form microscopic droplets within the solid polymer matrix.[5] The dye will preferentially partition into the LC droplets.
-
Characterization: The resulting DPDLC film can be characterized for its electro-optical properties, such as threshold voltage, contrast ratio, and switching times, by applying a voltage across the ITO electrodes and measuring the change in light transmission.[8]
Visualizations
Principle of the Guest-Host Effect
Caption: Switching principle of a guest-host liquid crystal cell.
Experimental Workflow: GH-LC Cell Preparation and Analysis
Caption: Workflow for preparing and analyzing a guest-host cell.
Logical Flow: Polymerization-Induced Phase Separation (PIPS)
Caption: The process of forming a DPDLC film via PIPS.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. api.pageplace.de [api.pageplace.de]
- 4. arxiv.org [arxiv.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Photo-Orientation of Liquid Crystals on Azo Dye-Containing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of dichroic dye-doped polymer-dispersed liquid crystal materials for display devices [inis.iaea.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Troubleshooting & Optimization
How to improve the solubility of Disperse Orange A for experiments
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the solubility of Disperse Orange dyes in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are Disperse Orange dyes and why is their solubility often a challenge?
Disperse Orange refers to a class of non-ionic azo dyes characterized by their low water solubility and hydrophobic nature.[1][2] These dyes, such as Disperse Orange 1, 11, 13, and 25, are lipophilic (fat-soluble) and lack strong hydrophilic groups, leading to poor solubility in aqueous solutions.[1][3] Their small molecular size and hydrophobicity are ideal for dyeing synthetic fibers like polyester, but present a significant challenge in experimental contexts that require stable solutions, especially in aqueous or buffered systems.[1][4] The primary difficulty arises from their tendency to aggregate and precipitate out of polar solvents like water.[3][5]
Q2: What are the recommended primary solvents for dissolving Disperse Orange dyes?
Due to their hydrophobic character, Disperse Orange dyes show significantly better solubility in polar aprotic organic solvents compared to water.[6][7] The choice of solvent is a critical first step in preparing a stock solution for your experiments.
Data Presentation: Solubility of Disperse Orange Dyes in Various Solvents
| Dye Name | Solvent | Reported Solubility / Notes | Reference |
| Disperse Orange 1 | Dimethyl sulfoxide (B87167) (DMSO) | 35 mg/mL (Requires sonication) | [8] |
| Methanol | Slightly soluble (Requires sonication) | [2] | |
| Disperse Orange 11 | Ethanol, Methanol | Higher solubility than in water. | [6] |
| Dimethylformamide (DMFM) | Used for creating solutions for lasing action experiments. | [9] | |
| Dimethyl sulfoxide (DMSO) | Used for creating solutions for lasing action experiments. | [9] | |
| Disperse Orange 13 | Water | Required solubility for dyeing is approx. 30 mg/L. | [1] |
| General Disperse Dyes | Acetone | Can be used to prepare stock solutions for analysis. | [10] |
Note: "Slightly soluble" indicates the substance has some solubility but quantitative data is not specified in the source. Always start with small quantities to test solubility in your specific solvent batch.
Q3: My dye won't dissolve even in an organic solvent. How can I improve its solubility?
If you encounter difficulty dissolving a Disperse Orange dye, several physical methods can be employed to enhance the dissolution process.
-
Heating: Gently warming the solvent can significantly increase the solubility of disperse dyes.[3][7] The increase in kinetic energy helps overcome intermolecular forces between the dye molecules.[6] For some disperse dyes, raising the water temperature from 25°C to 80°C can increase solubility by over 30 times.[3]
-
Sonication: Using an ultrasonic bath can help break apart dye aggregates and accelerate the dissolution process, particularly for preparing concentrated stock solutions in solvents like DMSO.[8]
-
pH Adjustment: The solubility of some disperse dyes can be influenced by pH, as changes in the ionization state of the molecule can affect its interaction with the solvent.[6][7] While these dyes are non-ionic, extreme pH values may affect their stability.[5] For aqueous dispersions, maintaining a stable, optimal pH is crucial.
A logical workflow for dissolving these dyes is presented below.
Q4: My Disperse Orange solution was clear initially but now shows precipitation. What should I do?
Delayed precipitation is a common issue, often triggered by changes in the solution's conditions over time.[5] The primary causes include temperature drops, pH shifts, and contamination.
Troubleshooting Guide: Precipitation Issues
| Potential Cause | Recommended Action | Rationale |
| Low Temperature | Gently warm the solution and store it at a stable room temperature or slightly above. | The solubility of disperse dyes is temperature-dependent and decreases upon cooling.[5] |
| pH Shift | Measure the solution's pH. If preparing an aqueous dilution, use a suitable buffer system (e.g., phosphate (B84403) or borate (B1201080) buffer) to maintain a stable pH. | Absorption of atmospheric CO₂ can lower the pH of unbuffered aqueous solutions, causing pH-sensitive compounds to precipitate.[5] |
| Use of Hard Water | When making aqueous dilutions, always use high-purity deionized or distilled water. | Divalent cations (e.g., Ca²⁺, Mg²⁺) in hard water can form insoluble salts with some dye molecules.[5] Adding a chelating agent like EDTA (e.g., 0.05% w/v) can also help.[5] |
| High Salt Concentration | Avoid adding high concentrations of inorganic salts (e.g., NaCl, Na₂SO₄) to your aqueous dye solution. | Excessive salt can reduce the solubility of the dye through a "salting out" effect.[5] |
| Container Interaction | Store solutions in containers made of inert materials, such as borosilicate glass. | Reactive plastic or glass surfaces can alter the solution's properties over time.[5] |
The following flowchart can guide your troubleshooting process.
Q5: Can I use surfactants or other additives to improve aqueous solubility?
Yes, surfactants are highly effective at solubilizing hydrophobic compounds like disperse dyes in aqueous solutions.[4] Above a specific concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles.[4] The hydrophobic dye molecules are then encapsulated within the hydrophobic cores of these micelles, allowing them to be dispersed stably in water.
-
Recommended Surfactants: Non-ionic surfactants, such as polyoxyethylene ethers or esters, are often effective.[3][4]
-
Mechanism: The surfactant forms a bridge between the water-insoluble dye and the aqueous continuous phase, preventing aggregation and precipitation.[3]
The diagram below illustrates this mechanism.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol describes the preparation of a 10 mM stock solution of Disperse Orange 1 (MW: 318.33 g/mol ) in DMSO.
Materials:
-
Disperse Orange 1 powder
-
High-purity Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Bath sonicator
-
Analytical balance and weighing paper
-
Pipettes
Methodology:
-
Calculation: Weigh out 3.18 mg of Disperse Orange 1 powder to prepare 1 mL of a 10 mM stock solution.
-
Dispensing: Place the weighed powder into a clean, dry 1.5 mL microcentrifuge tube or a small glass vial.
-
Solvent Addition: Add 1 mL of high-purity DMSO to the tube.
-
Initial Mixing: Cap the tube securely and vortex vigorously for 1-2 minutes.
-
Sonication: Place the tube in a bath sonicator and sonicate for 15-20 minutes to ensure complete dissolution.[8] The solution should appear clear with no visible particles.
-
Storage: Store the stock solution protected from light. For Disperse Orange 1, storage at -20°C for up to one month or -80°C for up to six months is recommended.[8]
Protocol 2: Preparation of a Stable Aqueous Dispersion using a Surfactant
This protocol provides a general method for creating an aqueous working solution from an organic stock using a non-ionic surfactant.
Materials:
-
Concentrated Disperse Orange stock solution in DMSO (from Protocol 1)
-
Deionized water or a suitable buffer (e.g., 10 mM PBS, pH 7.4)
-
Non-ionic surfactant (e.g., Tween® 20 or Triton™ X-100)
-
Vortex mixer
Methodology:
-
Prepare Surfactant Solution: Prepare a tube containing the final volume of deionized water or buffer required for your experiment. Add the non-ionic surfactant to this aqueous phase to a final concentration of 0.01% - 0.05% (v/v) and mix well.
-
Spike in Stock Solution: While vortexing the surfactant-containing water/buffer, slowly add the required volume of the concentrated organic stock solution drop-by-drop.
-
Final Mixing: Continue to vortex for another 30-60 seconds to ensure the formation of a stable, homogenous dispersion.
-
Observation: Visually inspect the solution. It should appear as a clear, colored solution with no signs of cloudiness or precipitation. This indicates successful micellar encapsulation.[4]
-
Usage: Use the freshly prepared aqueous dispersion immediately for your experiments to minimize the risk of delayed aggregation.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. DISPERSE ORANGE 1 CAS#: 2581-69-3 [m.chemicalbook.com]
- 3. How to improve the solubility of acid dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pjsir.org [pjsir.org]
Technical Support Center: Optimizing Exhaust Dyeing of Disperse Orange Dyes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the exhaust dyeing process for Disperse Orange dyes.
Troubleshooting Guide
This guide addresses common issues encountered during the exhaust dyeing of polyester (B1180765) and other synthetic fibers with Disperse Orange dyes.
| Problem | Potential Causes | Recommended Solutions |
| Uneven Dyeing (Shade Variation, Streaking) | - Poor dye dispersion. - Incorrect dye particle size. - Uneven liquor circulation. - Too rapid heating rate. - Improper selection of leveling agents. | - Ensure the dye is properly pasted with a dispersing agent before adding to the dyebath. - Use dyes with a uniform and fine particle size.[1] - Check for proper loading of the material and ensure good circulation of the dye liquor.[1] - Control the heating ramp-up, typically 1–2°C/min, especially in the critical temperature range of 90-125°C.[2] - Select a suitable leveling agent to slow down the initial dye uptake. |
| Poor Color Fastness (Wash, Rub, Light) | - Inadequate dye penetration into the fiber. - Presence of unfixed dye on the fiber surface. - Incorrect pH of the dyebath. - Low sublimation fastness of the selected dye. - Ineffective after-treatment (reduction clearing). | - Ensure the dyeing temperature is optimal (typically 125–135°C for polyester) to allow for proper diffusion. - Perform a thorough reduction clearing process to remove surface dyes. - Maintain the dyebath pH between 4.5 and 5.5 using a suitable buffer. - Select Disperse Orange dyes with high sublimation fastness, especially for goods that will undergo heat treatments.[3] - Optimize the reduction clearing process (temperature, time, and chemical concentration). |
| Dye Aggregation and Spotting | - Poor quality of the dye (impurities, incorrect crystal form). - Incompatibility of dyes and auxiliaries. - High water hardness (presence of Ca²⁺, Mg²⁺ ions). - Foam generation in the dyeing machine. | - Use high-quality dyes with good dispersion stability.[4] - Check the compatibility of all chemicals before use.[4] - Use a sequestering agent if the water hardness is high. - Use an effective, compatible defoamer.[4] |
| Shade Inconsistency Between Batches | - Variations in dyeing parameters (temperature, time, pH, liquor ratio). - Inconsistent fabric pretreatment. - Hydrolysis of the dye due to alkaline pH.[5][6] | - Strictly control all dyeing parameters. - Ensure consistent scouring and heat-setting of the fabric. - Maintain a weakly acidic pH (4.5-5.5) to prevent dye hydrolysis, as some Disperse Orange dyes are sensitive to alkali.[5][6] |
| Formation of Oligomers | - Low molecular weight polymers leaching out of the polyester fiber at high temperatures. | - Dyeing under alkaline conditions can help remove oligomers.[6] - Perform a thorough reduction clearing, which helps in removing surface oligomers. - Clean the dyeing machine regularly to prevent oligomer buildup. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dyeing polyester with Disperse Orange dyes?
A1: The optimal pH for the exhaust dyeing of polyester with most disperse dyes, including Disperse Orange, is in the weakly acidic range of 4.5 to 5.5. This pH range ensures the stability of the dye and promotes good exhaustion. Some Disperse Orange dyes can be sensitive to alkaline conditions, which may lead to hydrolysis and a change in shade.[5][6]
Q2: What is the recommended dyeing temperature for Disperse Orange dyes on polyester?
A2: For high-temperature (HT) exhaust dyeing of polyester, a temperature of 125–135°C is typically required to ensure proper diffusion of the dye molecules into the fiber.[7] The exact temperature can vary depending on the specific Disperse Orange dye's energy level (low, medium, or high).
Q3: How can I improve the wash fastness of my dyed fabric?
A3: To improve wash fastness, it is crucial to remove any unfixed dye from the fiber surface. This is achieved through a post-dyeing treatment called "reduction clearing." This process uses a reducing agent (like sodium hydrosulfite) and an alkali (like caustic soda) to strip the surface dye.
Q4: My fabric has dye spots. What could be the cause?
A4: Dye spots can be caused by several factors, including poor dye dispersion, dye aggregation, incompatibility of chemicals, or residual oils on the fabric.[4] To prevent spotting, ensure the dye is properly dispersed, all chemicals are compatible, and the fabric is thoroughly scoured before dyeing.
Q5: Can I dye polyester/cotton blends with Disperse Orange dyes?
A5: Yes, but it requires a two-stage process or the use of specialized dye systems. Disperse dyes only have an affinity for the polyester fibers. The cotton portion needs to be dyed separately with a different class of dye, such as reactive dyes.
Experimental Protocols
Standard Exhaust Dyeing Protocol for Polyester
-
Preparation of the Dyebath:
-
Set the liquor ratio (e.g., 1:10).
-
Add a dispersing agent and a pH buffer (e.g., acetic acid/sodium acetate) to the water to achieve a pH of 4.5-5.5.
-
Separately, make a paste of the Disperse Orange dye with a small amount of water and dispersing agent, then dilute with warm water.
-
Add the dispersed dye solution to the dyebath.
-
-
Dyeing Cycle:
-
Introduce the polyester fabric into the dyebath at around 60°C.
-
Raise the temperature to the target dyeing temperature (e.g., 130°C) at a rate of 1-2°C per minute.
-
Hold at the dyeing temperature for 30-60 minutes, depending on the desired shade depth.
-
Cool the dyebath down to 70-80°C.
-
-
Rinsing:
-
Drain the dyebath.
-
Rinse the fabric with hot water.
-
Reduction Clearing Protocol
-
Preparation of the Clearing Bath:
-
Prepare a fresh bath with a liquor ratio of 1:10.
-
Add sodium hydrosulfite (e.g., 2 g/L) and caustic soda (e.g., 2 g/L).
-
-
Clearing Process:
-
Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.
-
-
Final Rinsing and Neutralization:
-
Drain the clearing bath.
-
Rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
Neutralize with a mild acid (e.g., acetic acid) if necessary.
-
Rinse again and dry.
-
Process Visualizations
References
- 1. autumnchem.com [autumnchem.com]
- 2. Optimisation of the Disperse Dyeing Process using Dyebath Analysis - Fibre2Fashion [fibre2fashion.com]
- 3. Making sure you're not a bot! [tib.eu]
- 4. fsw.cc [fsw.cc]
- 5. researchgate.net [researchgate.net]
- 6. Alkaline dyeing with disperse dyes - Dyeing-pedia [china-dyestuff.com]
- 7. betakim.com.tr [betakim.com.tr]
Technical Support Center: Analysis of Disperse Orange A by LC/MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) analysis of Disperse Orange A.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its analysis important?
A1: this compound, also known as Disperse Orange 1, is an azo dye used for coloring synthetic fibers like polyester (B1180765) and nylon.[1][2] Its analysis is crucial as some disperse dyes are known to be allergenic or carcinogenic, leading to their inclusion on restricted substance lists for consumer products like textiles.[3]
Q2: What are matrix effects in the context of LC/MS/MS analysis of this compound?
A2: The "matrix" refers to all components in a sample extract other than this compound (e.g., other dyes, finishing agents, oligomers from the textile). Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), significantly impacting the accuracy, precision, and sensitivity of the analytical results.[4]
Q3: What are the common indicators of matrix effects in my this compound analysis?
A3: Common signs of matrix effects include:
-
Poor reproducibility of results between replicate injections.
-
Inaccurate quantification, with quality control (QC) samples failing acceptance criteria.
-
Non-linear calibration curves.
-
A noticeable decrease in assay sensitivity.
-
Significant variation in peak areas for the same concentration across different textile samples.
Q4: How can I quantitatively assess the degree of matrix effect?
A4: The matrix effect (ME) can be calculated by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to its peak area in a neat solvent standard at the same concentration.
Formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
An ME value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
For example, a study on 47 synthetic dyes showed that a "disperse orange" dye exhibited a strong matrix effect at a concentration of 10 ng/mL (ME: 42.1% - 49.5%), which improved at 50 ng/mL (ME: 71.3% - 87.7%).[5]
Troubleshooting Guide: Overcoming Matrix Effects
This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound LC/MS/MS analysis.
Problem: Inconsistent Results and Poor Sensitivity
Initial Assessment:
-
Confirm System Suitability: Before blaming the matrix, ensure the LC/MS/MS system is performing optimally. Inject a neat standard of this compound to check for peak shape, retention time, and signal intensity.
-
Qualitative Matrix Effect Check (Post-Column Infusion): This technique helps identify retention time regions where ion suppression or enhancement occurs.
-
Continuously infuse a standard solution of this compound directly into the mass spectrometer, post-analytical column.
-
Inject a blank extracted textile matrix sample.
-
A dip in the baseline signal of the infused standard indicates ion suppression at that retention time, while a rise indicates enhancement.
-
Mitigation Strategies:
If matrix effects are confirmed, consider the following strategies, starting with the simplest to implement.
Strategy 1: Sample Dilution
A straightforward initial approach is to dilute the final sample extract. This reduces the concentration of co-eluting matrix components that cause interference.
-
Pros: Simple, fast, and can be effective if the initial analyte concentration is high enough.
-
Cons: May decrease the analyte signal to below the limit of quantification (LOQ).
-
Recommendation: Perform a dilution series (e.g., 5-fold, 10-fold, 50-fold) to find the optimal balance between reducing matrix effects and maintaining adequate sensitivity. Studies have shown that dilution can significantly improve matrix effects for some dyes.[6]
Strategy 2: Chromatographic Separation Optimization
The goal is to chromatographically separate the elution of this compound from the interfering matrix components.
-
Modify the Gradient: Adjust the mobile phase gradient to better resolve the analyte peak from interferences. A shallower gradient around the elution time of this compound can improve separation.
-
Change Mobile Phase pH: Altering the pH of the aqueous mobile phase (if compatible with the column) can shift the retention times of ionizable matrix components away from the analyte.
-
Select a Different Column: If modifications to the method are insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) to achieve a different selectivity.
Strategy 3: Enhance Sample Preparation
Improving the cleanup of the sample extract is often the most effective way to remove matrix interferences before they enter the LC/MS/MS system.
-
Solvent Extraction Optimization: The standard method often involves extraction with methanol.[3] Consider testing other solvents or solvent mixtures to selectively extract this compound while leaving more interfering compounds behind.
-
Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup than simple solvent extraction. For textile dye analysis, various SPE cartridges can be effective.
-
Dispersive Solid-Phase Extraction (dSPE): Often used in QuEChERS-style methods, dSPE involves adding sorbents directly to the sample extract to remove specific interferences.
Quantitative Data Summary
The following table provides representative data on how different sample preparation techniques can impact the matrix effect in the analysis of this compound.
| Sample Preparation Method | Analyte Concentration (ng/mL) | Representative Matrix Effect (%) | Interpretation |
| Methanol Extraction | 10 | 45% | Severe Ion Suppression[5] |
| Methanol Extraction | 50 | 80% | Moderate Ion Suppression[5] |
| Methanol Ext. + 10x Dilution | 50 (pre-dilution) | 95% | Minimal Ion Suppression |
| Solid-Phase Extraction (C18) | 50 | 105% | No Significant Matrix Effect |
Note: Values are illustrative and based on typical performance improvements seen with these techniques.
Experimental Protocols
Protocol 1: Methanol Extraction of this compound from Textiles
This protocol is a common starting point for the analysis of disperse dyes in fabric samples.
-
Sample Preparation: Cut approximately 1 gram of the textile sample into small pieces.
-
Extraction: Place the textile pieces into a conical tube and add 20 mL of methanol.
-
Ultrasonication: Sonicate the sample at 50°C for 30 minutes to facilitate extraction.[5]
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE filter into a clean tube.[5]
-
Evaporation & Reconstitution: Evaporate the filtrate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL of 95:5 water/methanol).[5]
-
Analysis: The sample is now ready for LC/MS/MS injection.
Protocol 2: LC/MS/MS Analysis of this compound
These are typical starting parameters. Optimization may be required for your specific instrument and application.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.[5]
-
Gradient: Start with a high percentage of Mobile Phase A, ramp to a high percentage of Mobile Phase B to elute the analyte, then return to initial conditions for re-equilibration.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for Disperse Orange 1:
-
Quantifier: To be determined based on instrument optimization
-
Qualifier: To be determined based on instrument optimization (Note: A common precursor ion for Disperse Orange 1 is m/z 319.1. Product ions would need to be determined by infusing a standard and performing a product ion scan.)
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of this compound.[3]
-
Visualizations
Caption: Experimental workflow for the analysis of this compound in textiles.
Caption: Troubleshooting decision tree for addressing matrix effects.
References
- 1. Disperse Orange 1 - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. zefsci.com [zefsci.com]
- 5. shimadzu.com [shimadzu.com]
- 6. an.shimadzu.com [an.shimadzu.com]
- 7. tandfonline.com [tandfonline.com]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Reducing Photodegradation of Disperse Orange A in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Orange A and similar azo dyes. The information aims to help you understand, mitigate, and analyze the photodegradation of these dyes in solution during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and why is it a concern for this compound?
A1: Photodegradation is the process by which a molecule, such as a dye, is broken down or altered by exposure to light. For this compound, an azo dye, this can lead to a loss of color (fading) and the formation of potentially interfering byproducts. This is a significant concern in experimental settings where consistent and stable dye concentrations are required for accurate measurements. The degradation can be either reversible or irreversible, depending on the environment. For instance, Disperse Orange 11 has shown reversible photodegradation when doped in a poly(methyl methacrylate) (PMMA) polymer matrix, but the degradation is permanent when in a liquid solution.[1][2]
Q2: What are the primary factors that influence the rate of photodegradation of this compound in solution?
A2: Several factors can significantly impact the stability of this compound in solution:
-
Light Intensity and Wavelength: Higher light intensity and exposure to specific wavelengths (especially UV light) can accelerate photodegradation.
-
Solvent: The type of solvent used can affect the stability of the dye. For example, the photodegradation of some photochromic dyes is faster in more polar solvents like tetrahydrofuran (B95107) (THF) compared to benzene.[3]
-
pH of the Solution: The pH can alter the electronic state of the dye molecule, making it more or less susceptible to photodegradation. For some azo dyes, the optimal pH for degradation is around 5.74.[4][5]
-
Initial Dye Concentration: The initial concentration of the dye can influence the degradation kinetics.[4][5]
-
Presence of Other Substances: Additives, impurities, or other components in the solution can either inhibit or accelerate photodegradation.[6]
Q3: Are there any chemical additives that can help reduce the photodegradation of this compound?
A3: Yes, certain additives can improve the stability of disperse dyes. The addition of β-cyclodextrin has been shown to enhance the stability of disperse dye dispersions.[7] Other potential stabilizers include antioxidants and UV absorbers, which can protect the dye from photooxidation.[8] For example, butylated hydroxytoluene (BHT) has been shown to enhance the stability of indigo (B80030) dye in solution.[8]
Q4: How can I monitor the photodegradation of my this compound solution?
A4: The most common method for monitoring photodegradation is UV-Vis spectrophotometry. By measuring the absorbance of the solution at the dye's maximum absorption wavelength (λmax) over time, you can quantify the decrease in dye concentration. The rate of photodegradation can then be determined using kinetic models, often following pseudo-first-order kinetics.[9]
Troubleshooting Guides
Issue 1: My this compound solution is fading rapidly during my experiment.
| Possible Cause | Troubleshooting Step |
| High Light Exposure | Minimize exposure to ambient light by working in a dimly lit area or using amber-colored glassware. If a light source is required for your experiment, use the lowest effective intensity and consider using filters to block UV radiation. |
| Inappropriate Solvent | The polarity of the solvent can affect dye stability.[3] If your experimental design allows, test the stability of this compound in different solvents to identify one that minimizes photodegradation. |
| Unfavorable pH | The pH of the solution can significantly impact the degradation rate.[3] For azo dyes, a pH around 5.74 has been identified as optimal for degradation in some cases.[4][5] Try adjusting the pH of your solution to see if stability improves. |
| Presence of Oxidizing Agents | Impurities in the solvent or other reagents can act as oxidizing agents. Ensure you are using high-purity solvents and reagents. |
Issue 2: I am observing inconsistent results in experiments involving this compound.
| Possible Cause | Troubleshooting Step |
| Variable Light Conditions | Ensure that all samples are exposed to the same light conditions throughout the experiment and between different experimental runs. |
| Temperature Fluctuations | High temperatures can sometimes accelerate degradation.[6] Maintain a constant and controlled temperature for your experimental setup. |
| Dye Aggregation | Disperse dyes can sometimes aggregate in solution, which can affect their spectral properties and degradation kinetics.[6] Ensure the dye is fully dissolved and consider using dispersing agents if necessary.[7] |
Experimental Protocols
Protocol 1: Determining the Photodegradation Kinetics of this compound
This protocol outlines a general method for quantifying the rate of photodegradation of this compound in a specific solvent under controlled light exposure.
Materials:
-
This compound
-
High-purity solvent (e.g., dimethylformamide, dimethyl sulfoxide)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Controlled light source (e.g., UV lamp, solar simulator)
-
Stir plate and stir bar
-
Timer
Methodology:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Prepare a working solution by diluting the stock solution to the desired experimental concentration. The initial absorbance at λmax should ideally be between 0.5 and 1.0.
-
Measure the initial absorbance of the working solution at its λmax using the UV-Vis spectrophotometer. This is your time zero (t=0) measurement.
-
Expose the solution to the controlled light source. Ensure the distance and angle to the light source are constant. If necessary, use a stir plate to ensure uniform light exposure throughout the solution.
-
At regular time intervals , take an aliquot of the solution and measure its absorbance at λmax.
-
Continue monitoring until a significant decrease in absorbance is observed or for the duration of your experiment.
-
Calculate the concentration of the dye at each time point using the Beer-Lambert law.
-
Plot the natural logarithm of the concentration (ln[C]) versus time . If the plot is linear, the reaction follows pseudo-first-order kinetics. The negative of the slope of this line will be the apparent rate constant (k_app).
Data Presentation:
The quantitative data from this experiment can be summarized in the following tables:
Table 1: Absorbance of this compound over Time
| Time (minutes) | Absorbance at λmax |
| 0 | [Initial Absorbance] |
| 10 | [Absorbance at 10 min] |
| 20 | [Absorbance at 20 min] |
| 30 | [Absorbance at 30 min] |
| ... | ... |
Table 2: Photodegradation Rate Constants
| Condition | Apparent Rate Constant (k_app) (min⁻¹) | Half-life (t₁/₂) (min) |
| Control (No Light) | ~0 | N/A |
| UV Light Exposure | [Calculated k_app] | [Calculated t₁/₂] |
| Visible Light Exposure | [Calculated k_app] | [Calculated t₁/₂] |
Visualizations
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Experimental and Theoretical Aspects of Azo Dye Degradation by UV/H2O2 Process: Review and experimental comparison of some kinetic rate expressions | Semantic Scholar [semanticscholar.org]
- 6. Factors Affecting The Dispersion Stability Of Disperse Dyes - News [colorfuldyes.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Photodegradation of Dyes from Single and Binary Aqueous Solutions Using Copper(II) Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the Photostability of Disperse Orange Dyes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Disperse Orange dyes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to photostability during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of photofading in Disperse Orange dyes?
A1: The photodegradation, or photofading, of Disperse Orange dyes is primarily caused by the absorption of light, particularly UV radiation. This absorption can excite the dye molecule to a highly reactive state. The degradation can then proceed through several mechanisms:
-
Direct Photolysis: The absorbed light energy directly causes the cleavage of covalent bonds within the dye molecule.
-
Reaction with Environmental Factors: The excited dye molecule can react with surrounding molecules, especially oxygen. This can lead to the formation of reactive oxygen species (ROS) that, in turn, attack and degrade the dye molecule.
-
Dye Aggregation: At high concentrations, some Disperse Orange dyes can form aggregates. These aggregates can have different photochemical properties and may lead to fluorescence quenching and degradation.[1][2]
Q2: What are the main strategies to improve the photostability of Disperse Orange dyes?
A2: There are three primary strategies to enhance the photostability of Disperse Orange dyes:
-
Use of UV Absorbers and Stabilizers: Incorporating compounds that preferentially absorb UV radiation can protect the dye from photodegradation.[3][4][5][6][7]
-
Environmental Control: Modifying the immediate environment of the dye molecule can significantly improve its stability. A common method is embedding the dye in a polymer matrix, which can limit its exposure to oxygen and restrict molecular movements that contribute to degradation.[1][2][8]
-
Chemical Modification: Synthesizing novel Disperse Orange dyes with inherently more stable chemical structures is an advanced strategy to achieve high photostability.[9][10][11]
Q3: How do UV absorbers work to protect Disperse Orange dyes?
A3: UV absorbers are compounds that have a high absorption capacity in the UV region of the electromagnetic spectrum. They work by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[7] This process effectively shields the dye molecules from the high-energy photons that would otherwise initiate photodegradation. Common classes of UV absorbers include benzotriazoles and benzophenones.[3]
Q4: Can the substrate or solvent affect the photostability of Disperse Orange dyes?
A4: Absolutely. The environment in which the dye is present plays a crucial role. For instance, Disperse Orange 11 has been shown to exhibit reversible photodegradation when doped in a solid poly(methyl methacrylate) (PMMA) polymer, while in liquid solutions, the degradation is permanent.[1][2][12][13] The polymer matrix can provide a protective environment that is not available in a liquid solution.
Troubleshooting Guide
Issue 1: Rapid fading of Disperse Orange dyed textiles upon light exposure.
| Possible Cause | Troubleshooting Step |
| Insufficient light fastness of the dye. | Select a Disperse Orange dye with a higher light fastness rating. For applications requiring high durability, such as automotive textiles, a light fastness grade of 6-7 is desirable.[9] |
| Absence of UV protection. | Incorporate a UV absorber into the dyeing process or as a post-treatment finish. |
| Sub-optimal dyeing process. | Ensure proper fixation of the dye to the textile fibers, as residual dye particles on the surface can have poor fastness properties.[14] |
Issue 2: Inconsistent photostability results in polymer films.
| Possible Cause | Troubleshooting Step |
| Dye aggregation. | Optimize the dye concentration. High concentrations can lead to the formation of aggregates which may accelerate photodegradation.[1][2] |
| Presence of oxygen. | Prepare and handle the polymer films in an inert atmosphere (e.g., under nitrogen or argon) to minimize oxygen-mediated degradation pathways. |
| Inadequate dispersion of the dye. | Ensure the dye is fully dissolved and homogenously dispersed in the polymer matrix. |
Quantitative Data Summary
Table 1: Efficacy of UV Absorbers on Light Fastness
| UV Absorber Type | Recommended Add-on (% by weight of textiles) | Expected Improvement | Reference |
| 2-(2-hydroxy-5-tert-octylphenyl)-benzotriazole | 0.4 - 4.0% | Modest reduction in fading for approximately 50% of dyed wool specimens.[7] | [3] |
| Commercial UV Absorber (e.g., UVAPOL RAY) | 1.0 - 3.0% (exhaust process) | Produces outstanding light fastness and maintains color intensity.[4] | [4] |
Table 2: Photodegradation Quantum Efficiencies of Disperse Orange 11 in PMMA
| Parameter | Value | Description | Reference |
| Average Reversible Inverse Quantum Efficiency | 8.70 (± 0.38) x 10⁵ | A measure of the efficiency of the reversible photodegradation process. | [12][15] |
| Average Irreversible Inverse Quantum Efficiency | 1.396 (± 0.031) x 10⁸ | A measure of the efficiency of the permanent photodegradation process. | [12][15] |
Experimental Protocols
Protocol 1: Application of a UV Absorber to Textiles via Exhaust Dyeing
Objective: To improve the light fastness of a Disperse Orange dyed polyester (B1180765) fabric using a UV absorber.
Materials:
-
Disperse Orange dyed polyester fabric
-
UV absorber (e.g., a benzotriazole-based product)
-
Dispersing agent
-
Acetic acid (to adjust pH)
-
High-temperature dyeing apparatus
Procedure:
-
Prepare a dyebath containing water, a dispersing agent, and the UV absorber. The concentration of the UV absorber should be between 1.0 - 3.0% of the weight of the fabric.[4]
-
Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.
-
Introduce the polyester fabric into the dyebath at room temperature.
-
Raise the temperature of the dyebath to 130°C at a rate of 1-2°C/minute.
-
Hold the temperature at 130°C for 30-60 minutes to allow for the exhaustion and fixation of the UV absorber onto the fabric.
-
Cool the dyebath down to 70°C.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Perform a reduction clearing step to remove any unfixed surface dye and UV absorber.
-
Rinse the fabric again and dry.
Protocol 2: Preparation of a Disperse Orange Dye-Doped PMMA Film
Objective: To embed Disperse Orange 11 in a poly(methyl methacrylate) (PMMA) matrix to enhance its photostability.
Materials:
-
Disperse Orange 11 (DO11) dye
-
Methyl methacrylate (B99206) (MMA) monomer
-
Initiator (e.g., tert-butyl peroxide)
-
Chain transfer agent (e.g., butanethiol)
-
Sonicator
-
Glass slides
Procedure:
-
Dissolve the desired amount of DO11 dye in MMA monomer. A typical concentration is 9 g/L.[15]
-
Use a sonicator to ensure the dye is fully dissolved in the monomer solution.[15]
-
Add the initiator and chain transfer agent to the solution. For example, add 33 µL of tert-butyl peroxide and 33 µL of butanethiol per 10 mL of MMA.[15]
-
Sonicate the solution for 30-60 minutes.[15]
-
Cast the solution onto a clean glass slide and allow the monomer to polymerize. This can be done at room temperature or with gentle heating, depending on the initiator used.
-
Once the polymer has solidified, a thin film of DO11-doped PMMA will be formed.
Visualizations
Caption: General photodegradation pathway of a disperse dye and the protective role of a UV absorber.
Caption: Experimental workflow for applying a UV absorber to a textile via the exhaust dyeing method.
References
- 1. Mechanisms of reversible photodegradation in disperse orange 11 dye doped in PMMA polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. EP0774539A2 - UV light absorber composition and method of improving the lightfastness of dyed textiles - Google Patents [patents.google.com]
- 4. UVAPOL RAY | UV absorber for excellent light fastness, colour intensity and brilliance - CHT Group - special chemicals [solutions.cht.com]
- 5. UV-absorber | TANATEX Chemicals [tanatexchemicals.com]
- 6. bm-chemie.com [bm-chemie.com]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. benchchem.com [benchchem.com]
- 9. ftstjournal.com [ftstjournal.com]
- 10. Facile Synthesis of Novel Disperse Dyes for Dyeing Polyester Fabrics: Demonstrating Their Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KR102060607B1 - The preparing method of disperse orange dye - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. How to dye and procedure of dyeing for textile: FASTNESS PROPERTIES OF DISPERSE DYES [dyes4dyeing.blogspot.com]
- 15. Wavelength dependence of reversible photodegradation of disperse orange 11 dye-doped PMMA thin films [opg.optica.org]
Technical Support Center: Optimizing Disperse Orange A Dyeing
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing pH and temperature for dyeing with Disperse Orange A. Below you will find troubleshooting guides, frequently asked questions, experimental protocols, and key data to ensure successful and reproducible results.
Quantitative Data Summary
The optimal conditions for dyeing with disperse dyes, including this compound, on hydrophobic fibers like polyester (B1180765), are generally in a weakly acidic pH range and at high temperatures. The following table summarizes the recommended parameters based on established principles for disperse dyeing. Note that these are starting parameters and may require further optimization for your specific substrate and experimental setup.
| Parameter | Recommended Range | Remarks |
| Dyeing Temperature | 125°C - 135°C | High-temperature (HT) dyeing is crucial for penetrating the compact molecular structure of polyester fibers.[1][2][3] The optimal temperature can vary based on the specific energy level of the disperse dye.[4] |
| pH Level | 4.5 - 5.5 | A weakly acidic medium is ideal for the stability of most disperse dyes and for optimal dye exhaustion.[1][4][5][6] This pH is typically maintained using acetic acid.[1][4] |
| Time at Temperature | 30 - 60 minutes | The duration depends on the desired depth of the shade.[3] |
| Heating Rate | Max. 2°C/min | A controlled temperature ramp-up is essential to prevent uneven dyeing.[3] |
Experimental Protocols
Determining Optimal pH and Temperature for this compound Dyeing
This protocol outlines a systematic approach to identify the optimal pH and temperature for dyeing polyester fabric with this compound.
Materials:
-
This compound
-
Polyester fabric swatches
-
Dispersing agent
-
Acetic acid (to adjust pH)
-
Sodium hydroxide (B78521) (to adjust pH, if necessary)
-
High-temperature, high-pressure dyeing apparatus (e.g., a laboratory jet dyeing machine)
-
Spectrophotometer for color strength (K/S) measurement
-
pH meter
Procedure:
-
Preparation of Dyebath:
-
Prepare a stock solution of this compound.
-
For each experiment, create a dyebath with a specific concentration of the dye, a dispersing agent (typically 1 g/L), and deionized water.[7]
-
-
pH Optimization:
-
Prepare a series of dyebaths and adjust the pH of each to a different value within the range of 4.0 to 6.0 (e.g., 4.0, 4.5, 5.0, 5.5, 6.0) using acetic acid.
-
Introduce a polyester fabric swatch into each dyebath.
-
Set the dyeing temperature to a constant value (e.g., 130°C) and the dyeing time to 60 minutes.
-
After dyeing, rinse the fabric swatches thoroughly and dry them.
-
Measure the color strength (K/S) of each swatch using a spectrophotometer.
-
The pH that yields the highest K/S value is the optimum pH.
-
-
Temperature Optimization:
-
Prepare a new series of dyebaths, all at the optimal pH determined in the previous step.
-
Introduce a polyester fabric swatch into each dyebath.
-
Set the dyeing time to 60 minutes and vary the dyeing temperature for each swatch (e.g., 120°C, 125°C, 130°C, 135°C, 140°C).
-
After dyeing, rinse and dry the fabric swatches.
-
Measure the color strength (K/S) of each swatch.
-
The temperature that provides the highest K/S value without compromising the fabric's integrity is the optimum temperature.
-
-
Post-Dyeing Treatment:
Visualizing the Experimental Workflow
Caption: Workflow for optimizing pH and temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Uneven Dyeing or Streaking | Incorrect pH, causing dye instability or rapid absorption. | Ensure the dyebath pH is stable and within the 4.5-5.5 range.[4][5] Use a buffer system if necessary. |
| Temperature rising too quickly. | Control the heating rate to a maximum of 2°C per minute to allow for even dye uptake.[3] | |
| Poor dye dispersion. | Ensure the dye is properly dispersed before adding it to the dyebath. Use an effective dispersing agent.[8] | |
| Poor Color Yield | pH is too high or too low. | Optimize the pH to the 4.5-5.5 range for maximum dye exhaustion.[1][4] |
| Dyeing temperature is too low. | For polyester, high-temperature dyeing (125-135°C) is necessary to open up the fiber structure for dye penetration.[1][3] | |
| Insufficient dyeing time. | Increase the holding time at the optimal temperature, especially for deeper shades.[3] | |
| Color Inconsistency Between Batches | Variation in pH and temperature control. | Calibrate pH meters and temperature controllers regularly. Maintain strict control over these parameters for each batch.[8] |
| Inconsistent water quality. | Use deionized or softened water to avoid interference from mineral ions. | |
| Poor Wash or Rub Fastness | Incorrect pH leading to unstable dye-fiber interactions. | Dyeing within the optimal pH range of 4.5-5.5 is crucial for good fastness.[4] |
| Incomplete dye fixation or surface deposits. | Perform a thorough reduction cleaning after dyeing to remove unfixed dye.[1][2] | |
| Dye aggregation. | Use a high-quality dispersing agent and ensure proper agitation to prevent dye particles from clumping.[8] |
Visualizing the Troubleshooting Process
Caption: Troubleshooting flowchart for dyeing issues.
Frequently Asked Questions (FAQs)
Q1: Why is a weakly acidic pH of 4.5-5.5 recommended for dyeing with this compound?
A1: Most disperse dyes, especially those with an azo structure, are most stable in a weakly acidic medium.[5] This pH range ensures better dye exhaustion and helps prevent the hydrolysis of the dye, which can occur at higher pH values, leading to color changes and reduced fastness.[4][9]
Q2: What happens if the dyeing temperature is too low when using this compound on polyester?
A2: Polyester has a very compact and crystalline structure. Temperatures above the glass transition temperature of the fiber (typically above 100°C) are required to cause the polymer chains to become more mobile, allowing the dye molecules to penetrate the fiber.[3] If the temperature is too low, dye uptake will be minimal, resulting in a very light shade and poor fastness.[2]
Q3: Can I use a carrier instead of high-temperature dyeing?
A3: Yes, a carrier can be used to swell the polyester fibers at lower temperatures (around 85-95°C), allowing for dye penetration without high-pressure equipment.[1][4] However, carriers can have environmental and health concerns, and their removal after dyeing is crucial to avoid unpleasant odors and reduced light fastness.[7]
Q4: How does the rate of temperature increase affect the dyeing process?
A4: A slow and controlled heating rate (e.g., 1-2°C per minute) is critical for achieving a level and even dyeing.[3] If the temperature is increased too quickly, the dye may rush onto the fabric surface, leading to unlevelness and streaking.[10]
Q5: Is it necessary to use a dispersing agent?
A5: Yes, a dispersing agent is essential. Disperse dyes are sparingly soluble in water, and a dispersing agent is required to create a fine and stable dispersion of the dye particles in the dyebath.[4] This prevents dye aggregation, which can cause spots and uneven coloring.[8]
References
- 1. textilelearner.net [textilelearner.net]
- 2. mdpi.com [mdpi.com]
- 3. autumnchem.com [autumnchem.com]
- 4. textilelearner.net [textilelearner.net]
- 5. Five Properties of Disperse Dyes--pH Sensibility - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 6. scribd.com [scribd.com]
- 7. textilecoach.net [textilecoach.net]
- 8. autumnchem.com [autumnchem.com]
- 9. skygroupchem.com [skygroupchem.com]
- 10. What are Common problems for Disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
Technical Support Center: Enhancing the Removal Efficiency of Disperse Orange A from Wastewater
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the removal of Disperse Orange A from wastewater. The information is curated to address specific experimental challenges and provide detailed protocols for the most common removal techniques.
Troubleshooting Guides
This section addresses common problems encountered during the experimental process for removing this compound.
Adsorption-Based Methods
Problem: Low Removal Efficiency of this compound
| Possible Cause | Troubleshooting Steps |
| Incorrect pH | The pH of the solution significantly influences the surface charge of the adsorbent and the ionization of the dye. For many adsorbents, a slightly acidic to neutral pH is optimal for the adsorption of disperse dyes. Conduct small-scale experiments to determine the optimal pH for your specific adsorbent. For activated carbon derived from Holm Oak acorns, a pH of 2 has shown high efficiency.[1] |
| Insufficient Adsorbent Dosage | A low adsorbent dose may not provide enough active sites for the dye molecules to bind. Incrementally increase the adsorbent dosage in your experiments to find the optimal concentration where maximum removal is achieved without excessive use of the material. For zeolite synthesized from cenospheres, an optimal dosage of 0.67 g/L has been reported.[2] |
| Inadequate Contact Time | Adsorption is a time-dependent process. Ensure that the experiment is run for a sufficient duration to reach equilibrium. Conduct a kinetic study by taking samples at different time intervals to determine the equilibrium time. For Disperse Orange 25 removal using zeolite, a contact time of 119 minutes was found to be optimal.[2] |
| Poor Mixing/Agitation Speed | Inadequate agitation can lead to poor diffusion of the dye molecules to the adsorbent surface. Ensure your experimental setup has sufficient mixing to maintain a homogenous suspension. An agitation speed of 158 rpm was found to be optimal for Disperse Orange 25 removal with a specific zeolite.[2] |
| Adsorbent Inactivation or Saturation | The adsorbent may have become saturated with dye molecules or its surface may be fouled by other substances in the wastewater. Consider regenerating the adsorbent if possible, or using a fresh batch. Pre-treatment of the wastewater to remove interfering substances may also be necessary. |
Advanced Oxidation Processes (AOPs)
Problem: Incomplete Degradation of this compound
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | The generation of hydroxyl radicals, the primary oxidizing species in many AOPs, is highly pH-dependent. For the Fenton process, an acidic pH of around 3 is typically required. For ozonation, alkaline conditions (pH 10-12) have been shown to be effective for Disperse Orange 30.[2][3] |
| Incorrect Oxidant/Catalyst Concentration | The ratio of oxidant (e.g., H₂O₂) to catalyst (e.g., Fe²⁺) is crucial for the efficiency of the Fenton process. An excess of either can be detrimental. Similarly, the ozone dosage in ozonation needs to be optimized. For Disperse Orange 30, an ozone concentration of 4.21-24.03 g/m³ has been investigated.[2][3] |
| Presence of Radical Scavengers | Other organic or inorganic compounds in the wastewater can compete for hydroxyl radicals, reducing the degradation efficiency of the target dye. Characterize your wastewater to identify potential scavengers and consider a pre-treatment step if necessary. |
| Low UV Light Intensity (for Photocatalysis and Photo-Fenton) | The intensity of the UV light source directly impacts the rate of radical formation. Ensure the lamp is functioning correctly and is of the appropriate wavelength and intensity for the photocatalyst being used. |
| Catalyst Deactivation | The photocatalyst can become deactivated over time due to surface fouling or changes in its crystalline structure. Regeneration of the catalyst or using a fresh batch may be required. |
Biodegradation
Problem: Low or No Decolorization of this compound
| Possible Cause | Troubleshooting Steps |
| Inappropriate Microbial Strain | The selected microbial strain may not have the necessary enzymatic machinery to degrade this compound. It is important to use a strain that has been specifically identified for its ability to degrade azo dyes. Pseudomonas species have shown potential for degrading azo dyes. |
| Unfavorable Environmental Conditions | Microbial activity is highly sensitive to pH, temperature, and the presence of oxygen. Optimize these parameters for the specific microbial strain being used. For instance, an alkaliphilic Pseudomonas strain showed high degradation potential at pH 9.0 and 37°C.[3] |
| Toxicity of Dye or Intermediates | High concentrations of the dye or its degradation byproducts can be toxic to the microorganisms, inhibiting their growth and metabolic activity. Consider starting with a lower dye concentration or using a fed-batch approach. |
| Lack of Essential Nutrients or Co-substrates | The growth medium may be lacking essential nutrients (e.g., carbon, nitrogen, phosphorus) required for microbial growth and enzyme production. Supplementing the medium with a co-substrate like glucose or yeast extract can enhance biodegradation. |
| Insufficient Acclimation Period | The microbial culture may require a period of adaptation to the dye as a substrate. Gradually introduce the dye to the culture to allow for acclimation and the induction of the necessary enzymes. |
Frequently Asked Questions (FAQs)
Adsorption
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Q1: What is the first step I should take to optimize the adsorption of this compound?
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A1: The first and most critical step is to determine the optimal pH for your adsorbent-dye system. The pH affects the surface charge of the adsorbent and the speciation of the dye, which are key factors in the adsorption process.
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Q2: How do I know if my adsorbent is saturated?
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A2: If you observe that increasing the contact time or adsorbent dosage does not lead to a further increase in dye removal, your adsorbent is likely saturated. You can confirm this by performing an adsorption isotherm study.
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Q3: Can I reuse my adsorbent?
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A3: The reusability of an adsorbent depends on the material and the strength of the dye-adsorbent interaction. Desorption studies using different eluents (e.g., acids, bases, or organic solvents) can be conducted to determine if the adsorbent can be regenerated and reused.
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Advanced Oxidation Processes (AOPs)
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Q1: What is the main advantage of using AOPs for this compound removal?
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A1: AOPs have the potential to completely mineralize the dye into non-toxic compounds like carbon dioxide and water, rather than just transferring it from the liquid to a solid phase as in adsorption.
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Q2: I am seeing a decrease in degradation efficiency at high H₂O₂ concentrations in my Fenton experiment. Why is this happening?
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A2: Excess hydrogen peroxide can act as a scavenger of hydroxyl radicals, forming less reactive hydroperoxyl radicals. This reduces the overall oxidation efficiency. It is crucial to determine the optimal H₂O₂ concentration for your system.
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Q3: How can I monitor the degradation of this compound during an AOP experiment?
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A3: The primary method is to use a UV-Vis spectrophotometer to measure the decrease in the absorbance of the dye at its maximum wavelength (λmax). For Disperse Orange 25, the λmax is 470 nm.[2] To assess mineralization, you can measure the Total Organic Carbon (TOC) reduction.
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Biodegradation
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Q1: Is this compound readily biodegradable?
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A1: this compound, like many azo dyes, is generally considered to be recalcitrant to biodegradation due to its complex aromatic structure. However, specific microbial strains, particularly under optimized conditions, have been shown to decolorize and degrade it.
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Q2: Should I use a pure culture or a mixed microbial consortium?
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A2: Both can be effective. A pure culture allows for a more controlled and understood degradation pathway. However, a mixed consortium can sometimes be more robust and capable of degrading a wider range of intermediate products.
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Q3: What is the difference between decolorization and degradation?
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A3: Decolorization refers to the breaking of the azo bond (-N=N-), which is responsible for the color of the dye. This results in the formation of colorless aromatic amines. Degradation, on the other hand, refers to the further breakdown of these aromatic amines into simpler, non-toxic compounds. It is important to confirm both decolorization and degradation to ensure the complete detoxification of the wastewater.
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Quantitative Data Summary
The following tables summarize the quantitative data for the removal of this compound using different methods.
Table 1: Adsorption of this compound
| Adsorbent | Dye | Initial Concentration (mg/L) | Adsorbent Dose (g/L) | pH | Contact Time (min) | Temperature (°C) | Removal Efficiency (%) | Reference |
| Zeolite from Cenospheres | Disperse Orange 25 | 38.00 | 0.67 | 6.10 | 119 | - | 96 | [2] |
| Activated Carbon from Holm Oak Acorns | Disperse Orange 30 | - | 6 | 2 | - | 750 (carbonization) | 93.5 | [1] |
Table 2: Advanced Oxidation Processes for this compound
| Process | Dye | Initial Concentration (mg/L) | pH | Oxidant/Catalyst Concentration | Reaction Time (min) | Removal Efficiency (%) | Reference |
| Ozonation | Disperse Orange 30 | 150-600 | 12 | 4.21-24.03 g/m³ (Ozone) | 9 | - (Significant color removal) | [2][3] |
Table 3: Biodegradation of this compound
| Microorganism | Dye | Initial Concentration (mg/L) | pH | Temperature (°C) | Incubation Time (h) | Removal Efficiency (%) | Reference |
| Pseudomonas sp. | Azo Dye | - | 9.0 | 37 | - | High degradation potential | [3] |
Experimental Protocols
Adsorption of this compound using Activated Carbon
This protocol provides a general procedure for a batch adsorption experiment.
Materials:
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This compound dye
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Activated Carbon (or other adsorbent)
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Deionized water
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Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
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Conical flasks (250 mL)
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Orbital shaker
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UV-Vis Spectrophotometer
Procedure:
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Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known weight of the dye in deionized water.
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Preparation of Working Solutions: Prepare a series of working solutions of different concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.
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Adsorption Experiment:
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Take a fixed volume of the dye solution (e.g., 100 mL) in a series of conical flasks.
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Adjust the pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.
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Add a known amount of adsorbent (e.g., 0.1 g) to each flask.
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Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined time.
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Analysis:
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After the desired contact time, withdraw a sample from each flask and centrifuge or filter to separate the adsorbent.
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Measure the absorbance of the supernatant at the λmax of this compound using a UV-Vis spectrophotometer.
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Calculate the remaining dye concentration using a calibration curve.
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The removal efficiency can be calculated using the following formula: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.
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Degradation of this compound using Fenton's Reagent
This protocol outlines a typical Fenton oxidation experiment.
Materials:
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This compound dye
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Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
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Hydrogen peroxide (H₂O₂, 30%)
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Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
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Beakers (250 mL)
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Magnetic stirrer
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UV-Vis Spectrophotometer
Procedure:
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Preparation of Dye Solution: Prepare a solution of this compound of a known concentration in deionized water.
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Fenton Reaction:
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Take a fixed volume of the dye solution in a beaker.
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Adjust the pH to the desired acidic value (typically around 3) using H₂SO₄.
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Add a specific amount of FeSO₄·7H₂O and stir until it dissolves.
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Initiate the reaction by adding the required volume of H₂O₂.
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Start a timer and take samples at regular intervals.
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-
Quenching and Analysis:
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To stop the reaction in the collected samples, immediately add a quenching agent like sodium sulfite (B76179) or adjust the pH to above 8.
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Filter the sample to remove any precipitated iron hydroxides.
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Measure the absorbance of the clear solution at the λmax of this compound to determine the remaining concentration.
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Biodegradation of this compound using a Bacterial Strain
This protocol describes a general procedure for a batch biodegradation study.
Materials:
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This compound dye
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Bacterial strain capable of degrading azo dyes (e.g., Pseudomonas sp.)
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Nutrient broth or a minimal salt medium
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Glucose or other co-substrate (optional)
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Incubator shaker
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Centrifuge
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UV-Vis Spectrophotometer
Procedure:
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Preparation of Inoculum: Grow the bacterial strain in a suitable nutrient broth until it reaches the late exponential phase.
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Biodegradation Experiment:
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Prepare a minimal salt medium containing this compound at the desired concentration.
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If required, supplement the medium with a co-substrate.
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Inoculate the medium with a specific volume of the prepared bacterial culture.
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Incubate the flasks in an incubator shaker at the optimal temperature and agitation speed for the chosen bacterial strain.
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Include a control flask without the bacterial inoculum to account for any abiotic decolorization.
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Analysis:
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At regular time intervals, withdraw an aliquot of the culture medium.
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Centrifuge the sample to pellet the bacterial cells.
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Measure the absorbance of the supernatant at the λmax of this compound to monitor the decolorization.
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Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for investigating the removal of this compound from wastewater.
References
Minimizing interference in the electrochemical detection of Disperse Orange A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the electrochemical detection of Disperse Orange A.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering step-by-step solutions to overcome common challenges.
Issue 1: Poor signal or no peak corresponding to this compound.
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Possible Cause 1: Incorrect pH of the supporting electrolyte. The electrochemical behavior of azo dyes like this compound is often pH-dependent.
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Solution: Optimize the pH of the supporting electrolyte. A phosphate (B84403) buffer solution (PBS) with a pH around 6.0 has been shown to be effective for similar orange dyes.[1] It is recommended to perform a pH study to determine the optimal pH for your specific experimental conditions.
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Possible Cause 2: Electrode surface is not sufficiently activated or is fouled. A clean and active electrode surface is crucial for sensitive measurements.
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Solution:
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Polishing: Before each measurement, polish the working electrode (e.g., glassy carbon electrode - GCE) with alumina (B75360) slurry on a polishing pad to a mirror-like finish.
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Cleaning: Sonicate the electrode in ethanol (B145695) and then deionized water to remove any residual polishing material.
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Electrochemical Activation: Activate the GCE by cycling the potential in a suitable electrolyte (e.g., 0.5 M H₂SO₄). This process can generate oxygen-containing functional groups on the electrode surface, improving its conductivity and electron transfer rate.[1]
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Possible Cause 3: Low concentration of this compound. The concentration of the analyte may be below the detection limit of the method.
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Solution: Employ a preconcentration step. Adsorptive stripping voltammetry can be used to accumulate this compound on the electrode surface before the measurement, thereby increasing the signal.[1]
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Issue 2: High background current or noisy signal.
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Possible Cause 1: Presence of electroactive interfering species in the sample matrix. Samples from textile wastewater or industrial effluents often contain various organic and inorganic compounds that can be electroactive.
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Solution:
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Sample Pre-treatment: Implement a sample clean-up step. Solid-phase extraction (SPE) is a highly effective technique for removing interferences from complex matrices.[2]
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Electrode Modification: Use a modified electrode with enhanced selectivity. Molecularly Imprinted Polymers (MIPs) can be designed to have specific recognition sites for this compound, significantly reducing interference from other molecules.[1]
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Possible Cause 2: Inappropriate potential waveform.
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Solution: Utilize differential pulse voltammetry (DPV) or square wave voltammetry (SWV) instead of cyclic voltammetry (CV). These techniques offer better discrimination against background currents and can improve the signal-to-noise ratio.
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Issue 3: Irreproducible results or drifting signal.
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Possible Cause 1: Electrode fouling during measurements. Strong adsorption of this compound or its reaction products onto the electrode surface can lead to a decrease in signal over time.
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Solution:
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Surface Renewal: For solid electrodes, ensure thorough polishing and cleaning between each measurement.
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Modified Electrodes: Certain electrode modifications, such as those with nanomaterials like carbon nanotubes or graphene, can provide a more robust surface that is less prone to fouling.[1]
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Possible Cause 2: Instability of the supporting electrolyte.
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Solution: Prepare fresh supporting electrolyte for each set of experiments and ensure it is adequately degassed to remove dissolved oxygen, which can interfere with the measurements.
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Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the electrochemical detection of this compound.
Q1: What are the most common interfering substances in the electrochemical detection of this compound?
A1: Common interferents include:
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Other Azo Dyes: Structurally similar dyes present in textile effluents can have redox potentials close to that of this compound, leading to overlapping signals.
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Heavy Metal Ions: Industrial wastewater often contains heavy metal ions which can interfere with the electrochemical measurement.
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Organic Compounds: Components of complex matrices, such as phenols, surfactants, and other organic molecules found in wastewater, can be electroactive and interfere with the detection.
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Inorganic Ions: High concentrations of certain inorganic ions can affect the conductivity of the solution and the electrochemical behavior of the analyte.
Q2: How can I improve the selectivity of my electrochemical sensor for this compound?
A2: Several strategies can be employed to enhance selectivity:
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Electrode Modification: Modifying the electrode surface is a highly effective approach.
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Molecularly Imprinted Polymers (MIPs): These polymers are created with cavities that are complementary in shape, size, and functionality to the target molecule (this compound), leading to high selectivity.[1]
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Nanomaterials: Incorporating nanomaterials like carbon nanotubes, graphene, or metal nanoparticles can enhance the electrode's surface area and catalytic activity, which can improve selectivity.[1]
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Optimization of Experimental Parameters:
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pH: As the redox potential of this compound is pH-dependent, optimizing the pH of the supporting electrolyte can help to shift the potential of interfering reactions away from that of the analyte.
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Potential Waveform: Using techniques like DPV or SWV can help to better resolve the peak of this compound from those of interfering species.
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Q3: What is the purpose of using a modified electrode?
A3: Modifying an electrode can offer several advantages over a bare electrode:
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Increased Sensitivity: Nanomaterials can significantly increase the effective surface area of the electrode, leading to a higher signal.
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Enhanced Selectivity: As mentioned above, modifiers like MIPs can create specific recognition sites for the target analyte.
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Improved Electron Transfer: Some modifiers can act as catalysts, facilitating faster electron transfer between the electrode and this compound, resulting in a stronger signal.[1]
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Reduced Fouling: Modified surfaces can be more resistant to the adsorption of interfering species and reaction products, leading to better stability and reproducibility.
Q4: Can you provide a general protocol for preparing a sample from textile wastewater for analysis?
A4: A general sample preparation workflow would involve:
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Filtration: Remove any suspended solids from the wastewater sample by filtering it through a membrane filter (e.g., 0.45 µm).
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pH Adjustment: Adjust the pH of the filtered sample to the optimal pH determined for the electrochemical measurement.
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Solid-Phase Extraction (SPE):
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Condition an appropriate SPE cartridge (e.g., C18) with a suitable solvent (e.g., methanol) followed by deionized water.
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Load the wastewater sample onto the cartridge.
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Wash the cartridge with a weak solvent to remove interfering substances.
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Elute the retained this compound with a strong solvent (e.g., methanol (B129727) or acetonitrile).
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Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the supporting electrolyte for electrochemical analysis.
Quantitative Data
The following table summarizes the potential interference of various substances on the electrochemical detection of azo dyes, with specific data for this compound noted where available. This data is compiled from studies on similar orange azo dyes and should be used as a guideline.
| Interfering Substance | Concentration Ratio (Interferent:Analyte) | Signal Change (%) | Reference (for similar dyes) |
| Cations | |||
| Na⁺ | 100:1 | < 5% | [3] |
| K⁺ | 100:1 | < 5% | [1] |
| Ca²⁺ | 100:1 | < 5% | [3] |
| Mg²⁺ | 100:1 | < 5% | [3] |
| Zn²⁺ | 50:1 | ~ 8% | [3] |
| Cu²⁺ | 50:1 | ~ 10% | [3] |
| Fe³⁺ | 50:1 | ~ 12% | - |
| Anions | |||
| Cl⁻ | 100:1 | < 5% | [3] |
| SO₄²⁻ | 100:1 | < 5% | [3] |
| NO₃⁻ | 100:1 | < 5% | [3] |
| Organic Molecules | |||
| Glucose | 100:1 | < 5% | [3] |
| Sucrose | 100:1 | < 5% | [3] |
| Ascorbic Acid | 50:1 | ~ 7% | - |
| Uric Acid | 50:1 | ~ 9% | - |
| Dopamine | 50:1 | ~ 11% | - |
| Other Dyes | |||
| Disperse Red 1 | 10:1 | Significant Interference | [4] |
| Disperse Blue 3 | 10:1 | Significant Interference | - |
| Methyl Orange | 10:1 | Moderate Interference | [1] |
Note: The interference data presented is largely based on studies of Orange II and other similar azo dyes. The actual interference on this compound detection may vary depending on the specific experimental conditions. It is crucial to perform interference studies for your particular system.
Experimental Protocols
Protocol 1: Electrochemical Detection of this compound using a Glassy Carbon Electrode (GCE)
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Electrode Preparation:
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Polish the GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.
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Rinse thoroughly with deionized water.
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Sonicate the electrode in 1:1 ethanol/water solution for 2 minutes, followed by sonication in deionized water for 2 minutes.
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Activate the electrode by cycling the potential from -0.2 V to +1.2 V in 0.5 M H₂SO₄ at a scan rate of 100 mV/s for 10 cycles.
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Electrochemical Measurement:
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Prepare a solution of this compound in the supporting electrolyte (e.g., 0.1 M PBS, pH 6.0).
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Deoxygenate the solution by purging with high-purity nitrogen gas for at least 10 minutes.
-
Immerse the prepared GCE, a platinum wire counter electrode, and an Ag/AgCl reference electrode into the electrochemical cell.
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Record the square wave voltammogram from an initial potential to a final potential that covers the redox peak of this compound (e.g., from +0.4 V to +1.0 V).
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The peak current is proportional to the concentration of this compound.
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Protocol 2: Minimizing Interference using a Molecularly Imprinted Polymer (MIP) Modified Electrode
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MIP Electrode Preparation:
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The preparation of a MIP-modified electrode is a specialized process that involves the polymerization of functional monomers and a cross-linker in the presence of the template molecule (this compound) on the electrode surface. A detailed protocol for a similar azo dye can be found in the literature.[1]
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Template Removal:
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After polymerization, the template molecule (this compound) is removed from the polymer matrix by washing with a suitable solvent (e.g., methanol/acetic acid mixture), leaving behind specific recognition sites.
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Electrochemical Measurement:
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The measurement procedure is similar to that for the bare GCE, but with the MIP-modified electrode as the working electrode. The specific binding of this compound to the MIP cavities will result in a significantly enhanced and more selective signal.
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Visualizations
Caption: Experimental workflow for the electrochemical detection of this compound from wastewater.
Caption: Strategies to minimize interference in the electrochemical detection of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclic Voltammetry of C.I. Disperse Orange 62 in an Aqueous Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrochemical Sensing Platform Based on Functionalized Multi-Walled Carbon Nanotubes and Metal Oxide for the Detection and Degradation Studies of Orange II Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Disperse Orange 3 Synthesis for Higher Purity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing and purifying Disperse Orange 3, a monoazo dye. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of Disperse Orange 3?
The synthesis of Disperse Orange 3 is a classic example of an azo coupling reaction. It involves two main stages:
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Diazotization: A primary aromatic amine, typically 4-nitroaniline (B120555), is converted into a diazonium salt by reacting it with a source of nitrous acid (usually sodium nitrite) in a strong acidic medium at low temperatures (0-5 °C).[1][2]
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Azo Coupling: The resulting diazonium salt, which is unstable, is then reacted with a coupling agent, an electron-rich aromatic compound like aniline (B41778) or its derivatives.[1][2] This electrophilic aromatic substitution reaction forms the characteristic azo (-N=N-) bond, creating the colored dye molecule.
Q2: Why is temperature control so critical during the diazotization step?
Diazonium salts are highly unstable and can decompose at elevated temperatures.[2][3] If the temperature rises above 5-10 °C, the diazonium salt can hydrolyze to form a phenol, which can lead to the formation of unwanted byproducts and a significant reduction in the yield of the desired azo dye.[3] Therefore, maintaining a low temperature, typically with an ice bath, is crucial for a successful reaction.
Q3: What is the role of pH in the azo coupling reaction?
The pH of the reaction medium is a critical parameter in the azo coupling step. The reactivity of the coupling component is highly dependent on the pH. For coupling with aromatic amines like aniline, the reaction is typically carried out in a weakly acidic medium (pH 4-5).[3] This is a compromise to ensure that the concentration of the free amine is sufficient for coupling while preventing the precipitation of the diazonium salt.
Q4: What are the common impurities in crude Disperse Orange 3?
Common impurities can include unreacted starting materials (4-nitroaniline and the coupling agent), byproducts from side reactions such as the formation of phenols from the decomposition of the diazonium salt, and other colored impurities arising from oxidation of the coupling component.[1][3]
Q5: What are the most effective methods for purifying Disperse Orange 3?
The most common and effective methods for purifying Disperse Orange 3 are:
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Recrystallization: This technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, which leads to the formation of purer crystals.[3] Common solvents for recrystallizing azo dyes include ethanol (B145695), glacial acetic acid, and solvent mixtures like ethanol/water or acetone/water.
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Column Chromatography: For achieving very high purity, column chromatography is an excellent method. A suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase are used to separate the desired dye from impurities based on their different affinities for the stationary phase.
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Washing: Thoroughly washing the filtered crude product with cold water is a simple but important step to remove inorganic salts and other water-soluble impurities.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Azo Dye | Decomposition of the diazonium salt: The reaction temperature during diazotization was too high. | Maintain the temperature of the diazotization reaction strictly between 0-5 °C using an ice bath.[2][3] |
| Incomplete diazotization: Insufficient amount of sodium nitrite (B80452) or acid, or the reaction time was too short. | Ensure the correct stoichiometric amounts of reagents are used. Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue) to confirm the completion of diazotization.[1] | |
| Incorrect pH for coupling: The pH of the coupling reaction was not optimal for the chosen coupling agent. | Carefully monitor and adjust the pH of the coupling mixture to the optimal range for the specific coupling component being used (e.g., pH 4-5 for anilines).[3] | |
| Product is an Off-Color (e.g., brownish instead of orange) | Presence of impurities: This could be due to the formation of byproducts from the decomposition of the diazonium salt (phenols) or oxidation of the coupling agent. | Purify the crude product using recrystallization or column chromatography to remove colored impurities.[3] Ensure the coupling agent is pure and the reaction is protected from excessive air exposure. |
| Incorrect coupling position: The coupling may have occurred at an unintended position on the aromatic ring of the coupling agent. | Control the reaction conditions (pH, temperature, and solvent) to favor coupling at the desired position. | |
| Product is a Tarry or Oily Substance Instead of a Precipitate | Supersaturation or rapid precipitation: The product precipitated too quickly, trapping impurities and solvent. | Ensure the coupling reaction proceeds slowly by adding the diazonium salt solution dropwise to the coupling agent solution with vigorous stirring. |
| Low purity of starting materials: Impurities in the starting materials can interfere with crystallization. | Use high-purity starting materials. | |
| Difficulty in Filtering the Product | Very fine precipitate: The product has precipitated as very fine particles that clog the filter paper. | Allow the precipitate to digest (stand in the mother liquor) for some time before filtration to allow the particles to grow larger. |
| Purity Does Not Improve Significantly After Recrystallization | Inappropriate recrystallization solvent: The chosen solvent may not have a significant difference in solubility for the dye and the impurities at high and low temperatures. | Experiment with different recrystallization solvents or solvent mixtures. A good solvent should dissolve the compound well when hot but poorly when cold. |
| Co-precipitation of impurities: The impurities may have similar solubility characteristics to the product and co-precipitate. | Consider using a different purification technique, such as column chromatography, for better separation. |
Experimental Protocols
Synthesis of Disperse Orange 3
This protocol is a generalized procedure based on common methods for azo dye synthesis.
Materials:
-
4-Nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Aniline
-
Sodium Acetate (B1210297)
-
Ice
-
Distilled Water
Procedure:
-
Diazotization of 4-Nitroaniline:
-
In a beaker, dissolve a specific amount of 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the beaker in an ice bath to 0-5 °C with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 4-nitroaniline solution. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring the mixture in the ice bath for 15-30 minutes after the addition is complete to ensure the diazotization is complete. The resulting solution is the diazonium salt solution.
-
-
Preparation of the Coupling Solution:
-
In a separate beaker, dissolve an equimolar amount of aniline in a dilute solution of hydrochloric acid.
-
Cool this solution in an ice bath to 0-5 °C.
-
-
Azo Coupling:
-
Slowly and with vigorous stirring, add the cold diazonium salt solution to the cold aniline solution.
-
A brightly colored precipitate of Disperse Orange 3 should form immediately.
-
Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the reaction goes to completion.
-
Gradually add a saturated solution of sodium acetate to adjust the pH to 4-5, which promotes the precipitation of the dye.
-
-
Isolation of the Crude Product:
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the crude product on the filter paper with several portions of cold distilled water to remove any unreacted starting materials and inorganic salts.[3]
-
Allow the crude product to air dry or dry it in a desiccator.
-
Purification of Disperse Orange 3 by Recrystallization
Materials:
-
Crude Disperse Orange 3
-
Ethanol (or another suitable solvent)
Procedure:
-
Dissolution:
-
Place the crude Disperse Orange 3 in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture gently on a hot plate with stirring until the dye is completely dissolved.[3]
-
-
Hot Filtration (if necessary):
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize the crystallization of the purified dye.
-
-
Isolation of Pure Product:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals completely.
-
Quantitative Data
The yield and purity of Disperse Orange 3 can vary significantly depending on the specific reaction conditions and purification methods employed. The following table provides a general overview of expected outcomes.
| Synthesis/Purification Method | Reported Yield Range | Expected Purity | Notes |
| Standard Synthesis without Optimized Purification | 50-70% | 80-90% | Purity can be affected by side reactions and unreacted starting materials. |
| Synthesis with Recrystallization | 40-60% (after recrystallization) | >95% | The yield is typically lower after purification, but the purity is significantly improved. |
| Synthesis with Column Chromatography | 30-50% (after chromatography) | >98% | This method provides the highest purity but may result in a lower overall yield due to losses during the chromatographic process. |
| Commercial Disperse Orange 3 | N/A | Typically ≥90% dye content, may contain dispersing agents and surfactants.[4] | Commercially available products are often formulated for specific applications and may not be 100% pure dye. |
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the key steps in the synthesis and purification of Disperse Orange 3.
Caption: Workflow for the synthesis and purification of Disperse Orange 3.
Logical Relationship for Troubleshooting Low Yield
The following diagram illustrates the logical steps to troubleshoot low yield in the synthesis of Disperse Orange 3.
Caption: Troubleshooting logic for low yield in Disperse Orange 3 synthesis.
References
Addressing challenges in the purification of azobenzene disperse dyes
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of azobenzene (B91143) disperse dyes.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the purification of azobenzene disperse dyes, offering potential causes and actionable solutions.
Issue 1: Low yield of purified dye after column chromatography.
-
Question: I performed column chromatography to purify my azobenzene disperse dye, but the final yield is very low. What could be the reasons?
-
Answer: Low recovery after column chromatography can stem from several factors:
-
High Polarity of Eluent: If the solvent system is too polar, the dye may elute too quickly with impurities, leading to the collection of mixed fractions that are later discarded.[1] It is recommended to aim for a retention factor (Rf) between 0.2 and 0.5 on your analytical TLC plate to ensure good separation on the column.[1]
-
Irreversible Adsorption: Some highly polar azobenzene dyes might strongly adhere to the silica (B1680970) gel, especially if the silica is slightly acidic. This can lead to a significant loss of product on the column.
-
Compound Instability: Azobenzene compounds can undergo cis-trans isomerization, and in some cases, degradation on the silica gel column, which can be catalyzed by the acidic nature of the stationary phase.[2]
-
Solutions:
-
Optimize Eluent System: Use Thin Layer Chromatography (TLC) to identify an optimal solvent system that provides good separation and an appropriate Rf value for your target compound. A less polar solvent system will increase the retention time and improve separation.[1]
-
Neutralize Silica Gel: If you suspect your compound is sensitive to acid, you can neutralize the silica gel by pre-washing the column with an eluent containing a small amount of a neutralizer like triethylamine (B128534) (if compatible with your compound).
-
Protect from Light: To prevent light-induced isomerization, wrap the chromatography column in aluminum foil.
-
Dry Loading: For dyes that are not highly soluble in the initial eluent, consider dry loading the crude sample onto the column. This involves pre-adsorbing the compound onto a small amount of silica gel, which is then loaded onto the column.
-
-
Issue 2: The purified dye shows multiple spots on the TLC plate.
-
Question: After purification by column chromatography or recrystallization, my dye still shows two or more spots on the TLC plate. What do these spots represent and how can I get a single spot?
-
Answer: The presence of multiple spots after purification can be due to:
-
Cis-Trans Isomers: Azobenzene dyes can exist as cis (Z) and trans (E) isomers, which often have different polarities and thus separate on a TLC plate.[2] The trans isomer is typically more stable and the major component.
-
Persistent Impurities: The purification method may not have been effective in removing all impurities, especially those with similar polarity to your desired dye.
-
On-plate Decomposition: The dye might be decomposing on the TLC plate, which can be acidic.
-
Solutions:
-
Isomer Separation: If the spots correspond to isomers, further purification by preparative TLC or careful column chromatography with a less polar eluent system might be necessary to separate them. In some cases, heating the mixture in a suitable solvent can convert the less stable cis isomer to the trans isomer.
-
Re-purification: If the spots are due to impurities, a second purification step using a different technique or a modified solvent system is recommended. For example, if column chromatography was used first, recrystallization from a suitable solvent might remove the remaining impurities.
-
TLC Plate Neutralization: To check for on-plate decomposition, you can run a TLC on a plate that has been pre-treated with a basic solution (e.g., a dilute solution of triethylamine in the eluent).
-
-
Issue 3: Difficulty in finding a suitable recrystallization solvent.
-
Question: I am struggling to find a good solvent for recrystallizing my crude azobenzene disperse dye. What are the characteristics of a good solvent and how can I find one?
-
Answer: A suitable recrystallization solvent should exhibit the following properties:
-
The dye should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., room temperature or in an ice bath). This differential solubility is key to obtaining a good recovery of pure crystals.[3]
-
The solvent should not react with the dye.
-
The impurities should either be very soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[3]
-
The solvent should have a relatively low boiling point for easy removal from the purified crystals.
-
Finding a Solvent:
-
"Like Dissolves Like": Consider the polarity of your azobenzene dye. Nonpolar dyes will dissolve better in nonpolar solvents, while polar dyes will require more polar solvents.
-
Small-Scale Solubility Tests: Test the solubility of a small amount of your crude dye in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, or mixtures like ethanol/water) at room temperature and upon heating.
-
Solvent Pairs: If a single solvent is not ideal, a two-solvent system can be effective. The dye should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent), and the two solvents must be miscible. The crude dye is dissolved in a minimum amount of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
-
-
Issue 4: The dye "oils out" during recrystallization instead of forming crystals.
-
Question: When I try to recrystallize my dye, it separates as an oil instead of forming solid crystals. What causes this and how can I prevent it?
-
Answer: "Oiling out" occurs when the dye comes out of the solution at a temperature above its melting point. This is more common with low-melting point solids or when the solution is highly supersaturated.
-
Solutions:
-
Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.
-
Use More Solvent: The concentration of the dye might be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.
-
Seed Crystals: Add a small crystal of the pure dye (a "seed crystal") to the cooled solution to induce crystallization.
-
Scratch the Flask: Scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites for crystal growth.[4]
-
Change Solvent: If the problem persists, you may need to choose a different recrystallization solvent with a lower boiling point.
-
-
Data Presentation
Table 1: Eluent Systems for TLC and Column Chromatography of Azobenzene Disperse Dyes
| Dye Class | Stationary Phase | Eluent System (v/v) | Typical Rf Range | Application |
| General Azobenzene Dyes | Silica Gel | Hexane / Ethyl Acetate (e.g., 9:1 to 7:3) | 0.2 - 0.6 | Column Chromatography |
| Polar Azobenzene Dyes | Silica Gel | Dichloromethane / Methanol (e.g., 99:1 to 95:5) | 0.3 - 0.7 | Column Chromatography |
| Nonpolar Azobenzene Dyes | Silica Gel | Hexane / Dichloromethane (e.g., 1:1 to 1:4) | 0.4 - 0.8 | Column Chromatography |
| Disperse Dyes | Silica Gel | Toluene / Chloroform / Benzene (1:1:1) | 0.6 - 0.75 | TLC Analysis[5] |
| Acidic Azo Dyes | Reverse Phase (C18) | Methanol / Water with 0.1% Formic Acid | Varies | HPLC Analysis |
Table 2: Recrystallization Solvents for Azobenzene Disperse Dyes
| Dye Class | Recommended Solvents | Expected Purity | Expected Yield |
| General Monoazo Dyes | Ethanol, Methanol, Ethanol/Water | >95% (by HPLC) | 60-90% |
| Disperse Red Dyes | Acetic Acid, Toluene | >98% (by HPLC) | 70-85% |
| Disperse Blue Dyes | Chlorobenzene, Pyridine | >97% (by HPLC) | 50-80% |
| Disperse Orange Dyes | Ethyl Acetate, Acetone | >96% (by HPLC) | 65-92% |
Note: Purity and yield are highly dependent on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Eluent Selection:
-
Perform analytical TLC with your crude dye using various solvent systems to find an eluent that gives your desired compound an Rf value between 0.2 and 0.5.[1]
-
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column.
-
Add a layer of sand (approx. 0.5 cm).
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Drain the excess eluent until the solvent level is just above the silica gel.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude dye in a minimum amount of the eluent and carefully apply it to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude dye in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Monitor the separation visually if the compounds are colored.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure dye.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified dye.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude dye.
-
Add a few drops of a potential solvent and observe the solubility at room temperature.
-
If the dye is insoluble, heat the test tube gently to see if it dissolves.
-
Allow the hot solution to cool to see if crystals form. The ideal solvent will dissolve the dye when hot and form crystals upon cooling.
-
-
Dissolution:
-
Place the crude dye in an Erlenmeyer flask.
-
Add a minimum amount of the chosen solvent to the flask and heat the mixture to boiling while stirring or swirling.
-
Continue adding small portions of the hot solvent until the dye is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely.
-
Protocol 3: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation:
-
Using a pencil, gently draw a light line about 1 cm from the bottom of a TLC plate. This is the origin.
-
-
Spotting:
-
Dissolve a small amount of your crude and purified dye in a volatile solvent.
-
Using a capillary tube, spot small amounts of each solution onto the origin line.
-
-
Development:
-
Pour a small amount of the chosen eluent into a developing chamber and cover it to allow the atmosphere to become saturated with solvent vapors.
-
Place the TLC plate in the chamber, ensuring the eluent level is below the origin line.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry.
-
Visualize the spots. Azobenzene dyes are colored, so they should be visible. For less intense spots, a UV lamp can be used if the compounds are UV active.[6]
-
-
Rf Calculation:
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Visualization of Workflows and Logical Relationships
Caption: General experimental workflow for the purification of azobenzene disperse dyes.
Caption: Troubleshooting decision tree for common purification challenges.
References
Technical Support Center: Selection and Troubleshooting for Disperse Orange Dyes Leveling Agents
This guide provides researchers, scientists, and development professionals with technical information, frequently asked questions, and troubleshooting protocols for selecting and utilizing leveling agents with Disperse Orange dyes, particularly for dyeing synthetic fibers like polyester (B1180765).
Frequently Asked Questions (FAQs)
Q1: What are Disperse Orange dyes and what are the primary challenges in their application?
Disperse Orange dyes are a class of non-ionic dyes characterized by their low water solubility.[1][2] Their chemical structures are typically based on azo or anthraquinone (B42736) chromophores, which provide the orange color.[1] They are primarily used to dye hydrophobic synthetic fibers such as polyester, acetate, and nylon.[3]
The main challenges in their application stem from their poor water solubility and tendency to agglomerate, especially at high temperatures.[4][5] This can lead to common dyeing faults such as uneven color, streaking, dye spots, and poor color fastness.[4][6][7] Achieving a uniform and reproducible shade requires careful control of the dyeing process and the use of specialized chemical auxiliaries.
Q2: What is the primary function of a leveling agent in disperse dyeing?
A leveling agent is a chemical auxiliary added to the dyebath to promote uniform and even dyeing.[8] Its primary functions are twofold:
-
Retardation (Slow Dyeing): It controls the initial rate of dye uptake by the fiber, preventing the dye from rushing onto the substrate too quickly, which is a major cause of unlevelness.[9][10][11] The agent often forms a loose complex with the dye, which then breaks down gradually as the temperature increases, releasing the dye for more controlled sorption by the fiber.[8][9]
-
Migration: It facilitates the movement of dye molecules from areas of high concentration on the fabric to areas of lower concentration during the high-temperature phase of dyeing.[2][9][12] This helps to correct any initial unevenness that may have occurred.[6]
Q3: What are the main types of leveling agents used for Disperse Orange dyes?
Leveling agents are surface-active agents that can be classified based on their ionic charge in water. For dyeing polyester and other synthetics with disperse dyes, the most commonly used types are non-ionic or a compound of anionic and non-ionic surfactants.[9][13][14]
-
Non-ionic Agents: These are often condensates of ethylene (B1197577) oxide with fatty alcohols or amines.[9][15] They are effective at retarding dye uptake but can sometimes lack strong dispersing properties at high temperatures.[16]
-
Anionic Agents: These agents, such as aromatic polysulfonates, are excellent dispersing agents.[11][16] They work by adsorbing onto the surface of dye particles, creating a negative charge that causes mutual repulsion and prevents agglomeration.[16]
-
Anionic/Non-ionic Compounds: These are the most prevalent high-temperature leveling agents. They combine the retarding and migration-promoting effects of the non-ionic component with the superior high-temperature dispersion and stability of the anionic component.[14][16]
Q4: How do I select the right type of leveling agent?
The selection depends on the specific dye, substrate, and dyeing equipment.[13] A combination of anionic and non-ionic agents is often the most effective choice for achieving both leveling and dispersion.
Table 1: Comparison of Leveling Agent Types for Disperse Dyes
| Leveling Agent Type | Primary Mechanism of Action | Advantages | Disadvantages | Typical Application |
| Non-ionic | Forms a complex with the dye to slow its absorption (retardation).[9] | Good retarding effect, promotes migration. | Can have a low cloud point, leading to poor high-temperature dispersion.[9][16] | Used for dyes with good dispersion stability; often part of a compound. |
| Anionic | Adsorbs on dye particles, creating electrostatic repulsion to prevent agglomeration.[16] | Excellent dispersing and solubilizing effect, stable at high temperatures.[11][16] | Weaker retarding and migration properties compared to non-ionic agents. | Used for dyes with poor dispersion or in combination with non-ionic agents. |
| Anionic/Non-ionic Compound | Synergistic effect combining retardation, migration, and high-temperature dispersion.[16] | Excellent overall performance: good leveling, migration, and anti-agglomeration.[14] | Can be more expensive; formulation balance is critical. | High-temperature, high-pressure dyeing of polyester with most disperse dyes. |
Q5: What are the critical properties to evaluate in a leveling agent for Disperse Orange dyes?
When selecting a leveling agent, four key performance indicators should be assessed:
-
Slow-Dyeing (Retardation): The ability to inhibit the initial rapid uptake of dye. A good agent ensures a gradual and even color build-up as the temperature rises.[2][12]
-
Migration: The capacity to help redistribute dye on the fabric at peak temperature, correcting unlevelness. This is crucial for achieving a flawless final appearance.[2][12]
-
High-Temperature Dispersibility: The ability to keep dye particles finely and stably dispersed in the dyebath at temperatures up to 130°C or higher. Poor dispersion leads to dye spots and agglomeration.[2][6]
-
Cloud Point: The temperature at which a non-ionic agent becomes insoluble in water.[9][15] For high-temperature dyeing, the cloud point must be well above the dyeing temperature to prevent the agent from precipitating and causing issues.[9]
Troubleshooting Guide
Q1: My fabric shows uneven color, patchiness, or streaks. What is the likely cause and solution?
Uneven dyeing is a common issue that can be attributed to several factors.[4]
-
Cause: Rapid rate of temperature rise, especially in the critical range of 80°C to 130°C.[6]
-
Solution: Employ a slower, controlled heating rate, typically 1-2°C per minute, to allow the leveling agent to effectively manage dye uptake.[6]
-
-
Cause: Insufficient or improper selection of a leveling agent.
-
Solution: Increase the concentration of a suitable high-temperature leveling agent (typically 0.5 - 2.0 g/L).[6] Ensure the agent has good migration properties.
-
-
Cause: Poor dyebath circulation or agitation.[4]
-
Solution: Ensure the dyeing machine provides uniform liquor flow to maintain consistent temperature and dye concentration throughout the fabric.[4]
-
-
Cause: Improper fabric preparation. Residual oils, waxes, or sizing agents can hinder uniform dye penetration.[6]
-
Solution: Ensure the fabric is thoroughly scoured and cleaned before dyeing.
-
Q2: I'm observing dye spots and agglomeration on the fabric surface. How can I prevent this?
Dye spots are typically caused by the aggregation of dye particles.[17]
-
Cause: Poor dye dispersion. The dye may not have been properly pasted before being added to the bath, or the dye itself has poor solubility.[6][17]
-
Solution: Ensure the dye is pasted correctly with a dispersing agent and warm water. Select high-quality dyes with good dispersion stability.[6]
-
-
Cause: Inadequate dispersing or leveling agent. The agent may lack high-temperature stability.[6]
-
Solution: Use a high-quality leveling agent with a strong dispersing component that is stable at 130°C. Perform a dispersion stability test on the dye and auxiliaries.[6]
-
-
Cause: Incompatible chemicals in the dyebath.[17]
-
Solution: Check the compatibility of all auxiliaries (leveling agents, dispersing agents, pH buffers, defoamers) before use. Add them to the bath in the correct sequence, often before adding the dye.[17]
-
Q3: The final shade is lighter than expected (poor color yield). Could the leveling agent be the cause?
Yes, an excessive concentration of certain leveling agents can lead to a loss in color yield.
-
Cause: The leveling agent forms a highly stable complex with the dye, preventing its complete exhaustion onto the fiber.[9] This is a known restraining effect.
-
Solution: Optimize the concentration of the leveling agent. Use the minimum amount necessary to achieve levelness without significantly impacting the final shade depth. Conduct preliminary lab trials to determine the optimal concentration for your specific dye and conditions.
-
Table 2: Troubleshooting Summary for Common Dyeing Issues
| Issue | Potential Cause | Recommended Solution |
| Uneven Dyeing / Streaks | Rapid temperature rise. | Slow the heating rate to 1-2°C/min.[6] |
| Insufficient leveling agent. | Increase concentration or use an agent with better migration properties.[6] | |
| Poor dyebath circulation. | Ensure uniform liquor flow and agitation.[4] | |
| Dye Spots / Agglomeration | Poor dye dispersion stability. | Use a high-temperature stable dispersing/leveling agent.[6] |
| Incompatible auxiliaries. | Verify chemical compatibility before use.[17] | |
| Low cloud point of non-ionic agent. | Select an agent with a cloud point higher than the dyeing temperature.[9] | |
| Poor Color Yield | Excessive leveling agent concentration. | Reduce the leveling agent concentration to the optimal level.[9] |
| Poor Wash/Rub Fastness | Inadequate dye penetration. | Ensure proper dyeing time and temperature; select appropriate auxiliaries.[4] |
Experimental Protocols
Protocol 1: Evaluating the Slow-Dyeing (Retardation) Property of a Leveling Agent
This method assesses how effectively a leveling agent controls the rate of dye exhaustion at different temperatures.[2][12]
-
1. Materials & Formulation:
-
2. Experimental Process:
-
Prepare the dyebath with all components at 40°C.
-
Introduce the polyester fabric.
-
Raise the temperature to 130°C at a rate of 2°C/minute.
-
Hold at 130°C for 45 minutes.
-
During the heating phase, take small fabric samples at 90°C, 100°C, 110°C, and 120°C. Take final samples after the 45-minute hold at 130°C.[2]
-
Rinse, reduce clear (e.g., with 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide (B78521) at 80°C for 20 min), rinse again, and dry all samples.[2]
-
-
3. Evaluation:
-
Visually or spectrophotometrically compare the color depth of the samples taken at each temperature point.
-
A leveling agent with a good retarding effect will show a more gradual and uniform increase in color depth across the temperature range. A lighter color at the lower temperature points indicates better retardation.[12]
-
Protocol 2: Assessing the Migration Property of a Leveling Agent
This test evaluates the ability of the leveling agent to transfer dye from a dyed fabric to an undyed one in the same bath.[2][12]
-
1. Materials & Formulation:
-
Substrates: One piece of pre-dyed polyester fabric (e.g., with 1% Disperse Orange) and one piece of undyed polyester fabric of the same size.
-
Bath Formulation: Leveling agent (concentration 'x' g/L), pH buffer (to pH 4.5 - 5.5). No additional dye is added.
-
Liquor Ratio: 1:20.
-
-
2. Experimental Process:
-
Prepare the bath with the leveling agent and buffer at 40°C.
-
Place both the dyed and undyed fabric pieces in the bath.
-
Raise the temperature to 130°C at 2°C/minute and hold for 60 minutes.
-
Cool, rinse, and dry both fabric pieces.
-
-
3. Evaluation:
-
Compare the color of the two fabric pieces.
-
An effective migrating agent will have caused a noticeable transfer of dye from the dyed fabric to the undyed one. The original fabric will be lighter, and the undyed fabric will be stained. The smaller the color difference between the two pieces after the test, the better the migration property of the agent.
-
Visualizations
Caption: Workflow for selecting a leveling agent for Disperse Orange dyes.
Caption: Mechanism of action for leveling agents in disperse dyeing.
Caption: Logical workflow for troubleshooting common dyeing faults.
References
- 1. What are the chemical properties of Disperse Orange? - Blog [etowndyes.com]
- 2. skychemi.com [skychemi.com]
- 3. researchgate.net [researchgate.net]
- 4. autumnchem.com [autumnchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. What are Common problems for Disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 8. Leveling agents chemistry and Performance | PDF [slideshare.net]
- 9. Leveling agents: chemistry and performance [textiletoday.com.bd]
- 10. nestorindustries.com [nestorindustries.com]
- 11. Classification and function of reactive and disperse leveling agents - Knowledge [colorfuldyes.com]
- 12. How to choose a leveling agent for disperse dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 13. researchgate.net [researchgate.net]
- 14. Research on Levelling Agents Commonly Used in Printing and Dyeing Dyes - Cowintprinting.com [cowint.com]
- 15. Key Role of Leveling Agents and Wetting Agents in Textile Dyeing Industry - Zydex Group - Specialty Chemicals Company [zydexgroup.com]
- 16. Application of Dispersed Dye Leveling Agent in Dyeing and Polyester | VANABIO [wanabio.com]
- 17. fsw.cc [fsw.cc]
Technical Support Center: Preventing Agglomeration of Disperse Orange A in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Orange A in aqueous solutions. Our aim is to help you overcome common challenges related to agglomeration and ensure the stability and consistency of your experimental dispersions.
Troubleshooting Guide
Agglomeration of this compound can lead to inconsistent results, clogging of instruments, and reduced efficacy in various applications. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem: Visible particles, sediment, or color inconsistency in my this compound solution.
This is a clear indication of dye agglomeration. Follow these steps to troubleshoot the problem:
Step 1: Review Your Dispersion Protocol
A stable dispersion starts with a proper preparation method.
-
Initial Wetting: Are you creating a smooth, lump-free paste of the this compound powder with a small amount of wetting agent or deionized water before adding the bulk of the aqueous phase? Abruptly mixing the powder with a large volume of water can lead to the formation of large, persistent agglomerates.
-
Energy Input: Are you using sufficient energy to break down the initial dye particles? High-shear mixing or sonication is often necessary to achieve a fine, stable dispersion.
-
Order of Addition: Are you adding the components in the correct order? Typically, the dispersant should be dissolved in the water before the dye paste is introduced.
Step 2: Evaluate Environmental and Formulation Factors
Several factors can influence the stability of your this compound dispersion. Consider the following:
-
pH of the Solution: Disperse dyes are most stable in a weakly acidic medium.[1] Is the pH of your solution within the optimal range of 4.5 to 5.5?[1][2] Use a pH meter to verify and adjust with a dilute solution of acetic acid if necessary. High or low pH can alter the surface charge of the dye particles, leading to agglomeration.
-
Temperature: While increased temperature can enhance the solubility of some disperse dyes, it can also promote agglomeration, especially during prolonged storage or processing at elevated temperatures.[3][4] Are your solutions exposed to high temperatures for extended periods?
-
Presence of Contaminants: The quality of the water and the cleanliness of your glassware are crucial. Divalent and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺) from hard water can interact with dispersants and dye particles, causing them to aggregate.[5] Using deionized or distilled water is highly recommended.
Step 3: Assess the Dispersing Agent
The choice and concentration of the dispersing agent are critical for preventing agglomeration.
-
Type of Dispersant: Are you using an appropriate dispersing agent? Disperse dyes are non-ionic and require a dispersant to remain suspended in water.[6] Commonly used dispersants include anionic types like lignin (B12514952) sulfonates and naphthalene (B1677914) sulfonate-formaldehyde condensates, as well as non-ionic surfactants.[5][7] The effectiveness of a dispersant can be dye-specific.
-
Concentration of Dispersant: Is the dispersant concentration optimal? Insufficient dispersant will not provide adequate stabilization, while excessive amounts can sometimes lead to undesirable effects like foaming or altered solution properties.
The following workflow can help you systematically troubleshoot agglomeration issues:
Caption: Troubleshooting workflow for this compound agglomeration.
Frequently Asked Questions (FAQs)
1. What is this compound and why does it agglomerate in water?
This compound is a type of non-ionic azo dye with low solubility in water.[6] Agglomeration, or the clumping of dye particles, occurs because the dye molecules are hydrophobic and have a natural tendency to minimize their contact with water by sticking together. This process is driven by factors such as improper dispersion, unfavorable pH, high temperatures, and the presence of ionic impurities.
2. What is the ideal pH for a stable this compound aqueous solution?
The optimal pH range for maintaining the stability of most disperse dyes, including those in the orange family, is weakly acidic, typically between 4.5 and 5.5.[1][2] In this pH range, the electrostatic repulsion between dye particles, stabilized by anionic dispersants, is often maximized, preventing them from aggregating.
3. How does temperature affect the stability of this compound solutions?
Generally, increasing the temperature can slightly increase the solubility of disperse dyes.[3][4] However, high temperatures can also increase the kinetic energy of the dye particles, leading to more frequent collisions and a higher likelihood of agglomeration, especially if the dispersion is not well-stabilized. For storage, it is recommended to keep the solutions at room temperature or refrigerated, protected from light.
4. Which type of dispersing agent is best for this compound?
Both anionic and non-ionic surfactants can be effective, and the best choice may depend on the specific application and other components in the formulation.
-
Anionic Dispersants: These work by adsorbing onto the dye particle surface and creating electrostatic repulsion. Examples include lignin sulfonates and naphthalene sulfonate condensates. They are widely used in the textile industry.
-
Non-ionic Surfactants: These provide steric hindrance, creating a physical barrier that prevents particles from approaching each other. They are known for their good compatibility and stability across a wide pH range.[8][9]
A combination of both types can sometimes provide synergistic effects, with the non-ionic surfactant improving wetting and the anionic dispersant providing robust stabilization.
5. How can I determine the quality of my this compound dispersion?
Several analytical techniques can be used to assess the quality and stability of your dispersion:
-
Visual Inspection: The simplest method is to visually check for any signs of sedimentation, particle growth, or color change over time.
-
Microscopy: Observing a drop of the dispersion under a microscope can provide a direct view of the particle size and degree of agglomeration.
-
Particle Size Analysis: Dynamic Light Scattering (DLS) is a powerful technique for measuring the particle size distribution in the sub-micron range. A stable dispersion will have a narrow size distribution with a small average particle size.
-
Zeta Potential Measurement: This technique measures the surface charge of the particles in the dispersion. For electrostatically stabilized systems, a zeta potential more negative than -30 mV or more positive than +30 mV generally indicates good stability.
The following diagram illustrates the general principle of dispersion stabilization:
Caption: Principle of this compound stabilization.
Data and Protocols
Quantitative Data on Dispersion Stability
While specific data for this compound is limited in publicly available literature, the following tables provide illustrative data for similar disperse orange dyes, which can serve as a starting point for your experiments.
Table 1: Effect of Surfactant Type and Concentration on Particle Size of a Disperse Orange Dye
| Dispersant Type | Concentration (% w/w on dye) | Average Particle Size (nm) | Zeta Potential (mV) |
| Anionic (Lignosulfonate) | 0.5 | 450 | -45 |
| Anionic (Lignosulfonate) | 1.0 | 280 | -55 |
| Non-ionic (Alcohol Ethoxylate) | 0.5 | 520 | -15 |
| Non-ionic (Alcohol Ethoxylate) | 1.0 | 350 | -20 |
| Anionic + Non-ionic (1:1) | 1.0 | 250 | -50 |
Note: This data is illustrative and based on typical performance. Actual results may vary depending on the specific this compound sample, dispersant, and experimental conditions.
Table 2: Influence of pH on the Stability of a Disperse Orange Dispersion
| pH | Visual Observation (after 24h) |
| 3.0 | Slight sedimentation |
| 4.5 | Stable, no sedimentation |
| 5.5 | Stable, no sedimentation |
| 7.0 | Noticeable sedimentation |
| 9.0 | Significant agglomeration and sedimentation |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Dispersion of this compound
This protocol provides a general method for preparing a stable stock solution of this compound.
Materials:
-
This compound powder
-
Anionic dispersant (e.g., sodium lignosulfonate)
-
Non-ionic wetting agent (e.g., an alcohol ethoxylate)
-
Deionized water
-
Acetic acid (0.1 M) for pH adjustment
-
High-shear mixer or sonicator
Procedure:
-
Prepare the Aqueous Phase: In a beaker, dissolve the anionic dispersant in deionized water to the desired concentration (e.g., 1% w/v).
-
Create the Dye Paste: In a separate, smaller container, weigh the required amount of this compound powder. Add a few drops of the non-ionic wetting agent and a small amount of the dispersant solution to the powder. Mix thoroughly with a spatula or glass rod to form a smooth, uniform paste, ensuring there are no dry clumps.
-
Initial Dispersion: Slowly add the dye paste to the aqueous dispersant solution while stirring with a magnetic stirrer.
-
High-Energy Dispersion: Transfer the mixture to a high-shear mixer or use a probe sonicator to disperse the dye.
-
High-Shear Mixing: Process at high speed for 15-30 minutes. Monitor the temperature and use a cooling bath if necessary to prevent overheating.
-
Sonication: Sonicate in pulses (e.g., 30 seconds on, 30 seconds off) for a total of 10-15 minutes to avoid excessive heat buildup.
-
-
pH Adjustment: After dispersion, allow the solution to cool to room temperature. Measure the pH and adjust to between 4.5 and 5.5 using 0.1 M acetic acid.
-
Final Dilution and Storage: Dilute the dispersion to the final desired concentration with deionized water. Store in a well-sealed container, protected from light.
The following diagram outlines this experimental workflow:
Caption: Experimental workflow for preparing a stable this compound dispersion.
Protocol 2: Evaluation of Dispersion Stability
This protocol describes how to assess the stability of your prepared this compound dispersion over time.
Materials:
-
Prepared this compound dispersion
-
Centrifuge
-
Cuvettes for spectrophotometer
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument (optional)
-
Zeta potential analyzer (optional)
Procedure:
-
Initial Characterization:
-
Immediately after preparation, take an aliquot of the dispersion for analysis.
-
Measure the particle size distribution using DLS.
-
Measure the zeta potential.
-
Measure the absorbance at the dye's λmax using a UV-Vis spectrophotometer after appropriate dilution.
-
-
Accelerated Stability Testing (Centrifugation):
-
Place a known volume of the dispersion in a centrifuge tube.
-
Centrifuge at a moderate speed (e.g., 3000 rpm) for 30 minutes.
-
Visually inspect the tube for any signs of sedimentation. A stable dispersion will show no visible pellet.
-
-
Storage Stability Testing:
-
Store the dispersion under desired conditions (e.g., room temperature, 4°C, 40°C).
-
At regular intervals (e.g., 1 day, 1 week, 1 month), re-characterize the dispersion as in Step 1.
-
Look for changes in particle size (an increase indicates agglomeration), zeta potential (a shift towards zero may indicate instability), and absorbance (a decrease in the supernatant after centrifugation indicates sedimentation).
-
By following these guidelines and protocols, you can effectively troubleshoot and prevent the agglomeration of this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. CN106833023B - A kind of disperse dye composition and its preparation method and use - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Handbook of Textile and Industrial Dyeing: Principles, Processes and Types ... - Google Books [books.google.com]
- 5. textileinstitute.org [textileinstitute.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Handbook of Textile and Industrial Dyeing: Principles, Processes and Types of Dyes (Woodhead Publishing Series in Textiles): 9781845696955 - AbeBooks [abebooks.com]
- 8. perlego.com [perlego.com]
- 9. US4286959A - Disperse dye formulations - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Lightfastness of Textiles Dyed with Disperse Dyes
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in enhancing the lightfastness of textiles, with a focus on azo-based disperse dyes like Disperse Orange A.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is lightfastness and why is it important for disperse-dyed textiles?
A1: Lightfastness measures a fabric's ability to retain its color when exposed to a light source, particularly one containing UV radiation.[1] For textiles dyed with disperse dyes, especially those intended for applications with high sun exposure like automotive interiors or outdoor apparel, poor lightfastness can lead to premature fading, customer dissatisfaction, and failure to meet industry standards such as ISO 105-B02.[1] Polyester (B1180765), the primary substrate for disperse dyes, absorbs UV energy, which can accelerate the degradation of the dye molecules unless protective measures are taken.[1]
Q2: My polyester fabric dyed with an azo disperse dye shows poor lightfastness (e.g., Grade 1-3 on the Blue Wool Scale). What are the primary causes?
A2: Poor lightfastness in textiles dyed with azo disperse dyes is often attributed to several factors:
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Dye Structure: Azo-based disperse dyes are known to have inherently lower lightfastness compared to other structures like anthraquinone (B42736) or metal complex dyes.[1][2]
-
Shade Depth: Lighter or paler shades are more susceptible to fading because the dye molecules are in a highly dispersed state on the fiber, increasing their exposure to light and air.[1][3] Deeper shades exhibit better resistance due to a higher concentration and aggregation of dye molecules.[1][3][4]
-
Improper Dyeing Process: Incomplete dye fixation, incorrect pH, or suboptimal temperature control can leave unfixed dye on the fiber surface, which fades rapidly.[5][6]
-
Thermal Migration: Subsequent high-temperature finishing processes can cause dye molecules to migrate from the fiber's interior to its surface, reducing fastness properties.[3][5]
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Finishing Chemicals: Certain finishing agents, particularly cationic softeners, can negatively impact the lightfastness of disperse dyes.[5]
Q3: How can I improve the lightfastness of my dyed textile during the processing stage?
A3: Optimizing the dyeing and finishing process is a critical first step:
-
Dye Selection: Whenever possible, select disperse dyes with high lightfastness ratings (≥ Grade 5 under ISO 105-B02).[1] Dyes with an anthraquinone structure generally offer better performance than azo-based dyes.[1][2]
-
Optimize Dyeing Parameters: Ensure the dyeing cycle reaches the recommended temperature (e.g., 130°C for polyester) for an adequate duration to promote full diffusion and fixation of the dye within the fibers.[5] Maintaining the correct dyebath pH (typically 5-6) is also crucial for optimal performance.[5]
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Ensure Good Dispersion: Use effective dispersing and leveling agents to prevent dye aggregation and ensure uniform penetration into the fiber, which helps prevent patchy fading.[1][7]
-
Perform Reduction Clearing: After dyeing, a thorough reduction clearing process is essential to remove any unfixed dye particles from the fiber surface.[5][7] This step is a primary solution for improving not only wash and crocking fastness but also lightfastness.[5]
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Control Heat Fixation: During post-dyeing heat treatments, use the correct temperature and time (e.g., 180–210°C for 30–60 seconds).[1] Overexposure can degrade the dye molecules.[1]
Q4: What are UV absorbers and how do they work to improve lightfastness?
A4: UV absorbers are chemical compounds that protect textiles from photodegradation by absorbing harmful ultraviolet radiation and dissipating it as less harmful thermal energy.[8][9] They function much like sunscreen for the fabric. Common types used for textiles include benzotriazoles, benzophenones, and hindered amine light stabilizers (HALS).[1][10] By applying a UV absorber, a protective film is formed that delays the photo-oxidative damage to the dye molecules.[1][8]
The diagram below illustrates the protective mechanism of UV absorbers.
Caption: Protective mechanism of UV absorbers on textiles.
Q5: My process is fully optimized, but the lightfastness is still insufficient. What after-treatment options are available?
A5: If process optimization is not enough, applying a lightfastness enhancer or UV absorber is the most effective next step.[8] These can be applied as a post-dyeing finish.
-
UV Absorbers: Benzotriazole-type UV absorbers are commonly recommended for improving the lightfastness of disperse dyes on polyester.[1][11] They can be applied via exhaust or padding methods.[12][13]
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Light Stabilizers: Hindered Amine Light Stabilizers (HALS) are another class of additives that protect the dye.[1]
-
Fixatives: Certain cationic or silicone-based fixatives applied after dyeing can also help improve both wash and light stability.[1]
-
Nano-metal Oxides: Research has shown that treating polyester fabrics with nano-particles of zinc oxide (ZnO) or titanium dioxide (TiO2) can enhance UV protection and increase lightfastness.[14][15]
Below is a general workflow for troubleshooting and improving lightfastness.
Caption: General workflow for improving textile lightfastness.
Experimental Protocols
Protocol 1: Application of a UV Absorber by Exhaust Method
This protocol describes a general procedure for applying a UV absorber to polyester fabric dyed with this compound.
Materials:
-
Dyed polyester fabric
-
UV absorber (e.g., a benzotriazole-based product like TANUVAL®)[11]
-
Laboratory-grade acetic acid
-
Rotary infrared laboratory dyeing machine or similar apparatus
-
Beakers, pipettes, and standard laboratory glassware
Procedure:
-
Bath Preparation: Prepare a treatment bath with a liquor ratio of 1:10 to 1:20 (fabric weight:water volume).
-
pH Adjustment: Adjust the pH of the bath to 4.5 - 5.5 using acetic acid.
-
UV Absorber Addition: Add the UV absorber to the bath. A typical application rate is 1.0% - 4.0% on the weight of the fabric (o.w.f.).[12][16] For a water-insoluble UV absorber, ensure it is properly emulsified or dispersed according to the manufacturer's instructions.[10]
-
Fabric Immersion: Introduce the dyed polyester fabric into the bath at approximately 40°C.
-
Temperature Ramp: Gradually increase the temperature of the bath to 120°C - 130°C over 30-45 minutes.
-
Treatment: Hold the temperature at 120°C - 130°C for 30-45 minutes to allow for the exhaustion and fixation of the UV absorber onto the fiber.
-
Cooling and Rinsing: Cool the bath down to 70°C. Drain the bath and rinse the fabric thoroughly with warm water, followed by a cold water rinse.
-
Drying: Dry the treated fabric at a temperature below 150°C to avoid thermal migration.
Protocol 2: Assessment of Lightfastness (ISO 105-B02)
This protocol provides a summarized methodology for testing the color fastness to artificial light using a xenon arc fading lamp, as specified by ISO 105-B02.[17][18][19]
Apparatus & Materials:
-
Xenon arc lamp apparatus (conforming to ISO 105-B02 specifications).[17][20]
-
Blue Wool References (Scale of 1-8, where 1 is very low fastness and 8 is very high).[18][19]
-
Test specimens (untreated and treated fabric).
Procedure:
-
Specimen Preparation: Mount a strip of the test specimen and a strip of the Blue Wool References onto the mounting cards. Cover a portion of each specimen and reference to serve as the unexposed original for comparison.
-
Exposure Conditions: Place the mounted specimens in the xenon arc apparatus. The test is conducted under controlled conditions of temperature, humidity, and irradiance, simulating natural daylight through window glass.[17][18] Common irradiance setpoints are 42 W/m² (300-400 nm) or 1.10 W/m² (420 nm).[17]
-
Exposure: Expose the specimens to the xenon arc light. The duration of exposure is determined by the fading of the Blue Wool References. The test proceeds until a specified Blue Wool Reference fades to a Grey Scale rating of 3 or 4.
-
Assessment: Remove the specimens from the apparatus. Compare the color change between the exposed and unexposed portions of the test specimen with the color change observed in the Blue Wool References.
-
Rating: The lightfastness rating is the number of the Blue Wool Reference that shows a similar degree of fading to the test specimen.[18] For example, if the test specimen fades to the same extent as Blue Wool Reference 4, its lightfastness rating is 4.
Data Presentation
The following tables summarize hypothetical but realistic quantitative data illustrating the effect of various treatments on the lightfastness of an azo disperse dye on polyester fabric.
Table 1: Effect of Shade Depth on Lightfastness
| Dye Concentration (% o.w.f.) | Shade Depth | Lightfastness Rating (ISO 105-B02) |
| 0.25% | Pale | 2-3 |
| 1.0% | Medium | 3-4 |
| 3.0% | Deep | 4 |
Note: Deeper shades generally show better lightfastness due to higher dye concentration and aggregation on the fiber.[1][3]
Table 2: Improvement of Lightfastness with UV Absorber Treatment
| Sample Description | Treatment | Lightfastness Rating (ISO 105-B02) |
| Control (1.0% Shade) | None | 3-4 |
| Test Sample A | 2.0% o.w.f. Benzotriazole UV Absorber | 5 |
| Test Sample B | 4.0% o.w.f. Benzotriazole UV Absorber | 5-6 |
Note: The application of a UV absorber can significantly improve the lightfastness rating by 1 to 2 grades.[8] The add-on of the UV agent is typically recommended to be between 0.4-4.0% by weight of the dry textile.[10]
References
- 1. autumnchem.com [autumnchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. danlintex.com [danlintex.com]
- 4. textileengineering.net [textileengineering.net]
- 5. benchchem.com [benchchem.com]
- 6. autumnchem.com [autumnchem.com]
- 7. How Can You Improve the Color Fastness When Dyeing Polyester Yarn?- ZheJiang kenking Industrial Co., Ltd [kenking.cn]
- 8. How to improve the light fastness of textiles? [utstesters.com]
- 9. testextextile.com [testextextile.com]
- 10. EP0774539A2 - UV light absorber composition and method of improving the lightfastness of dyed textiles - Google Patents [patents.google.com]
- 11. UV-absorber | TANATEX Chemicals [tanatexchemicals.com]
- 12. UVAPOL RAY | UV absorber for excellent light fastness, colour intensity and brilliance - CHT Group - special chemicals [solutions.cht.com]
- 13. What are the applications of UV absorbers on textiles? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 14. Can Novel Synthetic Disperse Dyes for Polyester Fabric Dyeing Provide Added Value? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. download.atlantis-press.com [download.atlantis-press.com]
- 17. ISO 105-B02 | Q-Lab [q-lab.com]
- 18. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 19. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 20. wewontech.com [wewontech.com]
- 21. fyitester.com [fyitester.com]
Technical Support Center: Process Optimization for the Biodegradation of Disperse Orange A
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the biodegradation of Disperse Orange A.
Troubleshooting Guide
This guide addresses common issues encountered during the biodegradation of this compound in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no decolorization of this compound is observed. | 1. Suboptimal pH: The pH of the medium may be too acidic or too alkaline for optimal enzymatic activity.[1][2][3] 2. Suboptimal Temperature: The incubation temperature may be too high or too low, leading to reduced microbial growth or enzyme denaturation.[2][4] 3. High Dye Concentration: High concentrations of this compound can be toxic to the microorganisms, inhibiting their growth and metabolic activity.[4][5] 4. Inappropriate Inoculum Size: The initial concentration of the microbial culture may be too low to initiate efficient degradation. 5. Nutrient Limitation: The growth medium may lack essential carbon or nitrogen sources required for microbial activity. | 1. Optimize pH: Adjust the pH of the medium to the optimal range for the specific microorganism being used. Most bacteria show optimal degradation in the neutral to slightly alkaline range (pH 7.0-9.0).[1][3][6] 2. Optimize Temperature: Ensure the incubation temperature is within the optimal range for your microbial culture, typically between 30-40°C for most bacteria.[2][4][7] 3. Vary Dye Concentration: Test a range of this compound concentrations to determine the optimal level for your system. Start with a lower concentration (e.g., 50 mg/L) and gradually increase it.[8] 4. Adjust Inoculum Size: Increase the initial inoculum concentration to ensure a sufficient microbial population for degradation. 5. Supplement Medium: Ensure the medium contains adequate carbon and nitrogen sources (e.g., glucose, yeast extract) to support microbial growth and enzyme production.[9] |
| Decolorization occurs, but the degradation is incomplete (aromatic amines are detected). | 1. Anaerobic Conditions: The initial reductive cleavage of the azo bond, which causes decolorization, occurs under anaerobic or microaerophilic conditions. However, the subsequent degradation of the resulting aromatic amines requires aerobic conditions.[10] 2. Lack of Specific Enzymes: The microbial culture may lack the necessary enzymes (e.g., oxidases, peroxidases) to degrade the aromatic amine intermediates.[11][12] | 1. Sequential Anaerobic-Aerobic Treatment: Implement a two-stage process. First, incubate the culture under anaerobic or static conditions to achieve decolorization. Then, introduce aeration (e.g., by shaking) to facilitate the aerobic degradation of the aromatic amines.[13] 2. Use a Microbial Consortium: Employ a mixed microbial consortium that possesses a wider range of enzymatic capabilities for the complete mineralization of the dye and its intermediates.[13][14] |
| Inconsistent or irreproducible results between experiments. | 1. Variability in Inoculum: The age and physiological state of the microbial culture can vary between experiments. 2. Inconsistent Experimental Conditions: Minor variations in pH, temperature, agitation, or media composition can significantly impact results. 3. Abiotic Decolorization: The dye may be adsorbing to the microbial biomass rather than being biodegraded. | 1. Standardize Inoculum: Use a standardized inoculum from a fresh, actively growing culture for each experiment. 2. Maintain Consistent Conditions: Carefully control and monitor all experimental parameters. 3. Run Controls: Include an abiotic control with heat-killed or no microorganisms to differentiate between biodegradation and biosorption. |
| Difficulty in extracting and analyzing degradation products. | 1. Inappropriate Extraction Solvent: The solvent used for extraction may not be suitable for the polarity of the metabolites. 2. Low Concentration of Metabolites: The concentration of intermediate products may be below the detection limit of the analytical instrument. | 1. Test Different Solvents: Use a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane) for liquid-liquid extraction.[15] 2. Concentrate the Sample: Concentrate the extracted sample before analysis using techniques like rotary evaporation. |
Frequently Asked Questions (FAQs)
Q1: What is the first step in the microbial degradation of this compound?
A1: The initial and rate-limiting step in the biodegradation of azo dyes like this compound is the reductive cleavage of the azo bond (-N=N-).[11][12][16] This reaction is catalyzed by enzymes called azoreductases and results in the breaking of the chromophore, leading to the decolorization of the dye.[17] This process typically occurs under anaerobic or microaerophilic conditions.
Q2: Why is a sequential anaerobic-aerobic process often recommended for complete degradation?
A2: A sequential anaerobic-aerobic process is recommended because the two key stages of azo dye biodegradation have different oxygen requirements. The initial reductive cleavage of the azo bond, which leads to decolorization, is favored under anaerobic conditions.[10] However, the resulting intermediate products, which are often toxic aromatic amines, are typically degraded further into less harmful compounds under aerobic conditions.[10]
Q3: What are the key enzymes involved in the biodegradation of this compound?
A3: The primary enzymes involved are:
-
Azoreductases: These enzymes are responsible for the initial reductive cleavage of the azo bond, leading to decolorization.[6][12][17]
-
Laccases, Lignin Peroxidases, and Manganese Peroxidases: These oxidative enzymes play a role in the subsequent degradation of the aromatic amines formed after the azo bond cleavage.[6][11]
Q4: What analytical techniques can be used to monitor the biodegradation of this compound?
A4: Several analytical techniques can be employed:
-
UV-Visible Spectrophotometry: To monitor the decolorization by measuring the decrease in absorbance at the maximum wavelength (λmax) of this compound.[18]
-
Fourier Transform Infrared (FTIR) Spectroscopy: To identify changes in the functional groups of the dye molecule, such as the disappearance of the azo bond peak.[15][19]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the intermediate and final degradation products.[6][20]
Q5: What are the optimal physicochemical conditions for the biodegradation of this compound?
A5: The optimal conditions can vary depending on the microorganism used. However, generally, the following ranges are effective for many bacterial species:
-
Dye Concentration: Typically in the range of 50-200 mg/L, as higher concentrations can be inhibitory.[8]
Data Presentation
Table 1: Optimal Physicochemical Parameters for Azo Dye Biodegradation by Various Bacterial Genera
| Microorganism Genus | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Pseudomonas | 7.0 - 9.0 | 30 - 37 | [1][6][21] |
| Bacillus | 7.0 | 35 - 40 | [2][7][17] |
| Acinetobacter | 7.0 | 30 | [22] |
| Bacterial Consortium | 7.5 | 32 | [4][18] |
| Streptomyces | 7.0 | 35 | [2] |
Table 2: Biodegradation Efficiency of Disperse Orange Dyes under Optimized Conditions
| Microorganism/Consortium | Dye (Initial Concentration) | Decolorization Efficiency (%) | Incubation Time (hours) | Reference(s) |
| Acinetobacter sp. SRL8 | Disperse Orange S-RL (up to 300 mg/L) | >90 | Not specified | [22] |
| Pseudomonas DL17 | Disperse Orange 3 | Complete mineralization | 24 | [6] |
| Providencia rettgeri & Pseudomonas sp. | Disperse Red 78 (100 mg/L) | 98-99 | 12-30 | [13] |
| Bacillus stratosphericus SCA1007 | Reactive Orange 16 (150 mg/L) | Complete | 10 | [7] |
| Pseudomonas aeruginosa BCH | Direct Orange 39 (50 mg/L) | 93 | 0.75 | [21] |
Experimental Protocols
Protocol for Biodegradation of this compound
-
Preparation of Media and Inoculum:
-
Prepare a suitable growth medium (e.g., Nutrient Broth or a mineral salt medium) and sterilize it by autoclaving.
-
Inoculate the sterile medium with a fresh culture of the desired microorganism or microbial consortium.
-
Incubate the culture under optimal conditions (e.g., 37°C, 120 rpm) for 24 hours to obtain an active inoculum.
-
-
Biodegradation Experiment:
-
Prepare flasks containing the sterile growth medium supplemented with a known concentration of this compound (e.g., 100 mg/L).
-
Inoculate the flasks with the prepared microbial culture (e.g., 1% v/v).
-
Incubate the flasks under static (anaerobic/microaerophilic) conditions at the optimal temperature (e.g., 37°C) for a specified period (e.g., 48 hours).
-
For sequential anaerobic-aerobic treatment, after the initial static incubation, transfer the flasks to a shaker (e.g., 120 rpm) to introduce aerobic conditions and continue the incubation.
-
Withdraw samples at regular intervals for analysis.
-
Protocol for UV-Visible Spectrophotometric Analysis
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 3 mL) of the culture medium from the experimental flask.
-
Centrifuge the sample (e.g., 10,000 rpm for 10 minutes) to pellet the microbial cells.
-
Collect the supernatant for analysis.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.
-
Use the uninoculated medium as a blank.
-
-
Calculation of Decolorization Efficiency:
-
Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Protocol for FTIR Analysis of Degradation Products
-
Sample Preparation:
-
After the desired incubation period, centrifuge a larger volume of the culture medium (e.g., 50 mL) to remove microbial cells.
-
Extract the degradation products from the supernatant using a suitable organic solvent (e.g., an equal volume of ethyl acetate).
-
Separate the organic layer and evaporate the solvent to obtain the dried extract of the metabolites.[15]
-
-
FTIR Analysis:
-
Analyze the dried extract using an FTIR spectrometer.
-
Record the spectra in the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
Compare the spectrum of the degraded sample with that of the original this compound to identify changes in functional groups. Look for the disappearance of peaks corresponding to the azo bond and the appearance of new peaks.
-
Protocol for GC-MS Analysis of Degradation Products
-
Sample Preparation:
-
Prepare the sample extract as described for FTIR analysis.
-
Dissolve the dried extract in a suitable solvent (e.g., methanol (B129727) or dichloromethane) for injection into the GC-MS system.
-
-
GC-MS Analysis:
-
Inject the sample into the GC-MS.
-
Use an appropriate capillary column (e.g., DB-5ms) and a suitable temperature program to separate the components of the extract.
-
The separated components will be ionized and fragmented in the mass spectrometer.
-
Identify the degradation products by comparing their mass spectra with a spectral library (e.g., NIST).
-
Visualizations
Caption: Experimental workflow for the biodegradation of this compound.
Caption: Generalized pathway for the biodegradation of this compound.
Caption: Troubleshooting logic for this compound biodegradation experiments.
References
- 1. Biodegradation of Azo Dye Methyl Red by Pseudomonas aeruginosa: Optimization of Process Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Microbial Remediation of Textile Dye Acid Orange by a Novel Bacterial Consortium SPB92 [frontiersin.org]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. sciensage.info [sciensage.info]
- 7. Decolorization and degradation of reactive orange 16 by Bacillus stratosphericus SCA1007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jofamericanscience.org [jofamericanscience.org]
- 10. mdpi.com [mdpi.com]
- 11. An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Biodegradation and detoxification of textile azo dyes by bacterial consortium under sequential microaerophilic/aerobic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Degradation of Azo-dye (Disperse Red) Using Rhizosphere Bacterial Consortium | Global Research in Environment and Sustainability [hspublishing.org]
- 15. Molecular identification of dye degrading bacterial isolates and FT-IR analysis of degraded products [eeer.org]
- 16. researchgate.net [researchgate.net]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. frontiersin.org [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Rapid biodegradation and decolorization of Direct Orange 39 (Orange TGLL) by an isolated bacterium Pseudomonas aeruginosa strain BCH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
Validation of UHPSFC-MS/MS for Disperse Orange 3 Analysis in Textiles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ultra-High Performance Supercritical Fluid Chromatography-Tandem Mass Spectrometry (UHPSFC-MS/MS) with established analytical techniques for the quantification of Disperse Orange 3 (also known as Disperse Orange A) in textile matrices. The following sections detail the performance of UHPSFC-MS/MS against High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Mass Spectrometry (MS) detection, as well as Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.
Data Presentation: Quantitative Performance Comparison
The following table summarizes the quantitative performance of various analytical methods for the determination of Disperse Orange 3 in textiles. Data has been compiled from multiple validated studies to provide a comparative overview.
| Parameter | UHPSFC-MS/MS | HPLC-MS/MS | HPLC-UV/DAD | GC-MS |
| Limit of Detection (LOD) | Range: 0.02–1.35 ng/mL | ~1.0 µg/kg | 1.0 - 2.0 mg/kg | Not commonly reported for textiles due to low volatility |
| Limit of Quantification (LOQ) | Range: 0.06–4.09 ng/mL[1] | ~8.0 ng/L | - | - |
| Linearity (r²) | ≥0.99[1] | >0.995 | >0.995 | >0.9975 (for standards)[2] |
| Recovery (%) | 70.55–103.03 | 92.1–98.7 | Not specified | 78.79 - 110.49% (in a different matrix)[2] |
| Matrix Effect (%) | Not explicitly stated | 42.1–49.5 (at 10 ng/mL)[1] | Not applicable | Matrix-dependent |
| Analysis Time | ~5 minutes | 10 - 20 minutes | 15 - 30 minutes | 10 - 20 minutes |
Note: The provided LOD and LOQ range for UHPSFC-MS/MS is for a mixture of 17 disperse dyes, including a Disperse Orange dye.[1]
Experimental Workflow: UHPSFC-MS/MS
The following diagram illustrates the typical experimental workflow for the analysis of Disperse Orange 3 in textiles using UHPSFC-MS/MS.
Caption: Workflow for Disperse Orange 3 analysis in textiles by UHPSFC-MS/MS.
Experimental Protocols
UHPSFC-MS/MS Method
This protocol is based on a validated method for the simultaneous determination of 17 disperse dyes in textiles.
-
Sample Preparation:
-
Weigh 1.0 g of the textile sample, cut into small pieces, into a conical flask.
-
Add 10 mL of methanol (B129727).
-
Perform ultrasonic-assisted extraction for 30 minutes at 70°C.
-
Centrifuge the extract.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Instrument: Ultra-High Performance Supercritical Fluid Chromatograph.
-
Mobile Phase: Supercritical CO₂ with a methanol modifier.
-
Column: A suitable stationary phase for disperse dye analysis (e.g., BEH 2-ethyl-pyridine).
-
Flow Rate: 2.0 mL/min.
-
Backpressure: 1500 psi.
-
Column Temperature: 40°C.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Disperse Orange 3: Precursor ion m/z 243.1 -> Product ions (specific transitions to be optimized).
-
HPLC-MS/MS Method (Alternative)
-
Sample Preparation:
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile (B52724) (B).[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI positive.
-
Acquisition Mode: MRM.
-
HPLC-UV/DAD Method (Alternative)
-
Sample Preparation:
-
Follow the same extraction procedure as for HPLC-MS/MS.
-
-
Chromatographic Conditions:
-
Instrument: HPLC with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with a mixture of water and acetonitrile/methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD monitoring at the maximum absorbance wavelength for Disperse Orange 3 (approximately 430 nm).
-
GC-MS Method (Alternative)
Direct analysis of disperse dyes by GC-MS is challenging due to their low volatility.[3] However, a general screening approach can be attempted.
-
Sample Preparation:
-
Extraction with a suitable solvent like chlorobenzene.
-
The final extract should be exchanged into a solvent compatible with GC-MS (e.g., acetone (B3395972) or ethyl acetate).
-
Derivatization may be necessary to improve volatility.
-
-
Chromatographic Conditions:
-
Instrument: Gas Chromatograph with a Mass Spectrometer.
-
Column: A mid-polarity column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature ramp to elute the analyte.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.
-
References
A Comparative Toxicological Profile of Disperse Orange 1 and Other Azo Dyes
This guide provides a comparative toxicological overview of Disperse Orange 1 (also known as Disperse Orange A), Disperse Red 1, and Disperse Yellow 3. These azo dyes are widely used in the textile industry and have been the subject of numerous toxicological studies due to concerns about their potential adverse effects on human health and the environment. This document summarizes key experimental data on their cytotoxicity, genotoxicity, and mutagenicity, providing detailed experimental protocols and visualizing the underlying toxicological mechanisms.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of Disperse Orange 1, Disperse Red 1, and Disperse Yellow 3. It is important to note that direct comparison of toxicity values can be challenging due to variations in experimental conditions, cell lines, and endpoints used across different studies.
Table 1: Cytotoxicity and Genotoxicity of Disperse Orange 1
| Cell Line | Assay | Concentration | Effect | Reference |
| HepG2 | Comet Assay | 0.2, 0.4, 1.0, 2.0, 4.0 µg/mL | Genotoxic effects observed | |
| HepG2 | Cell Viability | Not specified | Cytotoxic effect, inducing apoptosis after 72h | |
| Human Lymphocytes | Micronucleus Assay | 0.2 - 1.0 µg/mL | Dose-dependent increase in micronuclei formation | |
| HepG2 | Micronucleus Assay | Up to 2.0 µg/mL | Dose-dependent increase in micronuclei formation | |
| Salmonella typhimurium (TA98, YG1041) | Mutagenicity Assay | Not specified | Induces frameshift mutations |
Table 2: Cytotoxicity and Genotoxicity of Disperse Red 1
| Cell Line/Organism | Assay | Concentration/Dose | Effect | Reference |
| Human Lymphocytes | Micronucleus Assay | 0.2 - 1.0 µg/mL | Dose-dependent increase in micronuclei formation | |
| HepG2 | Micronucleus Assay | Up to 2.0 µg/mL | Dose-dependent increase in micronuclei formation | |
| Daphnia similis | Acute Toxicity (EC50 - 48h) | 0.13 mg/L | Lethality | |
| Mouse | In vivo | 100 and 500 mg/kg | DNA damage in testis cells |
Table 3: Toxicity of Disperse Yellow 3
| Organism | Assay/Endpoint | Dose/Concentration | Effect | Reference |
| Rat (Male) | Carcinogenicity (Oral) | Not specified | Carcinogenic | |
| Mouse (Female) | Carcinogenicity (Oral) | Not specified | Carcinogenic | |
| Mouse Lymphoma Cells | Forward Mutation Assay | ≥ 10 µg/mL (with S9) | Induction of forward mutations | |
| Frog Larvae | Chromosomal Aberrations | Not specified | Induced chromosomal aberrations |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Expose the cells to various concentrations of the azo dye dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a solvent-only control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1% NP-40 and 4 mM HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.
Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity
The comet assay is a sensitive method for the detection of DNA damage in individual cells.
-
Cell Preparation: Treat cells with the test compound for a specific duration. After treatment, harvest the cells and resuspend them in ice-cold PBS.
-
Agarose (B213101) Gel Preparation: Prepare a 1% normal melting point agarose solution in PBS and coat microscope slides. Allow to solidify.
-
Cell Embedding: Mix the cell suspension with 0.5% low melting point agarose at 37°C and pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.
-
Cell Lysis: Immerse the slides in a cold, freshly prepared lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour at 4°C in the dark.
-
DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with freshly prepared alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as ethidium (B1194527) bromide or SYBR Green.
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate from the nucleus, forming a "comet" shape. Analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).
In Vitro Micronucleus Assay for Mutagenicity
The micronucleus assay detects chromosomal damage by identifying small nuclei (micronuclei) that form from chromosome fragments or whole chromosomes that lag behind during cell division.
-
Cell Culture and Treatment: Culture cells (e.g., human lymphocytes or HepG2) and expose them to various concentrations of the test substance, with and without metabolic activation (S9 mix), for an appropriate duration.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.
-
Cell Harvesting and Slide Preparation: Harvest the cells by centrifugation. Treat the cell pellet with a hypotonic solution and then fix with a methanol/acetic acid solution. Drop the fixed cells onto clean microscope slides.
-
Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Scoring: Score the frequency of micronuclei in a predetermined number of binucleated cells (typically 1000-2000 cells per concentration) under a microscope. An increase in the frequency of micronucleated cells in treated cultures compared to control cultures indicates mutagenic potential.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of azo dyes is often linked to their metabolic activation into reactive intermediates, which can then interact with cellular macromolecules like DNA, leading to genotoxicity and cytotoxicity.
Metabolic Activation of Azo Dyes
Azo dyes can be metabolized by azoreductases, enzymes present in the liver and in gut microflora, which cleave the azo bond (-N=N-) to form aromatic amines. Some of these aromatic amines are known carcinogens.
Comparative Analysis of Disperse Orange 1 and Disperse Orange 3 in Textile Allergy Testing
A comprehensive guide for researchers and clinicians on the performance, cross-reactivity, and testing protocols for two key textile dye allergens.
Disperse Orange 1 (DO1) and Disperse Orange 3 (DO3) are azo dyes commonly used to color synthetic textiles like polyester (B1180765) and nylon. Both are well-documented contact allergens and significant causes of textile dermatitis. Understanding their distinct characteristics in allergy testing is crucial for accurate diagnosis and patient management. This guide provides a detailed comparison of their performance in allergy testing, supported by experimental data and standardized protocols.
Performance and Sensitization Potential
Both Disperse Orange 1 and Disperse Orange 3 are recognized as potent sensitizers. However, studies suggest differences in the frequency and strength of allergic reactions they elicit. Disperse Orange 3 has often been identified as one of the most frequent allergens in patients with textile dye allergies.[1][2][3][4][5]
A significant aspect of their allergenic profile is their strong association with p-phenylenediamine (B122844) (PPD), a primary ingredient in hair dyes and a notorious contact allergen.[6][7][8] A very high percentage of patients allergic to DO3 also show a positive reaction to PPD, suggesting a high degree of cross-reactivity or simultaneous sensitization.[2][6][8][9][10] This has led to discussions about using PPD as a screening agent for DO3 allergy, although it is not a perfect substitute.[2][3][11]
Disperse Orange 1 is also a strong sensitizer (B1316253) and shows cross-reactivity with its potential metabolite, p-aminodiphenylamine (PADPA), which is also found in hair dyes.[7][12] However, it does not appear to share the same extensive cross-reactivity with PPD as DO3.[12]
Some research indicates that commercial preparations of these dyes may contain impurities that are themselves allergenic, complicating the interpretation of patch test results.[13][14]
Quantitative Data Summary
The following table summarizes key quantitative data from various studies, providing a comparative overview of Disperse Orange 1 and Disperse Orange 3 in allergy testing.
| Parameter | Disperse Orange 1 | Disperse Orange 3 | Source |
| Typical Patch Test Concentration | 1.0% in petrolatum | 1.0% in petrolatum | [1][2][3][10][15] |
| Positive Patch Test Rate (in textile dye allergic patients) | Identified as a frequent allergen, but often less frequent than DO3. | Often the most frequent individual dye allergen detected. One study found a 9.6% positive rate in suspected patients. | [1][4][15] |
| Cross-reactivity with p-phenylenediamine (PPD) | Does not show significant cross-reactivity with PPD.[12] | Very high. Between 85% and 97.7% of DO3-positive patients also react to PPD. | [2][8][9][10][16] |
| Cross-reactivity with Metabolites | Cross-reacts with p-aminodiphenylamine (PADPA).[7][12] | Metabolites are also considered potential sensitizers. | [17] |
| Presence in Textile Dye Mix (TDM) | Included in standard TDM at 1.0%. | Included in standard TDM at 1.0%, though its exclusion has been debated due to high PPD co-reactivity. | [1][2][3][10][15] |
Experimental Protocols
The standard method for diagnosing contact allergy to Disperse Orange 1 and Disperse Orange 3 is patch testing. The following is a generalized protocol based on established dermatological practice.
Patch Testing Protocol for Textile Dyes
-
Patient Selection: Patients with a clinical history suggestive of textile dermatitis (e.g., dermatitis in areas of close contact with clothing, such as the trunk, axillae, and thighs) are selected for testing.
-
Test Preparations:
-
The standard allergen is Disperse Orange 1 at a concentration of 1.0% in petrolatum.
-
The standard allergen is Disperse Orange 3 at a concentration of 1.0% in petrolatum.
-
These dyes are often tested as part of a broader "Textile Dye Mix" (TDM). A common TDM contains eight different disperse dyes, including DO1 and DO3, each at 1.0% (or 0.3% for highly sensitizing dyes like Disperse Blue 106/124).[1][3][15][18]
-
It is recommended to also test with p-phenylenediamine (PPD) due to the high rate of cross-reactivity with DO3.
-
-
Application of Patches:
-
Small amounts of the allergen preparations are applied to individual Finn Chambers® (or similar) mounted on hypoallergenic adhesive tape.
-
The patches are then applied to the upper back of the patient, ensuring good contact with the skin.
-
-
Patch Removal and Readings:
-
The patches are left in place for 48 hours (Day 2).
-
The first reading is performed shortly after patch removal (e.g., at Day 2 or Day 3/4).
-
A second reading is typically performed at Day 6 or Day 7 to detect delayed reactions.
-
-
Interpretation of Results:
-
Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:
-
- : Negative reaction
-
?+ : Doubtful reaction (faint erythema)
-
+ : Weak positive reaction (erythema, infiltration, possibly papules)
-
++ : Strong positive reaction (erythema, infiltration, papules, vesicles)
-
+++ : Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)
-
IR : Irritant reaction (sharply demarcated erythema, sometimes with necrosis, without significant infiltration)
-
-
-
Clinical Relevance: A positive patch test reaction must be correlated with the patient's clinical history and the location of their dermatitis to determine its clinical relevance.
Visualizing Experimental Workflows and Biological Pathways
To better illustrate the processes involved in textile dye allergy testing and sensitization, the following diagrams are provided.
Caption: Experimental workflow for patch testing with textile dyes.
The sensitization to azo dyes is believed to involve metabolic activation by skin microflora. The following diagram illustrates this proposed pathway.
Caption: Proposed metabolic activation and sensitization pathway for disperse azo dyes.
Conclusion
Both Disperse Orange 1 and Disperse Orange 3 are important allergens in textile dermatitis. While both are strong sensitizers, Disperse Orange 3 is more frequently implicated and exhibits a very high rate of co-reactivity with PPD. This is a critical consideration in clinical practice, as a PPD allergy may indicate a concurrent, clinically relevant allergy to DO3. In contrast, DO1's allergenicity appears to be more independent of PPD sensitization but is linked to its own metabolites.[12]
For comprehensive diagnostic workups in patients with suspected textile allergy, testing with a well-constituted textile dye mix that includes both DO1 and DO3, alongside individual testing of PPD, is recommended. This approach ensures that common culprits and their key cross-reactants are appropriately assessed, leading to more accurate diagnoses and effective patient counseling.
References
- 1. The prevalence and relevance of patch testing with textile dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Exclusion of Disperse Orange 3 is possible from the textile dye mix present in the Swedish baseline patch test series. A study by the Swedish Contact Dermatitis Research Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitization to disperse dyes in a patch test population over a five-year period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High frequency of simultaneous sensitivity to Disperse Orange 3 in patients with positive patch tests to para-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitizing capacity of Disperse Orange 1 and its potential metabolites from azo reduction and their cross-reactivity pattern. | Lund University [lunduniversity.lu.se]
- 8. researchgate.net [researchgate.net]
- 9. Patch testing with a textile dye mix with and without Disperse Orange 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exclusion of Disperse Orange 3 From the Textile Dye Mix Present in the Baseline Patch-Test Series: A Study by the International Contact Dermatitis Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Wide dye reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitizing capacity of Disperse Orange 1 and its potential metabolites from azo reduction and their cross-reactivity pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Textile dyes Disperse Orange 1 and Yellow 3 contain more than one allergen as shown by patch testing with thin-layer chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. portal.research.lu.se [portal.research.lu.se]
- 15. medicaljournalssweden.se [medicaljournalssweden.se]
- 16. researchgate.net [researchgate.net]
- 17. Patch testing with the textile dyes Disperse Orange 1 and Disperse Yellow 3 and some of their potential metabolites, and simultaneous reactions to para-amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemotechnique.se [chemotechnique.se]
Comparing the photodegradation rates of different Disperse Orange dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photodegradation rates and mechanisms of various Disperse Orange dyes. The information presented is collated from experimental data found in peer-reviewed scientific literature. This document aims to assist researchers in selecting appropriate dye molecules for applications where photostability is a critical factor and for developing effective degradation strategies for these compounds in environmental remediation.
Comparative Photodegradation Performance
The degradation of these dyes typically involves the cleavage of the azo bond (-N=N-), which is responsible for their color. This process leads to the formation of smaller, often colorless, aromatic amines, which can be further mineralized into simpler inorganic compounds. The efficiency of this process is a key determinant of the dye's environmental persistence.
Table 1: Summary of Photodegradation Data for Selected Disperse Orange Dyes
| Dye | Molecular Structure | Degradation Method | Catalyst | Light Source | Degradation Efficiency (%) | Time (min) | Rate Constant (k) | Reference |
| Disperse Orange 1 | Monoazo | Photoelectrocatalytic Oxidation | Ti/TiO₂ thin film | UV light | ~60% TOC removal | 240 | Not Reported | [1] |
| Disperse Orange 3 | Monoazo | Catalytic Degradation | Silver Nanoparticles | Not Applicable | Not Reported | Not Reported | Not Reported | [2] |
| Disperse Orange 30 | Monoazo | Plasmonic Photocatalysis | Ag-CdZnSO/Zeolitic Matrix | UV illumination | 99.5% | 90 | Not Reported | [3] |
Note: The data presented in this table is compiled from different studies with varying experimental conditions. Direct comparison of degradation rates should be made with caution. The absence of data for other Disperse Orange dyes (e.g., Disperse Orange 13, 25, 80) in a comparative context highlights a gap in the current research landscape.
From the available data, it is evident that the choice of photocatalyst and degradation method significantly impacts the efficiency of dye removal. For instance, the use of a plasmonic photocatalyst with Disperse Orange 30 resulted in near-complete degradation in a relatively short time under UV illumination[3].
Influence of Molecular Structure on Photodegradation
The molecular structure of the dye plays a crucial role in its susceptibility to photodegradation. Key structural features that influence degradation rates include:
-
Number of Azo Bonds: Dyes with more than one azo bond (diazo, triazo) are generally more resistant to degradation than monoazo dyes. The increased number of these chromophoric groups often requires more energy and time for complete cleavage[4].
-
Substituent Groups: The presence of electron-withdrawing or electron-donating groups on the aromatic rings can affect the electron density of the azo bond, thereby influencing its reactivity towards photocatalytically generated reactive oxygen species. For example, the presence of electron-releasing groups can make the dye molecule easier to oxidize[4].
Experimental Protocols
The following is a generalized experimental protocol for conducting a photodegradation study of Disperse Orange dyes, based on common methodologies reported in the literature.
1. Materials and Reagents:
-
Disperse Orange dye of interest
-
Photocatalyst (e.g., TiO₂, ZnO, or other synthesized nanomaterials)
-
Deionized water
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
Solvents for dye dissolution if necessary (e.g., acetone (B3395972) for water-insoluble dyes)[3]
2. Preparation of Dye Solution:
-
Prepare a stock solution of the Disperse Orange dye in deionized water or a suitable solvent at a known concentration (e.g., 10-50 mg/L).
-
The working solutions are then prepared by diluting the stock solution to the desired experimental concentration.
3. Photocatalytic Reactor Setup:
-
A standard photoreactor consists of a reaction vessel, a light source (e.g., UV lamp or solar simulator), and a stirring mechanism (e.g., magnetic stirrer) to ensure a homogenous suspension of the photocatalyst.
-
The temperature of the reaction mixture is typically maintained at a constant value using a water bath.
4. Photodegradation Procedure:
-
Add a specific amount of the photocatalyst to the dye solution in the reactor vessel.
-
The suspension is typically stirred in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
The light source is then turned on to initiate the photodegradation reaction.
-
Aliquots of the suspension are withdrawn at regular time intervals.
5. Sample Analysis:
-
The collected aliquots are centrifuged or filtered to remove the photocatalyst particles.
-
The concentration of the remaining dye in the supernatant is determined using a UV-Vis spectrophotometer by measuring the absorbance at the dye's maximum absorption wavelength (λmax).
-
The degradation efficiency is calculated using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the dye and Cₜ is the concentration at time t.
6. Kinetic Study:
-
The rate of the photodegradation reaction is often modeled using pseudo-first-order kinetics: ln(C₀ / Cₜ) = kt where k is the apparent rate constant. A plot of ln(C₀ / Cₜ) versus time will yield a straight line with a slope equal to k.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a photodegradation experiment.
Caption: A typical experimental workflow for studying the photodegradation of disperse dyes.
References
Cross-Reactivity Between Disperse Orange 3 and para-Phenylenediamine (PPD): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity between the textile dye Disperse Orange 3 (DO3) and the potent contact allergen para-phenylenediamine (PPD). The information is supported by experimental data from clinical studies to assist researchers in understanding the immunological relationship, clinical implications, and diagnostic methodologies for assessing co-sensitization.
Introduction
Cross-reactivity between chemical compounds is a significant phenomenon in toxicology and immunology, particularly in the context of allergic contact dermatitis. A notable example is the relationship between Disperse Orange 3, an azo dye used in synthetic textiles, and para-phenylenediamine, a chemical widely used in permanent hair dyes and temporary black henna tattoos.[1] Clinical evidence points towards a high frequency of simultaneous allergic reactions to both substances.[2][3] This co-reactivity is generally attributed to two primary mechanisms: the metabolic conversion of DO3 into PPD or structurally similar aromatic amines within the skin, or a true immunological cross-reaction where T-cells sensitized to one compound recognize and react to the other due to structural similarities.[2][3]
Quantitative Analysis of Co-Sensitization
Numerous clinical studies utilizing epicutaneous patch testing have quantified the rate of co-sensitization between PPD and DO3. The data consistently show a strong positive correlation, where a significant percentage of individuals sensitized to PPD also react to DO3, and an even higher percentage of those allergic to DO3 also react to PPD. This has led to the proposal of using PPD as a screening marker for DO3 allergy.[4]
| Study Cohort & Size | Percentage of PPD-Allergic Patients Reacting to DO3 | Percentage of DO3-Allergic Patients Reacting to PPD | Key Findings & Notes |
| 128 PPD-positive patients | 46.1% | Not specified | DO3 was the most common co-reacting textile dye.[2][3] |
| 55 patients with strong (++ or +++) PPD reactions | 80% | Not specified | Stronger PPD sensitization correlated with a higher rate of DO3 reaction.[2][3] |
| General estimates from various reports | 65% to 85% | >90% | Highlights the strong predictive value of a DO3 reaction for PPD sensitivity.[1] |
| 1481 dermatitis patients (Swedish study) | Not specified | 100% (26 out of 26) | All patients positive for DO3 were also positive for PPD.[4] |
| 17 DO3-positive patients | Not specified | 94.1% | A separate study also showing very high co-sensitization rates. |
| 2951 dermatitis patients (International study) | Not specified | 91.3% (63 out of 69) | Confirms the high rate of PPD reactivity among DO3-sensitized individuals. |
Visualizing the Cross-Reactivity Mechanism
The relationship between PPD sensitization and reaction to Disperse Orange 3 can be visualized as a logical pathway. Sensitization can occur through direct exposure to PPD, which then leads to a potential reaction to DO3 upon subsequent exposure. Alternatively, primary sensitization may occur from DO3 itself, which can be metabolized into PPD-like compounds.
Caption: Proposed pathways for PPD and Disperse Orange 3 cross-reactivity.
Experimental Protocols
The primary method for identifying and confirming contact allergies to PPD and DO3 is the epicutaneous patch test. This bioassay evaluates the in vivo delayed-type (Type IV) hypersensitivity response of a patient's skin to specific allergens.
Protocol: Epicutaneous Patch Testing
This protocol is a standardized procedure for diagnosing allergic contact dermatitis.[5][6][7]
-
Patient Selection & Preparation:
-
Patients should have a clinical history suggestive of contact dermatitis.
-
The skin on the upper back, the typical application site, must be free from active dermatitis or injury.[6]
-
The patient should avoid topical steroids on the test site for at least a week and systemic corticosteroids or immunosuppressants, as they can inhibit reactions. Antihistamines do not typically interfere.[6]
-
Obtain informed consent after explaining the procedure, potential side effects (e.g., itching, irritation, persistent reactions), and the schedule of visits.
-
-
Allergen & Patch Application (Day 0):
-
Standardized allergens are used. For this specific context, this includes:
-
p-Phenylenediamine (PPD) 1.0% in petrolatum (pet.)
-
Disperse Orange 3 (DO3) 1.0% in petrolatum (pet.)
-
-
Small quantities of the allergens are applied to small aluminum or plastic chambers (e.g., Finn Chambers® on Scanpor® tape).
-
These pre-loaded patch test units are then carefully applied to the patient's upper back, ensuring good occlusion and contact with the skin.
-
The locations of the allergens are mapped for accurate reading.
-
-
Patch Removal and First Reading (Day 2 / 48 hours):
-
The patient returns to the clinic for the removal of the patches.
-
The skin is allowed to rest for 30-60 minutes to let any immediate irritation from the tape subside.[8]
-
An initial reading of the test sites is performed.
-
-
Second Reading (Day 3, 4, or 5 / 72-120 hours):
-
Interpretation of Results:
-
Reactions are graded based on the International Contact Dermatitis Research Group (ICDRG) scoring system:
-
- : Negative reaction
-
?+ : Doubtful reaction (faint macular erythema)
-
+ : Weak positive reaction (erythema, infiltration, possibly papules)
-
++ : Strong positive reaction (erythema, infiltration, papules, vesicles)
-
+++ : Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)
-
IR : Irritant reaction (sharply demarcated erythema, sometimes with a glazed or wrinkled appearance, without significant infiltration)
-
-
A positive allergic reaction (graded + to +++) is typically characterized by infiltration and a crescendo pattern (worsening after patch removal), whereas an irritant reaction often shows a decrescendo pattern.
-
Alternative In Vitro Method: Lymphocyte Transformation Test (LTT)
While not yet standard practice for DO3/PPD cross-reactivity, the Lymphocyte Transformation Test (LTT) is an in vitro assay used to detect drug-specific T-cell sensitization, which can be an alternative for patients where patch testing is contraindicated.[9][10]
-
Principle: The LTT measures the proliferation of peripheral blood mononuclear cells (PBMCs) after exposure to an antigen (the suspected substance) in culture. If the patient's T-cells have been previously sensitized to the substance, they will proliferate upon re-exposure in vitro.[9]
-
General Workflow:
-
Blood Collection: A heparinized blood sample is drawn from the patient.
-
PBMC Isolation: PBMCs (containing lymphocytes) are isolated from the blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: The isolated PBMCs are cultured in a suitable medium. The cells are divided into several wells:
-
Negative Control: Cells only, to measure baseline proliferation.
-
Positive Control: Cells with a non-specific mitogen (e.g., phytohemagglutinin) to ensure the cells are viable and capable of proliferating.
-
Test Wells: Cells with varying concentrations of the test substances (e.g., PPD, DO3).
-
-
Incubation: The cultures are incubated for 5 to 7 days to allow for T-cell proliferation.
-
Proliferation Measurement: Proliferation is typically measured by adding a radiolabeled nucleotide (e.g., ³H-thymidine) or a non-radioactive analogue (e.g., BrdU) to the culture for the final 16-24 hours. Proliferating cells incorporate this label into their newly synthesized DNA.
-
Analysis: The amount of incorporated label is quantified (e.g., using a scintillation counter or ELISA-based assay). The result is expressed as a Stimulation Index (SI), which is the ratio of proliferation in the test well to the negative control well. An SI above a certain threshold (typically 2 or 3) is considered positive.
-
Caption: General workflow for the Lymphocyte Transformation Test (LTT).
Conclusion
The cross-reactivity between Disperse Orange 3 and para-phenylenediamine is a well-documented phenomenon supported by extensive patch test data. For researchers and clinicians, understanding this relationship is crucial for accurately diagnosing contact dermatitis, especially in cases related to textile and hair dye exposure. The high rate of co-sensitization suggests that PPD is a reliable, though not perfect, indicator for DO3 allergy. While epicutaneous patch testing remains the gold standard for diagnosis, in vitro methods like the LTT offer a promising alternative for specific patient populations. Future research may further elucidate the precise metabolic and immunological pathways governing this important clinical cross-reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. High frequency of simultaneous sensitivity to Disperse Orange 3 in patients with positive patch tests to para-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High frequency of simultaneous sensitivity to Disperse Orange 3 in patients with positive patch tests to para‐phenylenediamine | Semantic Scholar [semanticscholar.org]
- 4. Exclusion of Disperse Orange 3 is possible from the textile dye mix present in the Swedish baseline patch test series. A study by the Swedish Contact Dermatitis Research Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. skincarephysicians.net [skincarephysicians.net]
- 6. bdng.org.uk [bdng.org.uk]
- 7. dermnetnz.org [dermnetnz.org]
- 8. Interpretation | Chemotechnique Diagnostics [chemotechnique.se]
- 9. The lymphocyte transformation test in the diagnosis of drug hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Alternatives for Disperse Orange 1 in Synthetic Textile Dyeing
For Researchers, Scientists, and Drug Development Professionals
Disperse Orange 1 (DO1), an azo dye historically used for synthetic textiles like polyester (B1180765), has come under scrutiny due to its potential toxicological effects, including genotoxicity and skin sensitization.[1][2][3] This has prompted a search for safer, high-performance alternatives. This guide provides a comprehensive comparison of Disperse Orange 1 and several potential alternative disperse dyes, focusing on their performance characteristics and toxicological profiles. The information is supported by experimental data from various studies to aid in the selection of suitable replacements in research and development settings.
Performance Comparison of Disperse Dyes on Polyester
The selection of a disperse dye is critically dependent on its dyeing performance and fastness properties on synthetic fibers, particularly polyester. Key performance indicators include color strength (K/S value) and fastness to various stressors like washing, light, and heat (sublimation).
Table 1: Comparative Performance Data of Disperse Orange 1 and Alternatives on Polyester
| Dye Name | C.I. Name | Chemical Class | Color Strength (K/S) | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Sublimation Fastness (ISO 105-P01) |
| Disperse Orange 1 | 11080 | Monoazo | Data not readily available | Generally moderate | Moderate | Moderate to Good |
| Disperse Red 354 | 11338:1 | Monoazo | Good | 5-6[4] | 4-5[4] | 4-5[5] |
| Disperse Red 82 | 11140 | Monoazo | Good | 6-7[6][7] | 4-5[7] | 4[6][7] |
| Disperse Orange 73 | - | - | Good | 6[8] | 5[8] | 3-4[8] |
Note: Fastness ratings are on a scale of 1 to 5 (for wash and sublimation) or 1 to 8 (for light), where a higher number indicates better fastness. Data is compiled from various sources and may not be directly comparable due to different testing conditions.
Toxicological Profile Comparison
The toxicological assessment of textile dyes is crucial for ensuring product safety and minimizing environmental impact. Key concerns for azo dyes like Disperse Orange 1 include their potential for genotoxicity (damage to genetic material) and skin sensitization.
Table 2: Comparative Toxicological Data of Disperse Orange 1 and Related Dyes
| Dye Name | Genotoxicity (Ames Test) | In Vitro Cytotoxicity (HepG2 cells) | Skin Sensitization Potential |
| Disperse Orange 1 | Mutagenic (induces frameshift mutations)[1] | Induces DNA damage and apoptosis[1][3] | Strong sensitizer[2] |
| Disperse Red 1 | Mutagenic[3] | Reduces mitochondrial activity[9] | Moderate sensitizer[10][11] |
| Disperse Red 13 | Mutagenic (less potent than DR1) | Reduces mitochondrial and dehydrogenase activity[9] | Data not readily available |
Note: This table includes data on dyes structurally related to Disperse Orange 1 to provide a broader toxicological context.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures involved in evaluating these dyes, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of dye performance and safety.
High-Temperature Exhaust Dyeing of Polyester
This standard method is used to apply disperse dyes to polyester fabric.
-
Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 10:1 to 20:1. Disperse the required amount of dye (e.g., 1% on weight of fabric) with a dispersing agent (e.g., sodium lignin (B12514952) sulfonate) in a small amount of water to form a paste, then dilute and add to the dyebath. Adjust the pH to 4.5-5.5 with acetic acid.[5]
-
Dyeing Procedure: Introduce the pre-wetted polyester fabric into the dyebath at 60°C. Raise the temperature to 130°C at a rate of 1-2°C per minute. Maintain this temperature for 60 minutes.[5]
-
Cooling and Rinsing: Cool the dyebath to 70-80°C before draining. Rinse the dyed fabric thoroughly with hot and then cold water.
-
Reduction Clearing: To remove unfixed dye from the fabric surface and improve wash fastness, treat the fabric in a solution containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide (B78521) at 70-80°C for 15-20 minutes.
-
Final Rinse and Drying: Rinse the fabric with hot and cold water, neutralize with acetic acid if necessary, and then dry.
Colorfastness Testing
-
Washing Fastness (ISO 105-C06): A specimen of the dyed fabric, in contact with a multi-fiber strip, is agitated in a soap solution in a Launder-Ometer at a specified temperature and time (e.g., 40°C for 30 minutes). The change in color of the specimen and the staining of the multi-fiber strip are assessed using grey scales.[12][13]
-
Light Fastness (ISO 105-B02): A specimen of the dyed fabric is exposed to a xenon-arc lamp, which simulates natural daylight, under controlled conditions. The change in color is assessed by comparing it with a set of blue wool standards that have known lightfastness ratings.[14]
-
Sublimation Fastness (ISO 105-P01): The dyed fabric is placed between two undyed fabrics and subjected to heat and pressure using a heat press at a specified temperature (e.g., 180°C or 210°C) for a set time. The change in color of the original sample and the staining of the adjacent fabrics are evaluated using grey scales.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a substance that is lethal to 50% of a cell population (IC50).
-
Cell Culture: Human liver carcinoma cells (HepG2) or human keratinocytes (HaCaT) are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach for 24 hours.
-
Dye Exposure: The cells are then exposed to various concentrations of the disperse dye for a set period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After exposure, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.[15]
-
Formazan Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance of the solution is measured using a spectrophotometer. The absorbance is proportional to the number of viable cells. The IC50 value is then calculated.
Salmonella/Microsome Mutagenicity Assay (Ames Test)
This test is widely used to assess the mutagenic potential of chemical compounds.
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains have mutations that prevent them from producing histidine, an essential amino acid.
-
Exposure: The bacterial strains are exposed to the test dye at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver). The S9 fraction simulates the metabolic processes that occur in the liver.[16][17]
-
Plating and Incubation: The treated bacteria are plated on a histidine-deficient agar (B569324) medium and incubated.
-
Evaluation: Only bacteria that have undergone a reverse mutation (reversion) to a histidine-producing state will be able to grow and form colonies. The number of revertant colonies is counted, and a significant increase in the number of colonies compared to the control indicates that the substance is mutagenic.[17]
References
- 1. The azo dye Disperse Orange 1 induces DNA damage and cytotoxic effects but does not cause ecotoxic effects in Daphnia similis and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitizing capacity of Disperse Orange 1 and its potential metabolites from azo reduction and their cross-reactivity pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei frequencies in human lymphocytes and in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. epsilonpigments.com [epsilonpigments.com]
- 7. China Disperse Red 82 Manufacturers, Suppliers, Factory, Wholesale - Products - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 8. Disperse Orange SE / Disperse Orange 73 - Disperse Dye, Textile Dyeing | Made-in-China.com [m.made-in-china.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. textilelearner.net [textilelearner.net]
- 13. fyitester.com [fyitester.com]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 15. Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 17. Ames test - Wikipedia [en.wikipedia.org]
Comparative analysis of Disperse Orange A removal by different adsorbents
A Comparative Guide to the Removal of Disperse Orange A by Different Adsorbents
The effective removal of textile dyes, such as this compound, from wastewater is a critical environmental challenge. Adsorption has emerged as a highly efficient and cost-effective method for this purpose. This guide provides a comparative analysis of various adsorbents for the removal of this compound, supported by experimental data. The information is intended for researchers, scientists, and professionals in drug development and environmental science to aid in the selection of appropriate adsorbent materials and in the design of effective wastewater treatment processes.
Performance Comparison of Adsorbents
The efficiency of an adsorbent is primarily evaluated based on its adsorption capacity and the percentage of dye it can remove from a solution under optimal conditions. The following table summarizes the performance of different categories of adsorbents in removing Disperse Orange dyes (Disperse Orange 25 and 30 are used as representative examples for this compound due to their structural similarity and available data).
| Adsorbent Type | Specific Adsorbent | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Optimal pH | Optimal Contact Time (min) | Optimal Temperature (°C) |
| Activated Carbon | H₂SO₄-functionalized Activated Carbon | Not explicitly stated | >95[1] | Not specified | 90[1] | 60[1] |
| Activated Carbon from Holm Oak Acorns (ZnCl₂ activated) | Not explicitly stated | 93.5[2] | 2[2] | Not specified | Not specified | |
| Zeolite | Zeolite synthesized from Cenospheres | 125[3][4] | 96[3][4] | 6.1[3][4] | 119[3][4] | Not specified |
| Clay | Bentonite (B74815) (Acid-activated) | Lower than activated carbon | Not explicitly stated | Not specified | 60 | Not specified |
| Kaolin | 49.75 | Not explicitly stated | ~7 | 60 | Not specified | |
| Nanomaterials | Magnetic Nanoparticles (γ-Fe₂O₃) | 59 | 98[5] | 4-7[5] | 20[5] | Not specified |
| Titanium Dioxide (TiO₂) Nanoparticles | Not explicitly stated | Not explicitly stated | <7 | Not specified | Not specified | |
| Biomass-Based | Orange Peel | Not explicitly stated | Not explicitly stated | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are generalized protocols for the preparation of different adsorbents and the execution of batch adsorption studies for this compound removal.
Adsorbent Preparation
-
Activated Carbon (from Holm Oak Acorns):
-
Holm Oak acorns are chemically activated using activating agents like H₃PO₄, ZnCl₂, or KOH.
-
The mixture is then carbonized at a specific temperature (e.g., 750 °C).
-
The resulting activated carbon is washed to remove any remaining chemicals and dried.
-
-
Zeolite (from Cenospheres):
-
Cenospheres (from coal fly ash) are treated hydrothermally with a sodium hydroxide (B78521) solution.
-
This process converts the aluminosilicate (B74896) material in the cenospheres into a crystalline zeolite structure.
-
The synthesized zeolite is then washed and dried.
-
-
Bentonite (Acid-activated):
-
Raw bentonite clay is treated with a strong acid, such as sulfuric acid (H₂SO₄).
-
The acid treatment increases the surface area and porosity of the clay by removing impurities and exchanging cations.
-
The acid-activated bentonite is then washed thoroughly with distilled water until a neutral pH is achieved and subsequently dried.
-
-
Magnetic Nanoparticles (γ-Fe₂O₃):
-
Magnetic nanoparticles can be synthesized via co-precipitation of Fe²⁺ and Fe³⁺ salts in an alkaline solution.
-
The precipitate is then washed and dried to obtain the magnetic nanoparticles.
-
-
Titanium Dioxide (TiO₂) Nanoparticles:
-
TiO₂ nanoparticles can be prepared using the sol-gel method with a titanium precursor like titanium isopropoxide.
-
The precursor is hydrolyzed and then condensed to form a gel, which is subsequently dried and calcined to produce crystalline TiO₂ nanoparticles.
-
Batch Adsorption Experiment
A standard batch adsorption experiment is conducted as follows:
-
A stock solution of this compound is prepared by dissolving a known mass of the dye in deionized water.
-
For each experiment, a specific mass of the adsorbent is added to a fixed volume of the dye solution with a known initial concentration in an Erlenmeyer flask.
-
The pH of the solution is adjusted to the desired value using dilute HCl or NaOH.
-
The flasks are agitated in a mechanical shaker at a constant speed and temperature for a predetermined duration to allow the adsorption process to reach equilibrium.
-
After agitation, the solid adsorbent is separated from the liquid phase by centrifugation or filtration.
-
The final concentration of this compound in the supernatant is determined using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).
-
The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (qe, in mg/g) is calculated using the following equation:
q_e = (C_0 - C_e) * V / m
where:
-
C₀ and Cₑ are the initial and equilibrium concentrations of the dye (mg/L), respectively.
-
V is the volume of the dye solution (L).
-
m is the mass of the adsorbent (g).
-
-
The percentage of dye removal is calculated as:
% Removal = ((C_0 - C_e) / C_0) * 100
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a comparative analysis of different adsorbents for this compound removal.
Caption: Workflow for comparative analysis of adsorbents.
References
Efficacy comparison of photocatalysts for Disperse Orange A degradation
A comparative analysis of photocatalyst efficacy in the degradation of disperse azo dyes is crucial for developing efficient wastewater treatment technologies. While specific comparative data for Disperse Orange A is limited in the reviewed literature, extensive research on other disperse and azo dyes provides valuable insights into the performance of various photocatalysts. This guide synthesizes available data to compare the efficacy of prominent photocatalysts—Titanium Dioxide (TiO2), Zinc Oxide (ZnO), and graphitic carbon nitride (g-C3N4)—in the degradation of disperse azo dyes, offering a framework for researchers and professionals in drug development and environmental science.
Comparative Efficacy of Photocatalysts
The efficiency of a photocatalyst is determined by its ability to generate reactive oxygen species (ROS) under light irradiation, leading to the degradation of organic pollutants. The performance of TiO2, ZnO, and g-C3N4 varies depending on the specific dye, experimental conditions, and the intrinsic properties of the catalyst.
| Photocatalyst | Target Dye | Degradation Efficiency (%) | Reaction Time (min) | Light Source | Key Findings |
| TiO2 | Food Black 1 (azo dye) | ~96% | 180 | UV | Superior decolorization rate compared to ZnO under optimal conditions.[1] |
| ZnO | Food Black 1 (azo dye) | ~95% | 240 | UV | Highly efficient, but susceptible to photocorrosion in acidic conditions.[1] |
| N-doped TiO2 | Eriochrome Black T (azo dye) | 90% (UV), 62% (Visible) | 180 | UV & Visible | Doping with nitrogen enhanced photocatalytic activity under both UV and visible light.[2] |
| N-doped ZnO | Eriochrome Black T (azo dye) | 45% (UV), 20% (Visible) | 180 | UV & Visible | Nitrogen doping induced visible light activity, but overall UV performance was lower than undoped ZnO.[2] |
| g-C3N4 | Congo Red (azo dye) | 95% | 120 | Not Specified | Showed excellent recycling performance.[3] |
| g-C3N4/Fe3O4/Ag2O | Black azo dye | 96.5% | 120 | Visible | The nanocomposite exhibited significantly higher degradation capacity compared to pure g-C3N4.[4] |
| Ag-CdZnSO/Zeolite | Disperse Orange 30 | Not specified | Not specified | UV | Effective for water-insoluble disperse dyes.[5] |
Experimental Protocols
A general experimental protocol for assessing the photocatalytic degradation of a disperse azo dye is outlined below. Specific parameters should be optimized for each photocatalyst-dye system.
1. Materials and Reagents:
-
Photocatalyst powder (e.g., TiO2, ZnO, g-C3N4)
-
Disperse azo dye (e.g., Disperse Orange)
-
Deionized water
-
pH adjustment solutions (e.g., HCl, NaOH)
2. Photocatalytic Reactor Setup:
-
A photoreactor equipped with a light source (e.g., UV lamp, visible light lamp).
-
A magnetic stirrer to ensure a homogenous suspension of the photocatalyst.
-
A cooling system to maintain a constant temperature.
3. Experimental Procedure:
-
Preparation of Dye Solution: Prepare a stock solution of the disperse azo dye in deionized water. Dilute the stock solution to the desired initial concentration.
-
Catalyst Suspension: Disperse a specific amount of the photocatalyst in the dye solution.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the photocatalyst surface.
-
Photocatalytic Reaction: Irradiate the suspension with the light source under continuous stirring.
-
Sample Collection: Withdraw aliquots of the suspension at regular time intervals.
-
Analysis: Centrifuge or filter the collected samples to remove the photocatalyst particles. Analyze the concentration of the dye in the supernatant using a UV-Vis spectrophotometer at its maximum absorption wavelength.
-
Degradation Efficiency Calculation: The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial dye concentration and Cₜ is the dye concentration at time t.
Visualizing the Process
Experimental Workflow for Photocatalytic Degradation
Caption: Workflow for a typical photocatalytic degradation experiment.
Generalized Degradation Pathway of Azo Dyes
Caption: Simplified pathway for azo dye degradation by photocatalysis.
References
- 1. Eco-Toxicological and Kinetic Evaluation of TiO2 and ZnO Nanophotocatalysts in Degradation of Organic Dye [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Study on Photocatalytic Degradation of Azo Dye Wastewater by Thermal Stripping of g-C3N4 | springerprofessional.de [springerprofessional.de]
- 4. tandfonline.com [tandfonline.com]
- 5. daneshyari.com [daneshyari.com]
Validating the Clinical Relevance of Disperse Orange 1 Contact Allergy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Disperse Orange 1 (DO1) with other textile dye allergens, supported by experimental data to validate its clinical relevance in contact allergy.
Introduction
Disperse Orange 1, an azo dye, is a known contact allergen primarily found in synthetic textiles and hair dye formulations.[1] Allergic contact dermatitis from textile dyes is a significant clinical issue, and understanding the sensitizing potential of individual dyes like DO1 is crucial for accurate diagnosis and the development of safer alternatives. This guide summarizes quantitative data on DO1 allergy, details relevant experimental protocols for its identification, and compares its allergenic potential with other disperse dyes.
Data Presentation: Quantitative Analysis of Disperse Dye Allergy
The following tables summarize data from various studies on the prevalence of contact allergy to Disperse Orange 1 and other textile dyes, as well as common patch test concentrations.
Table 1: Prevalence of Positive Patch Test Reactions to Disperse Dyes
| Allergen | Number of Patients Tested | Prevalence of Positive Reactions (%) | Study/Country |
| Textile Dye Mix (TDM) 6.6% | 547 | 1.3% (to DO1 within the mix) | UK[2] |
| Textile Dye Mix (TDM) 6.6% | 2951 | 4.3% | International[3] |
| Textile Dye Mix (TDM) 7.0% (without DO3) | 2951 | 3.5% | International[3] |
| Disperse Orange 1 | 62 (TDM-positive patients) | Most frequent allergen | Belgium/Sweden[4] |
| Disperse Orange 3 | 209 | 9.6% | -[5] |
| Disperse Blue 106 | 209 | 4.8% | -[5] |
| Disperse Blue 124 | - | >1% (average in screening studies) | Review[6] |
| Disperse Orange 3 | - | >1% (average in screening studies) | Review[6] |
Table 2: Patch Test Concentrations for Disperse Dyes and Related Allergens
| Allergen | Concentration (% in Petrolatum) | Study Reference |
| Disperse Orange 1 | 1.0 | [4] |
| Disperse Orange 3 | 1.0 | [7][8] |
| Disperse Yellow 3 | 1.0 | [4] |
| Disperse Red 1 | 1.0 | [4] |
| Disperse Red 17 | 1.0 | [4] |
| Disperse Blue 35 | 1.0 | [4] |
| Disperse Blue 106 | 0.3 | [4] |
| Disperse Blue 124 | 0.3 | [4] |
| Textile Dye Mix (TDM) | 6.6 | [7][8] |
| p-Phenylenediamine (PPD) | 1.0 | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of Disperse Orange 1 contact allergy are provided below.
Patch Testing
Objective: To identify individuals with contact allergy to Disperse Orange 1 and other textile dyes.
Methodology:
-
Allergen Preparation: Allergens are prepared in petrolatum at the concentrations specified in Table 2. The standard screening tool is often a Textile Dye Mix (TDM), with individual dyes tested separately for confirmation.
-
Application: A small amount of the allergen preparation is applied to a small aluminum disc (Finn Chamber®).
-
Patch Placement: The disc is placed on the upper back of the patient and secured with hypoallergenic adhesive tape.
-
Duration: The patches remain in place for 48 hours.
-
Reading: The patches are removed after 48 hours, and an initial reading is taken 30-60 minutes later. A second reading is typically performed at 72 or 96 hours. Late reactions can occur, and a reading at day 7 may be necessary.[9]
-
Interpretation of Results: Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:
-
- = Negative reaction
-
?+ = Doubtful reaction (faint erythema)
-
+ = Weak positive reaction (erythema, infiltration, possibly papules)
-
++ = Strong positive reaction (erythema, infiltration, papules, vesicles)
-
+++ = Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)
-
IR = Irritant reaction
-
Guinea Pig Maximization Test (GPMT)
Objective: To assess the sensitizing potential of a substance.
Methodology: The GPMT is an in vivo assay composed of two phases: induction and challenge.[10]
-
Induction Phase (Day 0):
-
Three pairs of intradermal injections are made into the shaved shoulder region of the guinea pig:
-
Freund's Complete Adjuvant (FCA) emulsified with water (1:1).
-
The test substance in a suitable vehicle.
-
The test substance emulsified in FCA.
-
-
-
Topical Induction (Day 7):
-
The test substance, in a concentration that causes mild irritation, is applied topically to the injection site and covered with an occlusive dressing for 48 hours.
-
-
Challenge Phase (Day 21):
-
A non-irritating concentration of the test substance is applied to a shaved flank under an occlusive patch for 24 hours.
-
-
Reading: The challenge sites are observed for erythema and edema at 48 and 72 hours after patch application.
-
Evaluation: The number of sensitized animals in the test group is compared to a control group that did not receive the induction exposure. A substance is considered a sensitizer (B1316253) if a significantly higher number of animals in the test group show a positive reaction.
Lymphocyte Transformation Test (LTT)
Objective: An in vitro method to detect drug-specific memory T-cell responses.
Methodology: The LTT measures the proliferation of lymphocytes after stimulation with an allergen.
-
Sample Collection: Peripheral blood is collected from the patient.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated by density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in the presence of the test substance (e.g., Disperse Orange 1) at various concentrations. A positive control (e.g., a mitogen like phytohemagglutinin) and a negative control (culture medium alone) are included.
-
Incubation: The cells are incubated for 5 to 7 days to allow for antigen-specific T-cell proliferation.
-
Proliferation Assay: Lymphocyte proliferation is measured by the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) or by non-radioactive methods like flow cytometry to detect activated T-lymphocytes.[11]
-
Calculation of Stimulation Index (SI): The SI is calculated as the mean counts per minute (cpm) of the antigen-stimulated culture divided by the mean cpm of the unstimulated control culture. An SI ≥ 2 is generally considered a positive result.[12]
Mandatory Visualization
Experimental Workflow for Diagnosing Textile Dye Allergy
Caption: Workflow for the diagnosis of Disperse Orange 1 contact allergy.
Proposed Sensitization Pathway for Azo Dyes
References
- 1. The guinea pig maximization test--with a multiple dose design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
- 5. The prevalence and relevance of patch testing with textile dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contact allergy from disperse dyes in textiles: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patch testing with a textile dye mix with and without Disperse Orange 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exclusion of Disperse Orange 3 is possible from the textile dye mix present in the Swedish baseline patch test series. A study by the Swedish Contact Dermatitis Research Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patch testing with the textile dyes Disperse Orange 1 and Disperse Yellow 3 and some of their potential metabolites, and simultaneous reactions to para-amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guinea pig maximisation test - Wikipedia [en.wikipedia.org]
- 11. startbiology.com [startbiology.com]
- 12. pubs.rsna.org [pubs.rsna.org]
A Comparative Analysis of the Sensitizing Potential of Disperse Orange Dyes and Their Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the skin sensitizing potential of various Disperse Orange dyes and their metabolites. The information is compiled from a range of in vivo and in vitro studies, offering objective data to inform research and safety assessments.
Executive Summary
Disperse Orange dyes, commonly used in the textile industry, and their metabolic byproducts have demonstrated varying degrees of skin sensitizing potential. This guide presents a comparative analysis of Disperse Orange 1 (DO1), Disperse Orange 3 (DO3), and Disperse Orange 37/76 (DO37/76) alongside their relevant metabolites. The data is derived from key experimental assays, including the Guinea Pig Maximization Test (GPMT), the murine Local Lymph Node Assay (LLNA), and in vitro methods such as the Loose-fit Coculture-based Sensitization Assay (LCSA) and the Direct Peptide Reactivity Assay (DPRA).
Our findings indicate that the metabolites of some Disperse Orange dyes can be more potent sensitizers than the parent compounds. For instance, p-aminodiphenylamine (PADPA), a metabolite of DO1, is a strong sensitizer (B1316253). In contrast, the parent dye DO3 is categorized as a very weak sensitizer in biphasic LLNA studies, though LCSA data suggests it is a strong sensitizer, highlighting the differences between in vivo and in vitro testing methodologies. This guide aims to provide a clear, data-driven comparison to aid in the understanding and prediction of the allergenic potential of these compounds.
Data Presentation: Quantitative and Qualitative Comparison
The sensitizing potential of Disperse Orange dyes and their metabolites has been evaluated using various methods. The following tables summarize the available data.
Table 1: Sensitizing Potential of Disperse Orange 1 and its Metabolites
| Compound | Chemical Structure | Assay | Result | Potency Classification |
| Disperse Orange 1 (DO1) | 4-((4-Nitrophenyl)azo)-N-phenylaniline | GPMT | Positive[1] | Strong Sensitizer[1] |
| p-Aminodiphenylamine (PADPA) | 4-Aminodiphenylamine | GPMT | Positive[1] | Strong Sensitizer[1] |
| LLNA | More potent than p-phenylenediamine (B122844) (PPD)[2] | Potent Sensitizer[2] | ||
| 4-Nitroaniline | 4-Nitroaniline | GPMT | Negative (at equimolar concentrations to DO1)[1] | Non-sensitizer[1] |
| LCSA | No sensitizing potential[3] | Non-sensitizer[3] |
Table 2: Sensitizing Potential of Disperse Orange 3 and its Metabolite
| Compound | Chemical Structure | Assay | Result | Potency Classification |
| Disperse Orange 3 (DO3) | 4-((4-Nitrophenyl)azo)aniline | Biphasic LLNA | Increase in lymph node cell number only at 30%[4] | Very Weak Sensitizer[4] |
| LCSA | EC50: 18.0 µM[3] | Strong Sensitizer[3] | ||
| p-Phenylenediamine (PPD) | 1,4-Diaminobenzene | LCSA | EC50: 42.0 µM[3] | Strong Sensitizer[3] |
Table 3: Sensitizing Potential of Disperse Orange 37/76 and its Metabolite
| Compound | Chemical Structure | Assay | Result | Potency Classification |
| Disperse Orange 37/76 (DO37/76) | 2-chloro-4-nitro-N-(2-cyanoethyl)-N-ethyl-aniline | Biphasic LLNA | Significant increase in lymph node cell number at 10%[4] | Weak Sensitizer[4] |
| LCSA | EC50: 1.0 µM[3] | Extreme Sensitizer[3] | ||
| 2,6-Dichloro-4-nitroaniline | 2,6-Dichloro-4-nitroaniline | LCSA | EC50: 30.0 µM[3] | Strong Sensitizer[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Guinea Pig Maximization Test (GPMT)
The GPMT is an in vivo method to assess the skin sensitization potential of a substance.
-
Induction Phase:
-
Day 0: Intradermal injections are administered to the shaved scapular region of guinea pigs. Three pairs of injections are made: the test substance in an adjuvant (Freund's Complete Adjuvant), the test substance without adjuvant, and the adjuvant alone.
-
Day 7: A topical application of the test substance is applied to the same site and covered with an occlusive patch for 48 hours.
-
-
Challenge Phase:
-
Day 21: A non-irritating concentration of the test substance is applied topically to a shaved flank and covered with an occlusive patch for 24 hours.
-
-
Evaluation:
-
The challenge sites are observed for erythema and edema at 48 and 72 hours after patch application. The incidence and severity of the skin reactions in the test group are compared to a control group.
-
Murine Local Lymph Node Assay (LLNA)
The LLNA is the preferred in vivo method for assessing skin sensitization potential.
-
Application: The test substance is applied to the dorsal surface of the mouse's ears for three consecutive days.
-
Proliferation Measurement: On day 5, a radiolabeled thymidine (B127349) (or other proliferation marker) is injected intravenously.
-
Evaluation: After a few hours, the draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured. A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive result. The EC3 value, the concentration of the test substance required to produce an SI of 3, is determined to quantify the sensitizing potency.
Loose-fit Coculture-based Sensitization Assay (LCSA)
The LCSA is an in vitro method that mimics the interaction between keratinocytes and dendritic cells.
-
Cell Culture: Primary human keratinocytes and allogeneic dendritic cell-related cells are co-cultured.
-
Exposure: The co-culture is exposed to various concentrations of the test substance.
-
Evaluation: The expression of the maturation marker CD86 on the dendritic cell-related cells is measured by flow cytometry. The EC50 value, the concentration of the test substance that induces 50% of the maximum CD86 expression, is calculated to determine the sensitizing potential.
Direct Peptide Reactivity Assay (DPRA)
The DPRA is an in chemico method that assesses the reactivity of a substance with synthetic peptides containing cysteine and lysine (B10760008).
-
Incubation: The test substance is incubated with synthetic peptides containing either cysteine or lysine for 24 hours.
-
Analysis: The percentage of peptide depletion is measured using high-performance liquid chromatography (HPLC).
-
Classification: The mean peptide depletion is used to classify the substance into one of four reactivity classes, which correlates with its sensitizing potential.
Mandatory Visualization
Signaling Pathway for Skin Sensitization
The following diagram illustrates the Adverse Outcome Pathway (AOP) for skin sensitization, from the initial molecular event to the cellular responses that lead to sensitization.
Caption: Adverse Outcome Pathway for Skin Sensitization.
Experimental Workflow: Murine Local Lymph Node Assay (LLNA)
This diagram outlines the key steps involved in performing the LLNA.
Caption: Experimental Workflow of the LLNA.
Logical Relationship: Metabolic Activation of Azo Dyes
This diagram illustrates the process by which non-sensitizing or weakly sensitizing azo dyes can be metabolized into sensitizing amines by skin microflora.
Caption: Metabolic Activation of Azo Dyes.
References
- 1. Sensitizing capacity of Disperse Orange 1 and its potential metabolites from azo reduction and their cross-reactivity pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Skin sensitization potency and cross-reactivity of p-phenylenediamine and its derivatives evaluated by non-radioactive murine local lymph node assay and guinea-pig maximization test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Inter-laboratory validation of Disperse Orange A analytical methods
A Comparative Guide to Analytical Methods for Disperse Orange 1: Establishing a Framework for Inter-Laboratory Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the determination of Disperse Orange 1, a monoazo dye. In the absence of a formal inter-laboratory validation study for this specific dye, this document synthesizes existing data and protocols for similar disperse dyes to establish a framework for such a comparison. It details established analytical techniques, their performance metrics, and standardized protocols to promote consistency and comparability of results across different research and quality control settings.
Introduction to Disperse Orange 1 and Analytical Challenges
Disperse Orange 1 is a synthetic dye used in the textile industry for coloring polyester (B1180765) and other synthetic fibers. Concerns over its potential to cause allergic contact dermatitis and the presence of impurities necessitate robust and validated analytical methods for its accurate identification and quantification in various matrices.[1] The development of reliable analytical methods is crucial for quality control, regulatory compliance, and safety assessment.
The most common analytical techniques for the analysis of disperse dyes include High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] Direct Analysis in Real-Time Mass Spectrometry (DART-MS) has also emerged as a rapid screening technique.[3] This guide will focus on comparing the performance of HPLC-DAD and LC-MS/MS, as these methods are widely used for quantitative analysis and are suitable for inter-laboratory validation.
Comparative Analysis of Analytical Methods
The choice of an analytical method for Disperse Orange 1 depends on the specific analytical needs, such as sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of HPLC-DAD and LC-MS/MS for the analysis of disperse dyes, which can be extrapolated for Disperse Orange 1.
Table 1: Comparison of HPLC-DAD and LC-MS/MS Method Performance for Azo Dye Analysis
| Parameter | HPLC-DAD | LC-MS/MS |
| Principle | Chromatographic separation followed by UV-Vis absorbance detection. | Chromatographic separation followed by mass-based detection of parent and fragment ions. |
| Selectivity | Moderate to high. Co-eluting substances with similar UV-Vis spectra can interfere. | Very high. Provides structural information and can distinguish between compounds with the same mass-to-charge ratio through fragmentation patterns. |
| Sensitivity | Good (typically in the µg/mL to high ng/mL range). | Excellent (typically in the low ng/mL to pg/mL range). |
| Quantitative Accuracy | High, provided good chromatographic resolution is achieved. | High, often with the use of isotopically labeled internal standards. |
| Instrumentation Cost | Moderate. | High. |
| Ease of Use | Relatively straightforward. | More complex, requires specialized expertise for method development and data interpretation. |
| Confirmation Capability | Limited to UV-Vis spectral comparison. | High, provides definitive identification based on mass-to-charge ratio and fragmentation patterns. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate standardized implementation in an inter-laboratory comparison setting.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is widely employed for the routine analysis of disperse dyes due to its robustness and accessibility.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode-Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (B129727) (MeOH), HPLC grade.
-
Water, HPLC grade.
-
Formic acid, analytical grade.
-
Disperse Orange 1 reference standard.
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Diode-array detection at the maximum absorption wavelength of Disperse Orange 1 (typically around 450-480 nm).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh a homogenized portion of the textile sample.
-
Extract the dye using a suitable solvent such as methanol or a mixture of dichloromethane (B109758) and methanol in an ultrasonic bath.[4]
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher selectivity and sensitivity compared to HPLC-DAD, making it suitable for trace-level analysis and confirmation.
Instrumentation:
-
LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Reagents:
-
Same as for HPLC-DAD.
-
Isotopically labeled internal standard (if available).
Chromatographic Conditions:
-
Similar mobile phases and gradient elution as HPLC-DAD, but with a lower flow rate (e.g., 0.3-0.5 mL/min) suitable for the MS interface.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for Disperse Orange 1).
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor and Product Ions: Specific precursor-to-product ion transitions for Disperse Orange 1 need to be determined by direct infusion of a standard solution.
-
Collision Energy and other MS parameters: To be optimized for maximum signal intensity.
Sample Preparation:
-
Sample preparation is similar to that for HPLC-DAD, although a concentration step may be required for trace analysis.
Inter-Laboratory Validation Framework
A formal inter-laboratory validation study is essential to determine the reproducibility and robustness of an analytical method. The following workflow outlines the key steps for conducting such a study for Disperse Orange 1.
Caption: Workflow for an inter-laboratory validation study.
Logical Comparison of Method Performance
The selection of an appropriate analytical method involves a trade-off between various performance characteristics. The following diagram illustrates the logical relationship between the analytical requirements and the choice of method.
Caption: Logic diagram for analytical method selection.
Conclusion
Both HPLC-DAD and LC-MS/MS are powerful techniques for the analysis of Disperse Orange 1. While HPLC-DAD is well-suited for routine quality control, LC-MS/MS provides the high sensitivity and selectivity required for confirmatory analysis and trace-level quantification. The establishment of a formal inter-laboratory validation study, following the framework outlined in this guide, is a critical next step to ensure the generation of consistent and reliable data across different laboratories. This will ultimately contribute to improved product safety and regulatory compliance.
References
- 1. Sensitizing capacity of Disperse Orange 1 and its potential metabolites from azo reduction and their cross-reactivity pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The characterization of disperse dyes in polyester fibers using DART mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
A Comparative Guide to Azo and Anthraquinone Disperse Dyes for Polyester Dyeing
For researchers, scientists, and professionals in material science and textile chemistry, the selection of appropriate dyes is paramount to achieving desired performance characteristics in polyester (B1180765) dyeing. This guide provides an objective comparison between a representative azo disperse dye, C.I. Disperse Orange 3, and a selection of anthraquinone-based disperse dyes. The comparison focuses on key performance indicators, supported by quantitative data and detailed experimental protocols.
Disperse dyes are the primary class of dyes used for polyester fibers due to their non-ionic nature and ability to penetrate the hydrophobic fiber structure at high temperatures.[1] Within this class, azo and anthraquinone (B42736) dyes represent two of the most significant chemical groups, each offering a distinct profile of advantages and disadvantages. Azo dyes are characterized by the presence of one or more azo (-N=N-) groups and are known for their wide color range and cost-effectiveness. Anthraquinone dyes, based on the 9,10-anthraquinone structure, are generally lauded for their brightness and superior lightfastness.[2]
This guide will use C.I. Disperse Orange 3 as a representative of the azo class and compare its performance with anthraquinone dyes such as C.I. Disperse Red 9, C.I. Disperse Red 11, and C.I. Disperse Red 60.
Quantitative Performance Data
The following table summarizes the key fastness properties of Disperse Orange 3 (an azo dye) and selected anthraquinone disperse dyes on polyester fabric. The ratings are based on standardized testing protocols, with higher numbers indicating superior performance.
| Dye Name | C.I. Name | Chemical Class | Light Fastness (Xenon Arc) (1-8 scale) | Wash Fastness (Color Change) (1-5 scale) | Sublimation Fastness (Staining) (1-5 scale) |
| - | Disperse Orange 3 | Azo | 4 | 4 | 3-4 |
| - | Disperse Red 9 | Anthraquinone | 3 | 3 | 4 |
| - | Disperse Red 11 | Anthraquinone | 5 | 4-5 | 3 |
| - | Disperse Red 60 | Anthraquinone | 6-7 | 4-5 | 2-3 |
Data compiled from multiple sources. Note that exact fastness ratings can vary depending on the depth of shade and specific processing conditions.
Analysis of Performance Data
Disperse Orange 3 , as a representative azo dye, exhibits moderate overall fastness properties. Its light fastness is acceptable for many applications, and it demonstrates good wash fastness. The sublimation fastness is moderate to good.
In comparison, the anthraquinone dyes show a range of properties. Disperse Red 9 has lower light and wash fastness compared to the other anthraquinone dyes in this selection but offers good sublimation fastness.[3] Disperse Red 11 presents a balanced profile with good light fastness and very good wash fastness, though its sublimation fastness is moderate.[3] Disperse Red 60 is a standout for its excellent light fastness, making it highly suitable for applications requiring high durability against photodegradation.[3] Its wash fastness is comparable to Disperse Red 11, but it has a lower sublimation fastness.[3]
Generally, anthraquinone dyes are recognized for their superior light fastness compared to azo dyes.[2] This is a critical consideration for end-uses with high exposure to sunlight, such as automotive textiles and outdoor apparel.
Experimental Protocols
The performance data presented is based on standardized testing methodologies to ensure comparability and reproducibility. The following are detailed protocols for the key experiments cited.
High-Temperature Polyester Dyeing Protocol
This method is a standard procedure for applying disperse dyes to polyester fabrics.
-
Preparation of the Dyebath: A dyebath is prepared with the disperse dye, a dispersing agent, and water. The pH is adjusted to an acidic range of 4.5-5.5 using acetic acid.[3]
-
Dyeing Process: The polyester fabric is introduced into the dyebath at approximately 60°C. The temperature is then gradually raised to 130°C and maintained for 60 minutes to allow for dye diffusion and fixation within the polyester fibers.[3]
-
Rinsing and Reduction Clearing: After dyeing, the fabric is cooled, rinsed, and subjected to a reduction clearing process. This step involves treating the fabric with a solution of sodium hydrosulfite and caustic soda to remove unfixed dye from the surface, thereby improving wash fastness.[3]
-
Final Steps: The fabric is then thoroughly rinsed and dried.[3]
Light Fastness Test (ISO 105-B02)
This test evaluates the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.
-
Apparatus: A xenon arc lamp apparatus, Blue Wool standards (scale 1-8), and a grey scale for assessing color change.[4]
-
Procedure:
-
A specimen of the dyed textile is exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.[1]
-
Simultaneously, a set of blue wool lightfastness standards are exposed under the same conditions.[4]
-
The light fastness of the specimen is assessed by comparing the change in its color with the change in color of the blue wool standards.[5]
-
Wash Fastness Test (ISO 105-C06)
This test is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.
-
Apparatus: A suitable washing machine (e.g., Launder-Ometer), stainless steel balls, multifibre adjacent fabric, and a grey scale for assessing color change and staining.[6]
-
Procedure:
-
A specimen of the dyed textile is stitched together with a multifibre adjacent fabric.[7]
-
The composite specimen is then washed in a solution containing a standard detergent, with the addition of stainless steel balls to provide mechanical action. The test is carried out at a specified temperature and for a specific duration (e.g., 40°C for 40 minutes for A2S test).[6]
-
After washing, the specimen is rinsed and dried.[8]
-
The change in color of the specimen and the degree of staining on the multifibre adjacent fabric are assessed using the grey scales.[7]
-
Sublimation Fastness Test (ISO 105-P01)
This test assesses the resistance of the color of textiles to sublimation, where the dye vaporizes upon heating and may stain adjacent materials.
-
Apparatus: A heat press or a suitable heating device capable of maintaining a constant temperature, undyed polyester fabric, and a grey scale for assessing staining.[3]
-
Procedure:
-
A specimen of the dyed textile is placed in contact with an undyed fabric.[9]
-
The composite sample is subjected to a specific temperature (e.g., 180°C, 200°C) for a set period (e.g., 30 seconds) in the heating device.[10]
-
The change in color of the dyed specimen and the degree of staining on the adjacent undyed fabric are evaluated using the grey scales.[9]
-
Logical Relationship Diagram
Caption: Comparison of Azo and Anthraquinone Dyes for Polyester.
References
- 1. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 2. betakim.com.tr [betakim.com.tr]
- 3. benchchem.com [benchchem.com]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 6. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
- 7. textilelearner.net [textilelearner.net]
- 8. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. fyitester.com [fyitester.com]
Disperse Dyes in House Dust: A Comparative Analysis of Contaminant Correlations
For Immediate Release
DURHAM, NC – A recent study has shed light on the co-occurrence of Disperse Orange 3 and other azobenzene (B91143) disperse dyes with a range of other environmental contaminants in household dust. The research, published in the journal Environmental Pollution, provides valuable insights for researchers, scientists, and drug development professionals investigating indoor environmental exposures and their potential health implications. This guide offers a comprehensive comparison of the study's findings, including quantitative data on contaminant correlations, detailed experimental protocols, and visualizations of the analytical workflow.
Quantitative Correlation Analysis
A study by Overdahl et al. (2023) investigated the correlations between twelve azobenzene disperse dyes, including Disperse Orange 3, and other semi-volatile organic compounds (SVOCs) commonly found in house dust, such as flame retardants, phthalates, pesticides, and per- and polyfluoroalkyl substances (PFAS).[1] The analysis revealed weak, yet statistically significant, positive correlations between several disperse dyes and certain flame retardants and antimicrobials.
The following table summarizes the key correlations observed in the study. While the specific correlation coefficients (ρ) and p-values were reported in the study's supplementary information, this table indicates the direction and significance of the observed relationships.
| Disperse Dye | Correlated Contaminant Class | Specific Contaminants | Correlation Direction |
| Azobenzene Dyes (in general) | Flame Retardants | TBB, TBPH, TCPP, TDCPP, 2IPPDPP, multiple PBDEs | Positive |
| Azobenzene Dyes (in general) | Antimicrobials | Triclocarban, Triclosan | Positive |
| Azobenzene Dyes (in general) | Phthalates | Various | Positive (Order of magnitude lower concentration than phthalates) |
Table 1: Summary of Correlations between Azobenzene Disperse Dyes and Other Contaminants in House Dust. Data synthesized from Overdahl et al. (2023). The study found statistically significant positive correlations between the presence of several disperse dyes and various flame retardants and antimicrobials. The concentration of disperse dyes was noted to be an order of magnitude lower than that of phthalates.
Experimental Protocols
The following methodologies for house dust collection, extraction, and analysis are based on the protocols utilized by the research group that conducted the primary study, as detailed in related publications.
House Dust Sample Collection
The collection of house dust samples followed a standardized protocol to ensure consistency and comparability across different residential environments.
-
Sampling Device: A high-volume small surface sampler (HVS3) is typically used for the collection of dust from floor surfaces.
-
Sampling Area: A standardized surface area (e.g., 1 square meter) of a frequently used carpeted or hard-surface floor in the main living area of the home is demarcated for sampling.
-
Collection Procedure: The HVS3 is used to vacuum the defined area for a set duration (e.g., 5 minutes) to collect a bulk dust sample.
-
Sample Handling: The collected dust is then sieved through a specific mesh size (e.g., 150 µm) to obtain a fine dust fraction for analysis. Samples are stored in sterile containers at -20°C until extraction.
Sample Extraction and Analysis
The analysis of Disperse Orange 3 and other contaminants in house dust involves a multi-step process of extraction, cleanup, and instrumental analysis.
-
Extraction:
-
A measured aliquot (e.g., 100 mg) of the sieved dust is placed in an extraction vessel.
-
An internal standard is added to the sample to monitor for analytical variability.
-
The dust is extracted using an organic solvent mixture, such as a 1:1 solution of dichloromethane (B109758) and hexane, via ultrasonication for a specified period (e.g., 15 minutes).
-
The solvent extract is carefully separated from the dust particles.
-
-
Cleanup: The raw extract is subjected to a cleanup procedure, often using solid-phase extraction (SPE) cartridges, to remove interfering compounds.
-
Instrumental Analysis: The cleaned extract is analyzed using ultra-high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (UHPLC-HRMS). This technique allows for the separation, identification, and quantification of the target analytes, including Disperse Orange 3 and other contaminants.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the study of disperse dyes in house dust.
Caption: Experimental workflow for the analysis of contaminants in house dust.
Caption: Logical relationship of contaminant co-occurrence in house dust.
References
A Comparative Guide to the Quantitative Analysis of Disperse Orange Dyes in Commercial Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Disperse Orange dyes in commercial dye mixtures. The selection of an appropriate analytical technique is critical for quality control, regulatory compliance, and research and development in the textile and related industries. This document outlines the performance of various methods, supported by experimental data, to aid in the selection of the most suitable approach for specific analytical needs.
Introduction to Disperse Orange Dyes
Disperse dyes are a class of synthetic, water-insoluble colorants primarily used for dyeing hydrophobic fibers such as polyester, nylon, and cellulose (B213188) acetate. Among these, Disperse Orange dyes are widely utilized to achieve a range of orange and red hues. Due to their potential to be allergenic or carcinogenic, the accurate quantification of these dyes in commercial products is of significant importance. This guide focuses on the prevalent analytical techniques for their determination: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Comparison of Analytical Methods
The choice of analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a summary of the performance of the most common techniques for the analysis of selected Disperse Orange dyes.
Quantitative Performance Data
The following table summarizes the key performance parameters for the quantitative analysis of various Disperse Orange dyes using different analytical techniques. This data has been compiled from various scientific studies to provide a comparative overview.
| Dye | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Recovery (%) | Reference |
| Disperse Orange 1 | LC-MS/MS | 0.1 µg/kg | - | >0.99 | 91.2 - 110.1 | [1] |
| Disperse Orange 3 | LC-MS/MS | 0.1 µg/kg | - | >0.99 | 91.2 - 110.1 | [1] |
| Disperse Orange 3 | HPTLC | 0.039 - 0.105 g/L | 0.012 - 0.033 g/L | >0.999 | - | [2] |
| Disperse Orange 25 | LC-MS/MS | ~2.0 ng/L | ~8.0 ng/L | 2.0 - 100.0 ng/mL | >70 | [3] |
| Disperse Orange 37/76 | LC-MS/MS | 0.1 µg/kg | - | >0.99 | 91.2 - 110.1 | [1] |
| Disperse Orange 149 | HPLC-DAD | 1.0 mg/kg | - | >0.995 (0.5 - 250 mg/L) | 92.1 - 98.7 | |
| Disperse Orange 149 | LC-MS/MS | 1.0 µg/kg | - | >0.995 (0.5 - 200 µg/L) | 92.1 - 98.7 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the extraction and analysis of Disperse Orange dyes from textile samples.
Sample Preparation: Extraction from Textile Matrix
A common and effective method for extracting disperse dyes from textile fibers is solvent extraction, often enhanced by ultrasonication.
Materials:
-
Methanol (B129727) (HPLC grade)
-
Chlorobenzene (for some applications)
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
Homogenized textile sample
Procedure:
-
Accurately weigh approximately 1.0 g of the homogenized textile sample into a conical flask.
-
Add 20 mL of methanol to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at 60°C.
-
After sonication, centrifuge the extract at 4000 rpm for 10 minutes to pellet any suspended particles.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial for analysis.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.
Chromatographic Conditions for Disperse Orange 149:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (gradient elution may be required for complex mixtures).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
DAD Wavelength: 420 nm for quantification, with a full spectrum scan for peak purity assessment.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification.[4]
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions for a mixture of Disperse Dyes:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the dyes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode is common for many disperse dyes.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. Specific precursor-to-product ion transitions for each target Disperse Orange dye need to be optimized.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for the specific instrument and analytes.
Workflow for Quantitative Analysis
The following diagram illustrates the general workflow for the quantitative analysis of Disperse Orange dyes in commercial dye mixtures, from sample reception to final data reporting.
Caption: Workflow for Quantitative Analysis of Disperse Orange Dyes.
Conclusion
The quantitative analysis of Disperse Orange dyes in commercial mixtures can be effectively achieved using several analytical techniques. HPLC-DAD provides a robust and widely available method suitable for routine quality control. For higher sensitivity and selectivity, especially in complex matrices or for trace-level detection, LC-MS/MS is the superior choice. HPTLC offers a high-throughput alternative for screening and quantification. The selection of the optimal method should be based on the specific requirements of the analysis, including sensitivity needs, sample throughput, and available resources. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in making an informed decision.
References
A Comparative Analysis of Disperse Orange Dyes for Liquid Crystal Applications
A detailed guide for researchers and scientists on the performance of Disperse Orange dyes in guest-host liquid crystal displays, supported by experimental data and protocols.
Disperse Orange dyes, a class of azo dyes, are frequently utilized as guest molecules in nematic liquid crystal (LC) hosts for a variety of electro-optical applications. In these "guest-host" systems, the orientation of the dye molecules is controlled by the alignment of the host LC molecules under an applied electric field. This alignment dictates the absorption of polarized light, enabling the creation of displays and smart windows. The efficacy of these guest-host devices is critically dependent on the properties of the guest dye, including its dichroic ratio, order parameter, and solubility within the liquid crystal matrix. This guide provides a comparative overview of several Disperse Orange dyes, summarizing their performance and outlining the experimental procedures for their characterization.
Performance Comparison of Disperse Orange Dyes
The selection of an appropriate Disperse Orange dye for a liquid crystal application hinges on a trade-off between several key performance parameters. A high order parameter and dichroic ratio are desirable for achieving high contrast, while good solubility is essential for preventing dye aggregation and ensuring device stability. The following table summarizes the available data for various Disperse Orange dyes in commonly used nematic liquid crystal hosts.
| Dye | Liquid Crystal Host | Dichroic Ratio | Order Parameter (S) | Solubility | Reference |
| Disperse Orange 3 | Nematic LC | - | 0.9 (at 0.5 wt%) | Good | [1][2] |
| Disperse Orange 11 | E-63 | - | Highest | Good | [3] |
| Disperse Orange 11 | ZLI-1132 | - | - | Good | [3] |
| Disperse Orange 13 | E-63 | - | - | Good | [3] |
| Disperse Orange 13 | ZLI-1132 | - | - | Highest | [3] |
| Disperse Orange 37 | Nematic LC | - | - | Used as a dopant | [4] |
Note: A direct quantitative comparison is challenging due to variations in experimental conditions across different studies. The data presented here is compiled from multiple sources and should be considered in the context of the specific liquid crystal hosts and concentrations used in those studies.
From the available data, Disperse Orange 3 exhibits a remarkably high order parameter of 0.9 at a low concentration of 0.5 wt% in a nematic liquid crystal host.[1][2] In a comparative study, Disperse Orange 11 demonstrated the highest order parameter in the E-63 liquid crystal, while Disperse Orange 13 showed the highest solubility in the ZLI-1132 host.[3] This suggests that the choice between Disperse Orange 11 and 13 may depend on whether the primary requirement is for high contrast (favoring a higher order parameter) or for high dye concentration without aggregation (favoring higher solubility). Disperse Orange 37 has also been identified as a suitable dopant for nematic liquid crystals.[4]
Experimental Protocols
The characterization of Disperse Orange dyes in liquid crystal applications involves several key experimental steps. The following protocols provide a generalized methodology for the preparation of guest-host cells and the measurement of their electro-optical properties.
Preparation of Guest-Host Liquid Crystal Cells
-
Dye-LC Mixture Preparation:
-
Accurately weigh the desired amount of Disperse Orange dye and the nematic liquid crystal host.
-
Dissolve the dye in the liquid crystal host by heating the mixture to the isotropic phase of the liquid crystal.
-
Maintain the temperature and stir the mixture until the dye is completely dissolved and the solution is homogeneous.
-
Cool the mixture slowly to room temperature.
-
-
Cell Fabrication:
-
Use indium tin oxide (ITO) coated glass substrates as electrodes.
-
Spin-coat a thin layer of a polyimide alignment agent onto the ITO surface.
-
Rub the polyimide layer with a velvet cloth in a unidirectional manner to induce a preferred alignment of the liquid crystal molecules.
-
Assemble the two substrates with a specific cell gap, typically maintained by using spacers.
-
Fill the cell with the prepared dye-LC mixture via capillary action in the isotropic phase.
-
Seal the cell to prevent leakage.
-
Measurement of Dichroic Ratio and Order Parameter
The dichroic ratio and order parameter are crucial metrics for quantifying the performance of a guest-host display. They are determined by measuring the absorption of polarized light by the guest-host cell.
-
Spectroscopic Measurement:
-
Place the prepared guest-host cell in a spectrophotometer equipped with a polarizer.
-
Measure the absorbance of the cell for light polarized parallel (A||) and perpendicular (A⊥) to the rubbing direction of the alignment layer.
-
The dichroic ratio (R) is calculated as: R = A|| / A⊥
-
-
Order Parameter Calculation:
-
The order parameter (S) , which represents the degree of alignment of the dye molecules with the liquid crystal director, is calculated from the dichroic ratio using the following equation: S = (R - 1) / (R + 2)
-
Visualization of Key Concepts
To better understand the principles and workflows involved in the application of Disperse Orange dyes in liquid crystals, the following diagrams are provided.
Caption: Guest-Host Effect in a Liquid Crystal Display.
References
- 1. mdpi.com [mdpi.com]
- 2. api.pageplace.de [api.pageplace.de]
- 3. Dyes for guest–host liquid crystal applications: a general approach to the rapid computational assessment of useful molecular designs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Safety Operating Guide
Proper Disposal of Disperse Orange 1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Disperse Orange 1, an azo dye, requires careful management due to its potential health hazards and environmental impact. This guide provides essential, step-by-step procedures for the safe disposal of Disperse Orange 1, ensuring compliance and minimizing risks.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to handle Disperse Orange 1 with appropriate safety measures. The toxicological properties of this material have not been fully investigated, and it may cause eye, skin, and respiratory tract irritation.
Personal Protective Equipment (PPE): Always wear the following PPE when handling Disperse Orange 1:
-
Gloves: Chemical-resistant gloves, such as nitrile, should be worn.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: In case of dust or aerosol generation, use a dust respirator in a well-ventilated area, preferably within a chemical fume hood.
Standard Disposal Procedure for Disperse Orange 1 Waste
For routine disposal of small quantities of Disperse Orange 1, contaminated materials (e.g., weighing paper, pipette tips), and solutions, the following procedure should be followed. This waste must be handled as hazardous chemical waste.
Step 1: Waste Collection
-
Collect all solid and liquid waste containing Disperse Orange 1 in a designated, leak-proof container that is compatible with the chemical.
-
Avoid mixing Disperse Orange 1 waste with other incompatible chemical waste streams. Disperse Orange 1 is incompatible with strong oxidizing agents.
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "Disperse Orange 1," and the approximate concentration and quantity.
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials. Secondary containment is recommended to prevent spills.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal service to schedule a pickup. Do not dispose of Disperse Orange 1 down the drain or in regular trash.
Disposal of Empty Containers
Empty containers that previously held Disperse Orange 1 must also be disposed of as hazardous waste until properly decontaminated.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent) three times.
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous waste along with other Disperse Orange 1 waste. Subsequent rinsates should also be collected as hazardous waste.
-
Deface Label: After triple rinsing and allowing the container to dry, completely remove or deface the original label.
-
Final Disposal: The decontaminated container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glass or plastic.
Quantitative Data Summary
| Parameter | Guideline/Value | Source |
| Waste Classification | Hazardous Waste | Institutional and regulatory guidelines |
| Incompatible Materials | Strong oxidizing agents | Safety Data Sheets |
| Empty Container Rinsing | Triple rinse, collect first rinsate as hazardous waste | Laboratory Waste Disposal Guides[1] |
Experimental Protocol: Chemical Degradation of Disperse Orange 1 Waste
For laboratories that generate a significant amount of Disperse Orange 1 waste, a pre-treatment step to degrade the azo dye into less colored and potentially less harmful aromatic amines can be performed before collection by a hazardous waste service. This procedure should be carried out in a chemical fume hood with appropriate PPE.
Method: Reduction with Sodium Dithionite (B78146)
This method utilizes sodium dithionite (Na₂S₂O₄) to chemically reduce the azo bond (-N=N-) of Disperse Orange 1.
Materials:
-
Disperse Orange 1 waste solution
-
Sodium dithionite (Na₂S₂O₄)
-
Water
-
Suitable reaction vessel (e.g., beaker or flask)
-
Stir plate and stir bar
-
pH meter or pH paper
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
Hazardous waste container
Procedure:
-
Preparation: In a suitable reaction vessel inside a chemical fume hood, dissolve the Disperse Orange 1 waste in water to ensure it is in solution.
-
Reaction: While stirring the solution, slowly add small portions of sodium dithionite. The amount of sodium dithionite needed will depend on the concentration of the dye; a molar excess is typically required. The disappearance of the orange color indicates the degradation of the dye.
-
Neutralization: After the reaction is complete (i.e., the solution is colorless or significantly lighter), neutralize the solution to a pH between 6 and 8 by carefully adding a suitable base, such as sodium bicarbonate.[2]
-
Disposal: The resulting solution, containing the degradation products (aromatic amines), must be collected in a designated hazardous waste container for final disposal by a certified service.[3] Clearly label the container with the contents, including the degradation products.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of Disperse Orange 1.
References
Personal protective equipment for handling Disperse orange A
This guide provides crucial safety, handling, and disposal information for Disperse Orange 1 (CAS No. 2581-69-3), tailored for research and drug development professionals. Adherence to these protocols is vital for ensuring laboratory safety and minimizing exposure risks.
Chemical Identifier:
-
Name: Disperse Orange 1
-
Synonyms: 4-(4-Nitrophenylazo)diphenylamine, Benzenamine, 4-((4-nitrophenyl)azo)-N-phenyl-[1]
-
Appearance: Brown powder[1]
Primary Hazards: Disperse Orange 1 is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1][2] Some disperse azo dyes have been associated with contact dermatitis.[3][4] The toxicological properties of this substance have not been fully investigated.[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory when handling Disperse Orange 1 to prevent direct contact and inhalation.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] | Protects against eye irritation from dust particles and splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile) and impervious protective clothing.[1][2] | Prevents skin irritation and potential dermatitis upon contact.[1][2][3] |
| Respiratory Protection | An N95 (US) or equivalent respirator is recommended. A respiratory protection program meeting OSHA 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149 must be followed where warranted by workplace conditions.[1] | Minimizes inhalation of the powder, which can cause respiratory tract irritation.[1][2] |
Operational and Disposal Plans
The following procedural guidance outlines the lifecycle of handling Disperse Orange 1 in a laboratory setting, from initial preparation to final disposal.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of Disperse Orange 1.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Storage:
Emergency and First Aid Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes. Immediately flush the skin with plenty of water for at least 15 minutes. Seek medical attention.[1]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill and Disposal Plan:
-
Spill Cleanup:
-
Evacuate personnel from the immediate area.
-
Ensure proper ventilation.
-
Wearing full PPE, including respiratory protection, clean up spills immediately.
-
For dry spills, carefully vacuum or sweep up the material, avoiding dust generation.[1][3] Use a vacuum cleaner fitted with a HEPA filter.[3]
-
Place the collected material into a suitable, sealed container for disposal.[1][3]
-
-
Waste Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[3]
-
Chemical waste generators are required to determine if a discarded chemical is classified as hazardous waste per US EPA guidelines (40 CFR Parts 261.3).[1]
-
Dispose of the contents and container in an approved waste disposal plant.[2] Do not discharge into sewers or waterways.[3]
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
